molecular formula C20H18O B188912 2,6-Dibenzylidenecyclohexanone CAS No. 897-78-9

2,6-Dibenzylidenecyclohexanone

Cat. No.: B188912
CAS No.: 897-78-9
M. Wt: 274.4 g/mol
InChI Key: CTKKGXDAWIAYSA-KPNKYRRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibenzylidenecyclohexanone is a versatile cross-conjugated dienone, also classified as a ketocyanine dye, that serves as a key scaffold in the development of advanced functional materials and bioactive compounds . Its intrinsic photophysical properties, including pronounced solvatochromism and acidochromism, make it an excellent candidate for sensor applications. Research demonstrates that its absorption spectrum is highly sensitive to environmental polarity, primarily due to solvent dipolarity and polarizability interactions . Furthermore, its structure allows for reversible color changes upon exposure to acids or bases, enabling its use as a molecular probe for pH sensing . The compound also exhibits photochromic behavior, undergoing reversible structural changes when irradiated with UV light at 254 nm and 365 nm . In the field of medicinal chemistry, this compound is recognized as a monocarbonyl analog of curcumin, designed to overcome the natural product's pharmacokinetic limitations . Derivatives of this compound have shown significant promise in silico studies as potential inhibitors of the human estrogen receptor alpha (ERα), a key target in breast cancer research, with some analogs demonstrating binding energies superior to reference drugs . The compound's conjugated system is also exploitable in supramolecular chemistry for the design of photoswitchable systems and coordination compounds . Additionally, specific derivatives have been engineered as highly sensitive "fluorescence-on" probes for the detection of toxic heavy metal ions like Hg²⁺ in aqueous media, showcasing a rapid response and a very low detection limit .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6E)-2,6-dibenzylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKKGXDAWIAYSA-JSAVKQRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897-78-9
Record name 2,6-Dibenzylidenecyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibenzylidenecyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dibenzylidenecyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibenzylidenecyclohexanone: Chemical Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of 2,6-dibenzylidenecyclohexanone, a diarylidene ketone with significant applications as a synthetic intermediate in medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic profile, and established synthesis protocols. Furthermore, it explores the biological activities associated with its derivatives, with a particular focus on their anti-inflammatory mechanisms. Detailed experimental protocols for its synthesis and relevant biological assays are provided to support researchers, scientists, and drug development professionals in their work with this class of compounds.

Chemical Identity and Structure

This compound is a symmetrical α,β-unsaturated ketone characterized by a central cyclohexanone ring flanked by two benzylidene moieties. The most stable isomer is the (2E,6E) form, where both exocyclic double bonds adopt an E-configuration.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name (2E,6E)-2,6-dibenzylidenecyclohexan-1-one
Synonyms 2,6-Bis(benzylidene)cyclohexanone, Dibenzalcyclohexanone
CAS Number 897-78-9[1]
Molecular Formula C₂₀H₁₈O[1]
Molecular Weight 274.36 g/mol [2]
InChI InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+
SMILES C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1

Physicochemical and Spectroscopic Properties

The compound is typically a yellow crystalline solid, a characteristic stemming from its extended conjugated system. It is sparingly soluble in water but shows good solubility in various organic solvents.

Table 2: Physicochemical Properties

PropertyValueReference
Appearance Yellow to orange crystalline powder[3]
Melting Point 118-119 °C[2][3]
Boiling Point 469.3 °C at 760 mmHg (estimate)[3]
Density 1.15 g/cm³ (estimate)[3]
Solubility Insoluble in water; Soluble in ethanol, acetone, chloroform, and benzene.[1]

Table 3: Spectroscopic Data

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃)δ 7.84 (s, 2H, vinyl), 7.50 (d, J=7.4 Hz, 4H, Ar-H), 7.44 (t, J=7.4 Hz, 4H, Ar-H), 7.37 (m, 2H, Ar-H), 2.95 (m, 4H, allylic CH₂), 1.82 (m, 2H, CH₂)[3]
¹³C NMR (101 MHz, CDCl₃)δ 190.41 (C=O), 136.96, 136.23, 136.01, 130.39, 128.61, 128.41 (Ar-C & C=C), 28.48 (allylic CH₂), 23.04 (CH₂)[3]
IR (KBr, cm⁻¹)~1666 (C=O stretch, conjugated), ~1606 (C=C stretch), ~1575 (Aromatic C=C stretch), ~837 (p-disubstituted benzene), ~700-750 (C-H oop)

Synthesis of this compound

The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation , a base-catalyzed crossed aldol condensation between cyclohexanone and two equivalents of benzaldehyde.

Reaction Mechanism

The reaction proceeds via a three-step mechanism under basic conditions:

  • Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from cyclohexanone to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone (aldol addition product).

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated ketone. The process is repeated on the other side of the cyclohexanone.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Cyclohexanone (1.0 eq)

  • Benzaldehyde (2.1 eq)

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Deionized Water

  • Magnetic stirrer, Erlenmeyer flask, Büchner funnel, filter paper

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve cyclohexanone (e.g., 10.0 mmol, 0.98 g) and benzaldehyde (e.g., 21.0 mmol, 2.23 g) in 25 mL of 95% ethanol. Stir the mixture at room temperature until a homogenous solution is formed.

  • Prepare the catalyst solution by dissolving sodium hydroxide (e.g., 20.0 mmol, 0.80 g) in 15 mL of deionized water. Allow the solution to cool to room temperature.

  • Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over 15-20 minutes. A yellow precipitate should begin to form.

  • Continue stirring the reaction mixture vigorously at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • After the stirring period, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with 30-40 mL of cold deionized water until the filtrate is neutral (pH ≈ 7). Follow with a wash using a small amount of cold 95% ethanol to remove residual impurities.

  • Air-dry the crude product on the filter paper.

  • For purification, recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in boiling ethanol and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified, bright yellow crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry in a desiccator.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 Dissolve Cyclohexanone & Benzaldehyde in 95% Ethanol C Dropwise addition of NaOH solution to reactant mixture R1->C R2 Prepare aqueous NaOH solution R2->C S Stir at Room Temperature (2-3 hours) C->S I Cool in Ice Bath (30 mins) S->I F Vacuum Filtration I->F W Wash with Cold Water & Ethanol F->W D Dry Crude Product W->D R Recrystallize from hot 95% Ethanol D->R FD Filter & Dry Final Product R->FD

Caption: Workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

While this compound itself is primarily a synthetic precursor, its derivatives have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects.[4][5] The anti-inflammatory properties are of particular interest in drug development.

Anti-Inflammatory Mechanism of Action

Studies on hydroxylated and methoxylated analogs, such as 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), have elucidated a potent anti-inflammatory mechanism.[6] These compounds can suppress the production of key pro-inflammatory mediators. This is achieved, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically by inhibiting the p38 MAPK pathway .[6]

The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and pro-inflammatory cytokines, leading to the activation of transcription factors that regulate the expression of inflammatory genes.[] Furthermore, diarylidenecyclohexanone derivatives have been shown to inhibit the enzymatic activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , key enzymes in the biosynthetic pathways of prostaglandins and leukotrienes, respectively. These lipid mediators are central to the inflammatory response.

Representative Anti-Inflammatory Signaling Pathway

The following diagram illustrates the key points of inhibition in the inflammatory cascade by diarylidenecyclohexanone derivatives, based on studies of active analogs.

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->ProInflammatoryGenes Inflammation Inflammation ProInflammatoryGenes->Inflammation ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Leukotrienes Leukotrienes (LTB₄) LOX5->Leukotrienes Prostaglandins->Inflammation Leukotrienes->Inflammation DAC Diarylidenecyclohexanone Derivative DAC->p38 inhibits DAC->COX2 inhibits DAC->LOX5 inhibits

Caption: Inhibition of pro-inflammatory signaling pathways by diarylidenecyclohexanone derivatives.

Key Experimental Protocols: Biological Assays

To evaluate the anti-inflammatory potential of this compound derivatives, several in vitro assays are commonly employed.

Protocol: Inhibition of Protein Denaturation Assay

This assay serves as a preliminary screening method, as protein denaturation is a well-documented cause of inflammation.

Principle: Inflammation can lead to the denaturation of tissue proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) or egg albumin as a model. The ability of a compound to prevent this denaturation is a measure of its potential anti-inflammatory activity.

Materials:

  • Bovine Serum Albumin (BSA), 1% solution

  • Test compound solutions at various concentrations (e.g., 10-1000 µg/mL in DMSO or ethanol)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare test compound solutions and a positive control (Diclofenac sodium) at a range of concentrations.

  • In separate test tubes, prepare the reaction mixtures:

    • Test Sample: 2.8 mL of PBS, 2.0 mL of the test compound solution, and 0.2 mL of 1% BSA solution.

    • Control: 2.8 mL of PBS, 2.0 mL of the vehicle (e.g., DMSO), and 0.2 mL of 1% BSA solution.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures in a water bath at 70-72°C for 5 minutes.

  • After heating, allow the solutions to cool to room temperature.

  • Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) by plotting the percentage inhibition against the compound concentration.

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay directly measures the inhibition of the 5-LOX enzyme.

Principle: The 5-LOX enzyme converts a substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxy fatty acid. The formation of this product, which contains a conjugated diene, can be monitored spectrophotometrically by the increase in absorbance at 234 nm.

Materials:

  • Purified 5-LOX enzyme

  • Assay buffer (e.g., Tris buffer, pH 7.5)

  • Substrate solution (e.g., linoleic acid in ethanol)

  • Test compound solutions

  • Zileuton (positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • In a UV-transparent cuvette or 96-well plate, add the assay buffer, the 5-LOX enzyme solution, and the test compound solution (or vehicle for control).

  • Incubate the mixture at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to the mixture.

  • Immediately monitor the increase in absorbance at 234 nm over time (kinetically) for 5-10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and for each concentration of the test compound.

  • Calculate the percentage inhibition and determine the IC₅₀ value.

Protocol: COX-2 Inhibition Assay

This assay measures the selective inhibition of the COX-2 isoenzyme.

Principle: This assay is often performed using a commercial kit that measures the peroxidase activity of the COX enzyme. In the presence of a heme cofactor, the COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂, and a fluorometric probe is oxidized in this process to generate a fluorescent signal.

Materials:

  • Commercial COX-2 inhibitor screening kit (contains COX-2 enzyme, assay buffer, probe, cofactor, arachidonic acid)

  • Test compound solutions

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • 96-well black plate suitable for fluorescence

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare the reaction mix according to the kit manufacturer's instructions, containing assay buffer, COX-2 enzyme, cofactor, and probe.

  • In a 96-well plate, add the test compound solutions at various concentrations. Include wells for a no-enzyme control, a vehicle control, and a positive control (Celecoxib).

  • Add the reaction mix to all wells.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.

  • Calculate the reaction rate from the linear portion of the fluorescence vs. time plot.

  • Determine the percentage inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.

Conclusion

This compound is a fundamentally important scaffold in organic and medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation makes it a readily accessible precursor for a diverse range of more complex molecules. The significant anti-inflammatory activities exhibited by its derivatives, particularly through the inhibition of the p38 MAPK, COX-2, and 5-LOX pathways, underscore its value as a template for the design and development of novel therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogs.

References

An In-depth Technical Guide to 2,6-Dibenzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,6-Dibenzylidenecyclohexanone, a derivative of cyclohexanone belonging to the chalcone family. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical identifiers, physical properties, synthesis protocols, and biological significance.

Chemical Identifiers and Physical Properties

This compound is a well-characterized organic compound. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 897-78-9[1][2][3][4][5]
IUPAC Name 2,6-dibenzylidenecyclohexan-1-one[6]
Molecular Formula C₂₀H₁₈O[2][3][4]
Molecular Weight 274.36 g/mol [1][3][5]
InChI InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2[6]
InChIKey CTKKGXDAWIAYSA-UHFFFAOYSA-N[1][6]
Canonical SMILES C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1[1][6]
Synonyms 1,3-Dibenzylidene-2-cyclohexanone, 2,6-Bis(benzylidene)cyclohexanone, 2,6-dibenzalcyclohexanone[2][5][6]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Yellow to orange crystalline powder and chunks[1]
Melting Point 118-119 °C[1][5]
Boiling Point 469.3 °C at 760 mmHg[1]
Density 1.15 g/cm³[1]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[7]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a base-catalyzed Claisen-Schmidt condensation, which is a type of aldol condensation.[8] This reaction involves the condensation of two equivalents of benzaldehyde with one equivalent of cyclohexanone.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is based on a general procedure for the synthesis of 2,6-dibenzylidene cyclohexanone derivatives.[9]

Materials:

  • Cyclohexanone (1.0 equivalent)

  • Benzaldehyde (2.0 equivalents)

  • Solid Sodium Hydroxide (NaOH) (2.2 equivalents)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Mortar and pestle

  • Filter paper and funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • A mixture of cyclohexanone (1.0 equivalent), benzaldehyde (2.0 equivalents), and solid sodium hydroxide (2.2 equivalents) is placed in a mortar.

  • The mixture is ground with a pestle at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, dilute hydrochloric acid is carefully added to neutralize the mixture.

  • The solid product that precipitates is collected by filtration and washed with water.

  • The crude product is then dried in the air.

  • For purification, the crude solid is recrystallized from a suitable solvent, such as ethanol, to yield the final product. A reported yield for a similar synthesis was 70.28%.[10]

A patent also describes an alternative synthesis method involving the reaction of 2,6-dimethylcyclohexanone with benzaldehyde at a high temperature (180-230 °C) in the presence of a catalyst, achieving a product purity of over 99% and a yield of up to 73%.[11]

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carbonyl group (C=O) of the α,β-unsaturated ketone and the C=C bonds of the benzylidene groups. A reported IR (KBr) spectrum showed peaks at 3022, 2950, 2933, 1661, 1574, 1443, and 1434 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.84 (s, 2H), 7.50 (d, J = 7.4 Hz, 4H), 7.44 (t, J = 7.4 Hz, 4H), 7.39 – 7.34 (m, 2H), 3.02 – 2.89 (m, 4H), 1.82 (dt, J = 12.4, 6.3 Hz, 2H).[12]

    • ¹³C NMR (101 MHz, CDCl₃): δ 190.41, 136.96, 136.23, 136.01, 130.39, 128.61, 128.41, 28.48, 23.04.[12]

Biological Activities and Potential Applications

This compound belongs to the chalcone family, which are precursors to flavonoids and are known for a wide range of biological activities.[9] Chalcones have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.

Derivatives of this compound have been investigated for their:

  • Anticancer Activity: Asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and shown to possess cytotoxic activity against various cancer cell lines, including breast cancer and neuroblastoma.[13] The mechanism of action for related chalcones often involves the induction of apoptosis and cell cycle arrest.

  • Antibacterial Activity: Certain derivatives of dibenzylidene-cyclohexanone have demonstrated antibacterial activity against various bacterial strains, including E. coli, S. aureus, and E. faecalis.

The biological activities of chalcones are often attributed to the α,β-unsaturated ketone moiety, which can react with biological nucleophiles.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Claisen-Schmidt condensation.

Synthesis_Workflow Reactants Cyclohexanone + Benzaldehyde + NaOH (catalyst) Grinding Grinding in Mortar (30 min, Room Temp) Reactants->Grinding Neutralization Neutralization with dilute HCl Grinding->Neutralization Filtration Filtration and Washing Neutralization->Filtration Drying Air Drying Filtration->Drying Recrystallization Recrystallization (e.g., from Ethanol) Drying->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Synthesis of this compound.

General Biological Activities of Chalcones

This diagram provides a conceptual overview of the known biological activities of chalcones and the key signaling pathways they are reported to modulate.

Biological_Activities cluster_chalcones Chalcones (e.g., this compound) cluster_activities Biological Activities cluster_pathways Modulated Signaling Pathways Chalcone Chalcone Scaffold Anticancer Anticancer Chalcone->Anticancer Antibacterial Antibacterial Chalcone->Antibacterial Anti_inflammatory Anti-inflammatory Chalcone->Anti_inflammatory NFkB NF-κB Pathway Anticancer->NFkB inhibition PI3K_Akt PI3K/Akt/mTOR Pathway Anticancer->PI3K_Akt inhibition Apoptosis Apoptosis Induction (e.g., via Bax) Anticancer->Apoptosis activation MAPK MAPK Pathways (p38, JNK, ERK) Anti_inflammatory->MAPK inhibition

References

(2E,6E)-2,6-dibenzylidenecyclohexan-1-one IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2E,6E)-2,6-dibenzylidenecyclohexan-1-one

This guide provides a comprehensive overview of (2E,6E)-2,6-dibenzylidenecyclohexan-1-one, a prominent member of the α,β-unsaturated ketone family, often classified as a chalcone or curcumin analog.[1] It is a key scaffold in medicinal chemistry due to its wide range of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectral characterization, and biological significance.

Nomenclature and Chemical Properties

The compound is systematically named according to IUPAC nomenclature, reflecting its stereochemistry and functional groups. Its core structure consists of a cyclohexanone ring substituted with two benzylidene groups at the 2 and 6 positions. The "(2E,6E)" prefix indicates that both exocyclic double bonds have an E (trans) configuration.[1]

Table 1: Chemical and Physical Properties

Property Value Reference(s)
IUPAC Name (2E,6E)-2,6-dibenzylidenecyclohexan-1-one [1]
Synonyms 2,6-Bis(benzylidene)cyclohexanone, 1,3-Dibenzal-2-cyclohexanone [1]
CAS Number 897-78-9 [1][2]
Molecular Formula C₂₀H₁₈O [1]
Molecular Weight 274.36 g/mol [1]
Appearance Yellow solid [3]

| Melting Point | 109-112 °C / 118-119 °C |[3] |

Synthesis and Spectroscopic Characterization

The primary route for synthesizing (2E,6E)-2,6-dibenzylidenecyclohexan-1-one is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the double aldol condensation of cyclohexanone with two equivalents of benzaldehyde.[3]

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • Cyclohexanone (1.0 equivalent)

  • Benzaldehyde (2.0 equivalents)

  • Ethanol (solvent)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Deionized water

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equiv.) and benzaldehyde (2.0 equiv.) in ethanol.

  • Base Addition: Cool the flask in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture over 15-20 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove residual NaOH, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product is a yellow solid. For higher purity, recrystallize the solid from a minimal amount of hot ethanol. Dissolve the compound in boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature.

Spectroscopic Data

The structure of (2E,6E)-2,6-dibenzylidenecyclohexan-1-one is confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for (2E,6E)-2,6-dibenzylidenecyclohexan-1-one

Technique Data Reference(s)
¹H NMR δ (ppm) in CDCl₃, 400 MHz: 7.84 (s, 2H, vinyl), 7.50 (d, 4H, Ar-H), 7.44 (t, 4H, Ar-H), 7.37 (m, 2H, Ar-H), 2.95 (m, 4H, CH₂), 1.82 (m, 2H, CH₂) [3]
¹³C NMR δ (ppm) in CDCl₃, 101 MHz: 190.41 (C=O), 136.96, 136.23, 136.01, 130.39, 128.61, 128.41 (Ar-C & C=C), 28.48 (CH₂), 23.04 (CH₂) [3]

| IR | Key peaks (cm⁻¹) in KBr: ~2929 (C-H stretch), ~1607 (C=C stretch), ~1489 (Ar C=C stretch) |[3] |

Biological Activity and Mechanism of Action

Derivatives of 2,6-dibenzylidenecyclohexanone are widely investigated for their potential as therapeutic agents, particularly in oncology and infectious diseases.

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this class of compounds against various human cancer cell lines. The α,β-unsaturated ketone moiety is a Michael acceptor, which is believed to contribute to its biological activity by interacting with cellular nucleophiles like cysteine residues in proteins. Asymmetrical derivatives have shown IC₅₀ values in the low micromolar and even submicromolar ranges.[4]

Table 3: Cytotoxic Activity of Representative 2,6-Dibenzylidene-cyclohexanone Derivatives

Compound Type Cell Line(s) Activity (IC₅₀) Reference(s)
Asymmetrical nitrobenzylidene derivatives Human T-lymphocytes (Molt/C8, CEM), Murine Leukemia (L1210) < 10 µM (some < 1 µM) [4]

| Asymmetrical bromo-methoxy-propoxybenzylidene derivatives | Breast Cancer (MDA-MB 231, MCF-7), Neuroblastoma (SK-N-MC) | Potent activity reported |[5] |

Antibacterial Activity

Substituted 2,6-dibenzylidenecyclohexanones have also been evaluated for their antibacterial properties. They show activity against a range of Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of a Representative 2,6-Dibenzylidene-cyclohexanone Derivative

Compound Bacterial Strain(s) Activity (MIC / MBC) Reference(s)

| 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone | E. coli, S. aureus, E. faecalis | 50 µg/mL |[6] |

Mechanism of Action and Signaling Pathways

Research into closely related analogs has provided insight into the potential mechanisms of action. A key derivative, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), has been shown to suppress inflammatory responses by inhibiting key signaling pathways.[7] BHMC demonstrates a pronounced inhibitory effect on the p38 MAP kinase pathway.[7] This inhibition prevents the phosphorylation of downstream transcription factors like ATF-2 and c-Jun, which in turn abolishes the activity of the AP-1 transcription factor complex. At higher concentrations, BHMC also inhibits the nuclear translocation of the p65 subunit of NF-κB.[7] These pathways are critical for cell survival, proliferation, and inflammation, and their inhibition is a common strategy in cancer therapy.

Caption: Inhibition of MAPK and NF-κB pathways by a dibenzylidenecyclohexanone analog.[7]

References

The Multifaceted Chemistry of 2,6-Dibenzylidenecyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dibenzylidenecyclohexanone, a versatile organic compound with significant potential in various scientific domains. This document details its synthesis, spectral characteristics, and explores its interactions with key biological signaling pathways, offering valuable insights for researchers in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound, a member of the chalcone family, is a pale yellow to yellow crystalline solid.[1] Its core structure consists of a central cyclohexanone ring flanked by two benzylidene groups, contributing to its unique chemical reactivity and biological activity. The compound is practically insoluble in water but exhibits solubility in various organic solvents such as ethanol, chloroform, ether, and benzene.[2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical data for this compound.

PropertyValueReferences
Molecular Formula C₂₀H₁₈O[1][4]
Molecular Weight 274.36 g/mol [1][4]
Melting Point 118-119 °C[1][4][5][6]
Appearance Yellow to orange crystalline powder and chunks[1]
Solubility Insoluble in water; Soluble in ether, chloroform, benzene[2][3]
Density ~1.15 - 1.17 g/cm³[1][2][3]
Boiling Point 469.3 °C at 760 mmHg (Predicted)[1]
Flash Point 207.5 °C (Predicted)[1]
Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyKey Peaks/SignalsReferences
¹H NMR (CDCl₃) δ ~7.8 (s, 2H, vinyl), ~7.2-7.5 (m, 10H, Ar-H), ~2.9 (t, 4H, CH₂), ~1.8 (m, 2H, CH₂)[7]
¹³C NMR (CDCl₃) δ ~190 (C=O), ~136 (vinyl C), ~128-130 (Ar-C), ~28 (CH₂), ~23 (CH₂)[7]
Infrared (IR, KBr) ~1660-1670 cm⁻¹ (C=O stretch), ~1570-1600 cm⁻¹ (C=C stretch)[7]
UV-Visible (EtOH) λmax ~333 nm

Experimental Protocols

The synthesis of this compound is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation reaction between cyclohexanone and two equivalents of benzaldehyde.

Synthesis of this compound

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (dilute)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (2.0 equivalents) in 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.2 equivalents).

  • Reaction: Continue stirring the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Neutralize the mixture with dilute hydrochloric acid until it is slightly acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow of this compound cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Characterization A Dissolve Cyclohexanone & Benzaldehyde in Ethanol B Add NaOH Solution A->B C Stir at Room Temperature B->C D Pour into Ice Water C->D Reaction Completion E Neutralize with HCl D->E F Vacuum Filtration E->F G Recrystallization from Ethanol F->G Crude Product H Characterization (NMR, IR, MP) G->H I I

Synthesis Workflow

Biological Activity and Signaling Pathways

Derivatives of this compound have garnered significant interest due to their diverse biological activities, including anti-inflammatory and anti-cancer properties. One notable derivative, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in various diseases, including cancer and inflammatory disorders.

BHMC exerts its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK pathway, namely p38, JNK, and ERK1/2.[8] This inhibition prevents the activation of downstream transcription factors such as ATF-2 and c-Jun, which are essential for the expression of pro-inflammatory genes.[8] Ultimately, this leads to the suppression of AP-1 DNA binding, a crucial step in the inflammatory response.[8] Furthermore, at higher concentrations, BHMC has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB, another key transcription factor involved in inflammation.[8]

The following diagram illustrates the inhibitory effect of BHMC on the MAPK signaling pathway.

G Inhibitory Effect of 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC) on the MAPK Signaling Pathway BHMC BHMC p38 p38 BHMC->p38 JNK JNK BHMC->JNK ERK ERK1/2 BHMC->ERK p65 p65 NF-κB Nuclear Translocation BHMC->p65 High Concentration ATF2 ATF-2 p38->ATF2 cJun c-Jun JNK->cJun Elk1 Elk-1 ERK->Elk1 AP1 AP-1 DNA Binding ATF2->AP1 cJun->AP1 Elk1->AP1 Inflammation Pro-inflammatory Gene Expression AP1->Inflammation p65->Inflammation

BHMC's Effect on MAPK Pathway

This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols can serve as a valuable resource for further investigation into the chemical and biological properties of this promising compound and its derivatives.

References

An In-depth Technical Guide to the Solubility of 2,6-Dibenzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dibenzylidenecyclohexanone, a synthetic compound with applications in organic synthesis and materials science. This document compiles available solubility data, presents information for analogous compounds to infer solubility behavior, and provides a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide furnishes qualitative solubility information and quantitative data for a structurally similar compound to provide valuable insights.

Physicochemical Properties and Qualitative Solubility

This compound is a solid, typically appearing as a colorless to yellowish crystalline powder.[1] General solubility assessments indicate that it is soluble in several common organic solvents and insoluble in water.[1] A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble[1]
EtherSoluble[1]
ChloroformSoluble[1]
BenzeneSoluble[1]
EthanolSoluble[2]

Quantitative Solubility Data of an Analogous Compound

In the absence of specific quantitative data for this compound, the solubility of a closely related analog, 2,6-bis(4-hydroxybenzylidene)cyclohexanone (BHBC), can provide valuable insights into its expected behavior in various organic solvents.[3][4] The data, determined by the gravimetric method, is summarized in Table 2.

Table 2: Mole Fraction Solubility of 2,6-bis(4-hydroxybenzylidene)cyclohexanone (BHBC) in Various Organic Solvents at Different Temperatures[3][4]

Solvent298.15 K303.15 K308.15 K313.15 K318.15 K
1,4-Dioxane0.00280.00390.00550.00790.0113
Methanol0.00120.00180.00260.00380.0055
1-Butanol0.00210.00310.00450.00660.0096
1-Propanol0.00180.00270.00400.00580.0085
Ethyl Acetate0.00420.00590.00830.01180.0166
Acetone0.00610.00850.01170.01610.0221
Tetrahydrofuran (THF)0.01020.01390.01880.02540.0342
Glacial Acetic Acid0.00150.00220.00320.00470.0068
Dimethyl Sulfoxide (DMSO)0.01250.01680.02240.02990.0398
Dimethylformamide (DMF)0.01890.02510.03310.04360.0572

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the equilibrium solubility method, a reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Scintillation vials or other suitable containers with tight-fitting caps

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation.[3] Constant agitation is necessary to facilitate dissolution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. To avoid precipitation due to temperature changes, this step should be performed quickly. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with the same solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

3.3. Quality Control

  • Perform experiments in triplicate to ensure the reproducibility of the results.

  • Ensure that the analytical instruments are properly calibrated.

  • Maintain detailed records of all experimental parameters and results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Incubate at constant temperature with agitation (24-72 hours) A->B C Centrifuge or let settle B->C D Collect and filter supernatant C->D E Dilute sample D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Melting Points of 2,6-Dibenzylidenecyclohexanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting points of 2,6-Dibenzylidenecyclohexanone and several of its derivatives. This information is critical for the identification, purification, and characterization of these compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.

Data Presentation: Melting Points

The melting points of this compound and its derivatives are summarized in the table below. These values are crucial for assessing the purity of synthesized compounds. Variations in melting points can be attributed to the nature and position of substituents on the aromatic rings, which influence intermolecular forces such as van der Waals interactions, dipole-dipole forces, and hydrogen bonding.

Compound NameSubstituentMelting Point (°C)
This compoundH118-119[1][2]
2,6-bis(4-methoxybenzylidene)cyclohexanone4-OCH₃160-162[3]
2,6-bis(3-nitrobenzylidene)cyclohexanone3-NO₂188-190[3]
2,6-bis(cinnamylidene)cyclohexanone-CH=CH-Ph158-160[3]
2,6-bis(4-chlorobenzylidene)cyclohexanone4-Cl144-146[3]
2,6-bis(4-iso-propylbenzylidene)cyclohexanone4-CH(CH₃)₂142-144[3]
2,6-bis(3-thienylidene)cyclohexanone3-Thienyl142-144[3]
2,6-bis(4-methylbenzylidene)cyclohexanone4-CH₃Not available
2,6-bis(2-nitrobenzylidene)cyclohexanone2-NO₂Not available
2,6-bis(4-nitrobenzylidene)cyclohexanone4-NO₂Not available
2,6-bis(2-chlorobenzylidene)cyclohexanone2-ClNot available
2,6-bis(4-dimethylaminobenzylidene)cyclohexanone4-N(CH₃)₂Not available

Experimental Protocols

The synthesis of this compound and its derivatives is typically achieved through a Claisen-Schmidt condensation reaction. The determination of the melting point is a standard procedure for the characterization of the synthesized compounds.

Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of this compound derivatives via a base-catalyzed aldol condensation between cyclohexanone and the corresponding aromatic aldehyde.

Materials:

  • Cyclohexanone (1.0 equivalent)

  • Substituted Benzaldehyde (2.0 equivalents)

  • Sodium Hydroxide (NaOH)

  • Ethanol (or other suitable solvent)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve cyclohexanone and the substituted benzaldehyde in ethanol.

  • Base Addition: While stirring the solution, slowly add an aqueous solution of sodium hydroxide. The reaction mixture is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute HCl. The precipitated solid product is then collected.

  • Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water until the filtrate is neutral. Further purification is achieved by recrystallization from a suitable solvent, commonly ethanol.

Melting Point Determination

The melting point of the purified product is determined to assess its purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing the sample)

Procedure:

  • Sample Preparation: A small amount of the dry, purified crystalline product is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate.

  • Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and melting point determination of this compound and its derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Mixing Mixing and Stirring Cyclohexanone->Mixing Aldehyde Substituted Benzaldehyde Aldehyde->Mixing Solvent Ethanol Solvent->Mixing Catalyst NaOH (aq) Catalyst->Mixing Precipitation Precipitation (Ice & HCl) Mixing->Precipitation Reaction Completion (TLC) Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Crude Product FinalProduct Purified 2,6-Dibenzylidene- cyclohexanone Derivative Recrystallization->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Melting_Point_Workflow Start Start with Purified Crystalline Product Pack Pack Sample into Capillary Tube Start->Pack Place Place Capillary in Melting Point Apparatus Pack->Place Heat Heat Sample at a Controlled Rate Place->Heat Observe Observe Melting Process Heat->Observe Record Record Temperature Range (Onset to Complete Liquefaction) Observe->Record End Melting Point Determined Record->End

Caption: Standard workflow for melting point determination.

References

The Synthesis of 2,6-Dibenzylidenecyclohexanone: A Technical Guide to its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibenzylidenecyclohexanone, a symmetrical diarylidene ketone, and its derivatives have garnered significant attention in the scientific community due to their diverse biological activities and applications as versatile synthetic intermediates. These compounds form the core structure of a class of molecules often referred to as chalcones or chalconoids, which are known for their anti-inflammatory, anticancer, and antimicrobial properties. This in-depth technical guide explores the discovery and historical evolution of the synthesis of this compound, providing a comprehensive overview of the seminal methodologies, experimental protocols, and the underlying chemical principles.

Historical Perspective: The Dawn of the Claisen-Schmidt Condensation

The journey into the synthesis of this compound is intrinsically linked to the development of one of the fundamental carbon-carbon bond-forming reactions in organic chemistry: the aldol condensation. The specific variant that governs the formation of this and similar compounds is the Claisen-Schmidt condensation, named after its pioneers Rainer Ludwig Claisen and J. Gustav Schmidt.[1] In 1880 and 1881, they independently reported the base-catalyzed reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1]

Their initial work, exemplified by the synthesis of dibenzylideneacetone from benzaldehyde and acetone, laid the foundational principles for this class of reactions.[1][2] The original procedures were largely qualitative, involving the reaction of the carbonyl compounds in the presence of a dilute aqueous sodium hydroxide solution, leading to the precipitation of the product which was then purified by recrystallization.[2] While the exact first synthesis of this compound is not precisely documented in the initial reports, its synthesis is a direct application of the Claisen-Schmidt condensation, where cyclohexanone serves as the enolizable ketone and two equivalents of benzaldehyde act as the electrophilic partner. Over the decades, this reaction has been refined and optimized, leading to a plethora of synthetic methodologies with improved yields and purity.

The Core Synthesis: Claisen-Schmidt Condensation

The most prevalent and historically significant method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation of cyclohexanone with two equivalents of benzaldehyde.[3][4] This reaction can also be catalyzed by acids, but base-catalyzed pathways are more common.[3][5]

Reaction Mechanism

The base-catalyzed reaction proceeds through a multi-step mechanism initiated by the deprotonation of an α-hydrogen of cyclohexanone by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (an aldol adduct). Subsequent dehydration of this aldol adduct under the reaction conditions, which is often facile due to the formation of a conjugated system, yields the α,β-unsaturated ketone, 2-benzylidenecyclohexanone. The process is then repeated on the other side of the cyclohexanone ring to afford the final product, this compound.

Claisen_Schmidt_Mechanism cluster_step1 First Condensation cluster_step2 Second Condensation Cyclohexanone Cyclohexanone Enolate Enolate (Nucleophile) Cyclohexanone->Enolate + Base Base Base (e.g., OH⁻) Alkoxide1 Alkoxide Intermediate Enolate->Alkoxide1 + Benzaldehyde Benzaldehyde1 Benzaldehyde (1st eq.) (Electrophile) AldolAdduct1 β-Hydroxy Ketone (Aldol Adduct) Alkoxide1->AldolAdduct1 + H₂O MonoBenzylidene 2-Benzylidenecyclohexanone AldolAdduct1->MonoBenzylidene - H₂O Dehydration1 Dehydration (-H₂O) Enolate2 Enolate of Mono-product MonoBenzylidene->Enolate2 + Base Base2 Base (e.g., OH⁻) Alkoxide2 Alkoxide Intermediate Enolate2->Alkoxide2 + Benzaldehyde Benzaldehyde2 Benzaldehyde (2nd eq.) (Electrophile) AldolAdduct2 β-Hydroxy Ketone (Aldol Adduct) Alkoxide2->AldolAdduct2 + H₂O FinalProduct This compound AldolAdduct2->FinalProduct - H₂O Dehydration2 Dehydration (-H₂O)

Fig. 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism.

Experimental Protocols and Methodologies

A variety of experimental protocols have been developed for the synthesis of this compound and its derivatives, reflecting an evolution towards more efficient and environmentally friendly methods.

Classical Aqueous-Alcoholic NaOH/KOH Method

This is the most traditional and widely used method.

General Protocol:

  • A solution of sodium hydroxide or potassium hydroxide is prepared in a mixture of ethanol and water.

  • Cyclohexanone and two equivalents of the desired substituted benzaldehyde are dissolved in ethanol.

  • The aldehyde-ketone mixture is added to the basic solution with vigorous stirring at room temperature.

  • The reaction is stirred for a specified period, often leading to the precipitation of the product.

  • The solid product is isolated by filtration, washed with cold water to remove the base, and then recrystallized from a suitable solvent like ethanol.[4]

Solvent-Free Synthesis

In an effort to develop more sustainable synthetic routes, solvent-free methods have been explored.

General Protocol:

  • Cyclohexanone, two equivalents of benzaldehyde, and a solid base catalyst (e.g., solid NaOH or KOH) are ground together in a mortar with a pestle at room temperature.[5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized with a dilute acid.

  • The solid product is filtered, washed, and recrystallized.

Alternative Catalysts

Research has also focused on the use of alternative catalysts to improve reaction efficiency and selectivity. These include:

  • Strong Acids: While less common, strong acids can catalyze the condensation.[3]

  • Mixed Metal Oxides: Acid-base mixed oxides, such as those derived from layered double hydroxides (LDHs), have been shown to be effective catalysts, particularly in solvent-free conditions.[6][7] These catalysts can facilitate both the dehydrogenation of cyclohexanol to cyclohexanone and the subsequent Claisen-Schmidt condensation in a one-pot reaction.[7]

  • Other Lewis Acids and Bases: A range of other reagents such as Cp2ZrH2, RuCl3, TiCl3(CF3SO3), SmI3, Mg(HSO4)2, InCl3, SOCl2, Yb(OTF)3, and silica-supported phosphorus pentoxide have been investigated as catalysts.[3]

Experimental_Workflow Start Start Reactants Prepare Reactants: - Cyclohexanone - Benzaldehyde (2 eq.) - Catalyst (e.g., NaOH) - Solvent (e.g., Ethanol/Water) Start->Reactants Reaction Reaction Setup: - Combine reactants - Stir at specified temperature and time Reactants->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Neutralization (if necessary) - Filtration Monitoring->Workup Complete Purification Purification: - Washing with cold water - Recrystallization from a suitable solvent Workup->Purification Characterization Characterization: - Melting Point - Spectroscopy (IR, NMR, MS, UV-Vis) Purification->Characterization End End Characterization->End

Fig. 2: Generalized Experimental Workflow for Synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches for this compound and its derivatives.

Table 1: Comparison of Synthetic Methodologies for this compound

CatalystSolventTemperature (°C)TimeYield (%)Reference
NaOHEthanol/WaterRoom Temp.30 min70.28[8]
NaOH (solid)Solvent-freeRoom Temp.5 min98[5]
KOH (solid)Solvent-freeRoom Temp.5 min85[5]
MgFeAl-LDH (calcined)Solvent-free1202 h93[6]
Acetic Acid (from Mannich base)Acetic AcidReflux5-10 minGood[3][9]

Table 2: Physicochemical and Spectroscopic Data for Selected this compound Derivatives

Substituent (on Benzaldehyde)Yield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
H80116.27.81 (s, 2H), 7.47 (d, 4H), 7.41 (d, 4H), 7.34 (t, 2H), 2.95 (t, 4H), 1.83 (quintet, 2H)190.41, 136.96, 136.23, 136.01, 130.39, 128.61, 128.41, 28.48, 23.04[3][4]
4-Cl35.58144-1467.63 (s, 2H), 7.29 (d, 4H), 7.27 (d, 4H), 2.80 (t, 4H), 1.72 (quintet, 2H)190.44, 137.15, 136.36, 135.22, 134.92, 132.15, 129.27, 28.96, 23.11[4]
4-OCH₃22.96160-1627.76 (s, 2H), 7.45 (d, 4H), 6.93 (d, 4H), 3.84 (s, 6H), 2.92 (t, 4H), 1.81 (quintet, 2H)190.81, 160.52, 137.1, 134.96, 132.82, 129.37, 114.50, 59.93, 29.12, 23.64[4]
4-N(CH₃)₂791367.76 (s, 2H), 7.45 (d, 4H), 6.71 (d, 4H), 3.01 (s, 12H), 2.94 (t, 4H), 1.83-1.79 (m, 2H)Not specified[10]

Conclusion

The synthesis of this compound, rooted in the historic Claisen-Schmidt condensation, has evolved significantly since its inception. From early qualitative descriptions to modern, highly efficient, and environmentally conscious methodologies, the preparation of this important class of compounds has been a subject of continuous improvement. The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of derivatives with diverse electronic and steric properties, paving the way for their exploration in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key historical developments, synthetic protocols, and quantitative data, serving as a valuable resource for researchers engaged in the study and application of these fascinating molecules.

References

Spectroscopic and Synthetic Profile of 2,6-Dibenzylidenecyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for 2,6-Dibenzylidenecyclohexanone (C₂₀H₁₈O). The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and synthesis of this compound.

Spectroscopic Data

The spectroscopic data for this compound, a bis-chalcone derivative, is crucial for its identification and structural elucidation. The following tables summarize the key findings from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group (C=O) and the carbon-carbon double bonds (C=C) of the α,β-unsaturated ketone system and the aromatic rings.

Wavenumber (cm⁻¹)AssignmentReference
1661 - 1668C=O Stretch (Ketone)[1][2]
1606 - 1610C=C Stretch (Alkene)[2]
1574 - 1583C=C Stretch (Aromatic)[1][2]
3022C-H Stretch (Aromatic)[1]
2920 - 2950C-H Stretch (Aliphatic)[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.73 - 7.84s2HAllylic (=CH)[1][3]
7.25 - 7.50m10HAromatic (Ar-H)[1][3]
2.87 - 3.02m / t4HAllylic CH₂ (adjacent to C=C)[1][3]
1.76 - 1.82m2HCH₂ (central position in cyclohexanone)[1][3]

¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference
190.41C=O (Ketone)[3]
136.96Aromatic C (quaternary)[3]
136.23Allylic =CH[3]
136.01Aromatic C (quaternary)[3]
130.39Aromatic CH[3]
128.61Aromatic CH[3]
128.41Aromatic CH[3]
28.48Allylic CH₂ (adjacent to C=C)[3]
23.04CH₂ (central position in cyclohexanone)[3]
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

m/zAssignmentReference
274.36[M]⁺[1]

Experimental Protocols

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.

Synthesis of this compound[1][4]

This procedure involves the base-catalyzed condensation of cyclohexanone with two equivalents of benzaldehyde.

Materials:

  • Cyclohexanone (1.0 equivalent)

  • Benzaldehyde (2.0 equivalents)

  • Sodium Hydroxide (NaOH) (2.2 equivalents)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of cyclohexanone (1.0 equiv), benzaldehyde (2.0 equiv), and solid NaOH (2.2 equiv) are ground together in a mortar at room temperature for approximately 30 minutes.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, dilute HCl is carefully added to neutralize the mixture.[1]

  • The resulting solid product is collected by filtration and air-dried.[1]

  • The crude product is then purified by recrystallization from ethanol to yield a yellow powder.[1]

Spectroscopic Analysis

Instrumentation:

  • IR Spectroscopy: Spectra can be recorded on a Shimadzu or Bruker Tensor 27 FT-IR spectrophotometer using KBr pellets or an ATR-Neat technique.[3][4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer (e.g., Varian Mercury) in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.[3]

  • Mass Spectrometry: Mass spectra can be obtained using techniques such as GC-MS.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Reactants (Cyclohexanone, Benzaldehyde, NaOH) reaction Claisen-Schmidt Condensation (Grinding, 30 min) start->reaction neutralization Neutralization (Dilute HCl) reaction->neutralization filtration Filtration & Drying neutralization->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure this compound recrystallization->product IR IR Spectroscopy product->IR NMR NMR Spectroscopy (¹H & ¹³C) product->NMR MS Mass Spectrometry product->MS

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide on the Isomers of 2,6-Dibenzylidenecyclohexanone and Their Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 2,6-dibenzylidenecyclohexanone, a molecule of significant interest in medicinal chemistry and materials science. The document details the synthesis, characterization, and relative stability of the geometric isomers—(2E,6E), (2E,6Z), and (2Z,6Z)—with a focus on providing actionable experimental protocols and quantitative data. The superior stability of the (2E,6E) isomer is established through both computational and experimental evidence. While the synthesis of the thermodynamically favored (2E,6E) isomer is well-documented, the isolation of the less stable isomers remains a challenge. This guide explores photochemical isomerization as a viable route to accessing these isomers and discusses potential separation methodologies.

Introduction

This compound, a cross-conjugated dienone, serves as a versatile scaffold in the development of novel therapeutic agents and functional materials. Its biological activities are diverse, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents. The geometry of the exocyclic double bonds gives rise to three possible isomers: (2E,6E), (2E,6Z), and (2Z,6Z). The specific isomeric form of the molecule can significantly influence its physicochemical properties and biological activity, making a thorough understanding of their relative stabilities and interconversion crucial for rational drug design and materials engineering. This guide synthesizes the current knowledge on the isomers of this compound, providing a technical resource for researchers in the field.

Isomerism and Stability

The three geometric isomers of this compound are depicted below. The nomenclature designates the configuration of the benzylidene groups relative to the carbonyl group.

isomers cluster_EE (2E,6E)-2,6-Dibenzylidenecyclohexanone cluster_EZ (2E,6Z)-2,6-Dibenzylidenecyclohexanone cluster_ZZ (2Z,6Z)-2,6-Dibenzylidenecyclohexanone EE_img EZ_img ZZ_img

Caption: Geometric isomers of this compound.

Computational Analysis of Isomer Stability

Computational studies have been instrumental in elucidating the relative thermodynamic stabilities of the this compound isomers. A key study by Sanford, Paulisse, and Reeves employed both mechanics and semi-empirical molecular orbital (MOPAC) methods to calculate the relative energies of the three isomers.[1] Their findings consistently identified the (2E,6E) isomer as the most stable configuration.

The calculated relative energies indicate a significant energetic preference for the E,E geometry, which is attributed to reduced steric hindrance compared to the E,Z and Z,Z isomers. In the Z configuration, the phenyl group is positioned in closer proximity to the cyclohexanone ring, leading to unfavorable steric interactions.

Table 1: Calculated Relative Energies of this compound Isomers

IsomerRelative Energy (kcal/mol)
(2E,6E)0.00
(2E,6Z)Not explicitly found in searches
(2Z,6Z)Not explicitly found in searches

Synthesis and Characterization of Isomers

Synthesis of (2E,6E)-2,6-Dibenzylidenecyclohexanone

The most stable (2E,6E) isomer is readily synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between cyclohexanone and two equivalents of benzaldehyde.[2][3]

synthesis_EE Cyclohexanone Cyclohexanone Reaction Claisen-Schmidt Condensation Cyclohexanone->Reaction Benzaldehyde Benzaldehyde (2 eq.) Benzaldehyde->Reaction NaOH NaOH (aq) NaOH->Reaction Catalyst Product (2E,6E)-2,6-Dibenzylidenecyclohexanone Reaction->Product

Caption: Synthesis of (2E,6E)-2,6-dibenzylidenecyclohexanone.

Experimental Protocol: Synthesis of (2E,6E)-2,6-Dibenzylidenecyclohexanone [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of cyclohexanone and 2.0 equivalents of benzaldehyde in a minimal amount of ethanol.

  • Catalyst Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction: Slowly add the sodium hydroxide solution to the ethanolic solution of the reactants with vigorous stirring at room temperature. The reaction is typically exothermic, and a yellow precipitate of the product will form.

  • Workup: After the reaction is complete (typically monitored by thin-layer chromatography), neutralize the mixture with dilute hydrochloric acid.

  • Isolation and Purification: Filter the precipitated solid, wash with water and then with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield yellow crystals.

Table 2: Characterization Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

PropertyValueReference
Melting Point109-112 °C[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.84 (s, 2H, =CH), 7.50 (d, J = 7.4 Hz, 4H, Ar-H), 7.44 (t, J = 7.4 Hz, 4H, Ar-H), 7.39–7.34 (m, 2H, Ar-H), 3.02–2.89 (m, 4H, CH₂), 1.82 (dt, J = 12.4, 6.3 Hz, 2H, CH₂)[2]
¹³C NMR (101 MHz, CDCl₃) δ (ppm)190.41 (C=O), 136.96, 136.23, 136.01, 130.39, 128.61, 128.41, 28.48, 23.04[2]
IR (KBr) ν (cm⁻¹)2927 (C-H), 1607 (C=O), 1489 (C=C)[2]
Synthesis and Isolation of (2E,6Z)- and (2Z,6Z)-2,6-Dibenzylidenecyclohexanone

The targeted synthesis of the less stable E,Z and Z,Z isomers is challenging due to their thermodynamic instability relative to the E,E isomer. The primary method for accessing these isomers is through the photochemical isomerization of the (2E,6E) isomer.[4]

photoisomerization EE_isomer (2E,6E)-Isomer EZ_isomer (2E,6Z)-Isomer EE_isomer->EZ_isomer EZ_isomer->EE_isomer hν or Δ ZZ_isomer (2Z,6Z)-Isomer EZ_isomer->ZZ_isomer ZZ_isomer->EZ_isomer hν or Δ

References

Preliminary Biological Screening of 2,6-Dibenzylidenecyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 2,6-Dibenzylidenecyclohexanone and its derivatives. This class of compounds, analogous to curcumin, has garnered significant interest for its potential therapeutic applications. This document outlines the key biological activities, presents quantitative data from various studies, details the experimental protocols for core screening assays, and visualizes relevant biological pathways and workflows.

Core Biological Activities

This compound and its analogs have demonstrated a range of biological activities, primarily centered around anticancer, antimicrobial, and antioxidant effects. The core chemical structure, featuring a cyclohexanone ring flanked by two benzylidene groups, allows for diverse substitutions on the aromatic rings, which significantly influences the biological efficacy of these compounds.

Data Presentation: Summary of Biological Activity

The following tables summarize the quantitative data from preliminary biological screenings of various this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

The anticancer activity is often evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell growth. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)Reference
2,6-bis(4-methoxybenzylidene) cyclohexanoneMCF-7>100[1]
2,6-bis(4-chlorobenzylidene) cyclohexanoneMCF-725.5[1]
2,6-bis(2-chlorobenzylidene) cyclohexanoneMCF-715.2[1]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231Not specified[2][3]
3-nitro analog of 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMCF-7Not specified[2][3]
3-nitro analog of 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneSK-N-MCNot specified[2][3]
2,6-bis [2-(trifluoromethyl)benzylidene]cyclohexanone (C66)VariousExtensively studied[4]
2,6-bis(2-bromobenzylidene)cyclohexanone (B2BrBC)VariousExtensively studied[4]
Table 2: Antimicrobial Activity of this compound Derivatives

The antimicrobial potential is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
2,6-bis(4-chlorobenzylidene) cyclohexanoneEscherichia coli>100[1]
Pseudomonas aeruginosa>100[1]
Staphylococcus aureus50[1]
Salmonella enteritidis>100[1]
2,6-bis(2-chlorobenzylidene) cyclohexanoneEscherichia coli50[1]
Pseudomonas aeruginosa100[1]
Staphylococcus aureus25[1]
Salmonella enteritidis100[1]
2,6-bis(4-methoxybenzylidene) cyclohexanoneEscherichia coli>100[1]
Pseudomonas aeruginosa>100[1]
Staphylococcus aureus>100[1]
Salmonella enteritidis>100[1]
Table 3: Antioxidant Activity of this compound Derivatives

Antioxidant activity is often measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound that scavenges 50% of the DPPH radicals.

CompoundDPPH IC50 (µg/mL)Reference
2,6-bis(4-methoxybenzylidene) cyclohexanone18.41 ± 1.45[1]
2,6-bis(4-chlorobenzylidene) cyclohexanone19.92 ± 1.52[1]
2,6-bis(2-chlorobenzylidene) cyclohexanone27.75 ± 2.50[1]

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • This compound derivatives

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

  • Methanol

  • 96-well plates

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and biological signaling pathways relevant to the screening of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of This compound Derivatives purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial antioxidant Antioxidant Assay (DPPH) characterization->antioxidant ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 antioxidant->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_id Lead Compound Identification sar->lead_id

General experimental workflow for screening this compound derivatives.

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis compound This compound p53 p53 Activation compound->p53 bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed p53-mediated apoptotic signaling pathway for this compound.

Conclusion

The preliminary biological screening of this compound and its derivatives reveals a promising scaffold for the development of novel therapeutic agents. The data presented herein indicates significant potential in the realms of anticancer, antimicrobial, and antioxidant applications. Further investigation, including in-depth mechanistic studies and in vivo evaluation of lead compounds identified through these screening processes, is warranted to fully elucidate their therapeutic potential. The provided experimental protocols and workflow diagrams serve as a foundational guide for researchers embarking on the evaluation of this interesting class of molecules.

References

Initial Pharmacological Investigation of 2,6-Dibenzylidenecyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an initial pharmacological investigation into 2,6-Dibenzylidenecyclohexanone, a curcumin analog with a promising scaffold for drug discovery. This document outlines the core pharmacological potential of this compound, focusing on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays are provided to facilitate further research and validation. Furthermore, this guide presents visualizations of the implicated signaling pathways and experimental workflows to offer a comprehensive understanding of its potential mechanisms of action.

Introduction

This compound is a synthetic compound belonging to the chalcone family, which are known for their wide range of biological activities.[1] As an α,β-unsaturated ketone, it serves as a versatile intermediate in the synthesis of various heterocyclic compounds.[2] Its structural similarity to curcumin has prompted investigations into its potential as a therapeutic agent. This document summarizes the existing data on its pharmacological activities and provides a foundation for future drug development efforts.

Synthesis

The primary method for synthesizing this compound is the Claisen-Schmidt condensation reaction.[1] This reaction involves the base-catalyzed condensation of cyclohexanone with two equivalents of benzaldehyde.

Pharmacological Potential

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MDA-MB-231, MCF-7) and neuroblastoma (SK-N-MC) cells.[3] The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling proteins. Specifically, some derivatives have been shown to down-regulate the transcription factor Sp1, which in turn leads to the up-regulation of the pro-apoptotic protein Bax.[4] Another study on a curcumin analog, dibenzylideneacetone (DBA), also highlighted the downregulation of Sp1 and induction of Bax as a key apoptotic mechanism in oral cancer cells.[4]

Antioxidant Activity

Several studies have investigated the antioxidant properties of this compound and its derivatives using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][6] The presence of hydroxyl groups on the phenyl rings has been shown to be a critical factor for the radical scavenging properties of these compounds.[6]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been explored through their ability to inhibit key enzymes in the inflammatory cascade. Research has shown that these compounds can act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the production of prostaglandins and leukotrienes, respectively.[7] This dual inhibition is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

Antimicrobial Activity

The antimicrobial activity of this compound and its analogs has been evaluated against a range of bacteria. For instance, 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone has shown minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of 50 µg/mL against E. coli, S. aureus, and E. faecalis.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its derivatives. It is important to note that much of the existing data pertains to substituted analogs, highlighting a need for more extensive investigation of the parent compound.

Table 1: Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231Data not specified[3]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneMCF-7, SK-N-MCData not specified[3]
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA5490.48 ± 0.05 mM[9]

Table 2: Antioxidant Activity (IC50 values in µM)

CompoundAssayIC50 (µM)Reference
2,6-bis(2-hydroxybenzylidene)cyclohexanone (Compound 11)DPPH13.27 ± 1.78[6]
2,6-bis(4-hydroxybenzylidene)cyclopentanone (Compound 4)DPPH14.81 ± 2.09[6]
2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (Compound 7)DPPH20.71 ± 1.11[6]
2,6-bis-(3'-Bromo-4'-methoxybenzylidene)-cyclohexanone (Entry 1)DPPH1565[10]
2,6-bis-(3'-Bromo-4'-methoxybenzylidene)-cyclohexanone (Entry 1)FRAP1486[10]

Table 3: Anti-inflammatory Activity (IC50 values in µM)

CompoundTargetIC50 (µM)Reference
2,6-bis(4-hydroxy-3,5-di-tert-butylbenzylidene)cyclohexanone (Compound 8)NO Inhibition6.68 ± 0.16[6]
2,6-bis(3,5-di-tert-butyl-4-hydroxybenzylidene)cyclopentanone (Compound 9)NO Inhibition6.09 ± 0.46[6]
2,6-bis(4-(diethylamino)benzylidene)cyclohexanone (Compound Ic)PGE2 Production6.7 ± 0.19[7]
2,6-bis(4-fluorobenzylidene)cyclohexanone (Compound Ie)5-LOX Inhibition1.4 ± 0.1[7]
2,6-bis(4-(trifluoromethyl)benzylidene)cyclohexanone (Compound Ig)5-LOX Inhibition1.5 ± 0.13[7]

Table 4: Antimicrobial Activity (MIC/MBC in µg/mL)

CompoundBacteriaMIC (µg/mL)MBC (µg/mL)Reference
2,6-bis-(3'-hydroxybenzylidene)-cyclohexanoneE. coli5050[8]
2,6-bis-(3'-hydroxybenzylidene)-cyclohexanoneS. aureus5050[8]
2,6-bis-(3'-hydroxybenzylidene)-cyclohexanoneE. faecalis5050[8]

Detailed Experimental Protocols

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Dilutions cell_treatment 3. Treat Cells with Compound compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent cell_treatment->mtt_addition incubation 5. Incubate (4h) mtt_addition->incubation solubilization 6. Solubilize Formazan incubation->solubilization read_absorbance 7. Read Absorbance (570nm) solubilization->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability Anticancer_Pathway compound This compound sp1 Sp1 Transcription Factor compound->sp1 Inhibition bax_gene Bax Gene sp1->bax_gene Repression bax_protein Bax Protein bax_gene->bax_protein Expression mitochondrion Mitochondrion bax_protein->mitochondrion Translocation & Pore Formation apoptosis Apoptosis mitochondrion->apoptosis Cytochrome c release Anti_inflammatory_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Release cox2 COX-2 aa->cox2 lox5 5-LOX aa->lox5 compound This compound compound->cox2 Inhibition compound->lox5 Inhibition pgs Prostaglandins (Inflammation) cox2->pgs lts Leukotrienes (Inflammation) lox5->lts

References

Methodological & Application

Application Note: Characterization of 2,6-Dibenzylidenecyclohexanone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dibenzylidenecyclohexanone is a cross-conjugated dienone, often synthesized via the Claisen-Schmidt condensation of benzaldehyde and cyclohexanone. It serves as a valuable precursor in the synthesis of various heterocyclic compounds with potential biological activities, making its unambiguous structural characterization crucial.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[4][5] This application note provides a detailed protocol for the synthesis of this compound and its characterization using ¹H and ¹³C NMR spectroscopy.

Experimental Protocols

Synthesis of this compound

This protocol is based on the base-catalyzed aldol condensation (Claisen-Schmidt) reaction.

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Mortar and Pestle

  • Filter paper and funnel

Procedure:

  • In a mortar, combine 1.0 equivalent of cyclohexanone, 2.0 equivalents of benzaldehyde, and 2.2 equivalents of solid sodium hydroxide.

  • Grind the mixture with a pestle at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

  • Once the reaction is complete, carefully neutralize the mixture by adding dilute hydrochloric acid until the solid product precipitates.

  • Filter the solid product using a funnel and filter paper.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a yellow solid.[6]

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the purified this compound.

  • Transfer the sample into a clean NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the NMR tube.[7] Ensure the solvent height is around 4.5-5 cm.[7]

  • Cap the NMR tube and gently shake to ensure the sample is completely dissolved.[7]

Instrumental Analysis:

  • Insert the NMR tube into a spinner and place it in the NMR spectrometer.

  • Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer may include:

    • Pulse Program: Standard 1D proton

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

  • Acquire the ¹³C NMR spectrum. Typical parameters on a 101 MHz spectrometer may include:

    • Pulse Program: Standard 1D carbon with proton decoupling

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2.0 s

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Data Presentation and Interpretation

The NMR spectra provide detailed information about the molecular structure of this compound.

¹H and ¹³C NMR Data Summary

The following table summarizes the expected chemical shifts for this compound in CDCl₃.[1][6]

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Vinylic~7.80Singlet2H=CH
Aromatic~7.47Doublet4HAr-H (ortho)
Aromatic~7.41Triplet4HAr-H (meta)
Aromatic~7.34Triplet2HAr-H (para)
Allylic~2.93Triplet4HCH₂ (C3, C5)
Aliphatic~1.80Multiplet2HCH₂ (C4)
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl~190.4C=O (C1)
Vinylic/Aromatic~137.0=CH
Vinylic/Aromatic~136.2C (ipso)
Vinylic/Aromatic~136.0=C (C2, C6)
Vinylic/Aromatic~130.4Ar-CH
Vinylic/Aromatic~128.6Ar-CH
Vinylic/Aromatic~128.4Ar-CH
Allylic~28.5CH₂ (C3, C5)
Aliphatic~23.0CH₂ (C4)
Interpretation of NMR Spectra
  • ¹H NMR Spectrum: The spectrum shows a characteristic singlet for the two equivalent vinylic protons around 7.80 ppm. The aromatic protons of the two benzylidene groups appear as multiplets between 7.34 and 7.47 ppm. The four allylic protons of the cyclohexanone ring resonate as a triplet around 2.93 ppm, and the two aliphatic protons at the C4 position appear as a multiplet around 1.80 ppm.[1][6]

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum displays a signal for the carbonyl carbon at approximately 190.4 ppm.[1] The aromatic and vinylic carbons appear in the range of 128-137 ppm. The allylic and aliphatic carbons of the cyclohexanone ring are observed at approximately 28.5 ppm and 23.0 ppm, respectively.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of interpreting the NMR data.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis reactants Cyclohexanone + Benzaldehyde + NaOH grinding Grind in Mortar (30 min) reactants->grinding neutralization Neutralize with dilute HCl grinding->neutralization filtration Filter & Wash neutralization->filtration purification Recrystallize (Ethanol) filtration->purification product Pure 2,6-Dibenzylidene- cyclohexanone purification->product sample_prep Dissolve in CDCl3 product->sample_prep Characterization acquisition Acquire 1H & 13C NMR Spectra sample_prep->acquisition processing Process Data (FT, Phase, Baseline) acquisition->processing analysis Spectral Interpretation processing->analysis

Caption: Experimental workflow from synthesis to NMR analysis.

logical_relationship cluster_1h_nmr ¹H NMR Data Interpretation cluster_13c_nmr ¹³C NMR Data Interpretation chem_shift_h Chemical Shift (δ) - Proton Environment structure Structural Elucidation of This compound chem_shift_h->structure integration Integration - Relative Number of Protons integration->structure multiplicity Multiplicity (Splitting) - Neighboring Protons multiplicity->structure chem_shift_c Chemical Shift (δ) - Carbon Environment chem_shift_c->structure num_signals Number of Signals - Number of Unique Carbons num_signals->structure

Caption: Logical relationship of NMR data interpretation.

Conclusion

NMR spectroscopy is an indispensable tool for the characterization of this compound. The combination of ¹H and ¹³C NMR provides a comprehensive structural fingerprint of the molecule, confirming the presence of key functional groups and the overall molecular framework. The protocols and data presented in this application note serve as a valuable resource for researchers working with this compound and its derivatives.

References

Application Note: FTIR Spectroscopy for the Functional Group Analysis of 2,6-Dibenzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dibenzylidenecyclohexanone is a synthetic organic compound belonging to the chalcone family. Chalcones, characterized by an α,β-unsaturated ketone core, are known for their wide range of biological activities and serve as precursors for various heterocyclic compounds.[1] Fourier Transform Infrared (FTIR) spectroscopy is a rapid, sensitive, and non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the molecule is generated. This application note details the FTIR analysis of this compound, providing a protocol for sample analysis and an interpretation of its characteristic vibrational frequencies.

Key Functional Groups and Their Vibrational Frequencies

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include the carbonyl group (C=O) of the cyclohexanone ring, the carbon-carbon double bonds (C=C) of the benzylidene groups and the α,β-unsaturated system, aromatic and aliphatic C-H bonds, and the skeletal vibrations of the benzene rings. The conjugation of the carbonyl group with the double bonds is a key structural feature that influences the position of the C=O stretching frequency.

Data Presentation: FTIR Absorption Bands of this compound and Derivatives

The following table summarizes the experimentally observed FTIR absorption bands for this compound and some of its derivatives. These values are crucial for the identification and characterization of these compounds.

CompoundC=O Stretch (cm⁻¹)C=C Stretch (Aromatic/Olefinic) (cm⁻¹)C-H Stretch (Aromatic/Aliphatic) (cm⁻¹)Other Notable Peaks (cm⁻¹)Reference
This compound 166115743022, 2950, 29331443, 1434[2]
2,6-Bis(4-chloro-benzylidene)-cyclohexanone 16671585, 15762964, 29271465, 1265, 1160, 821, 800[2]
2,6-Bis(4-nitro-benzylidene)-cyclohexanone 166915992923, 28501517 (N-O asymmetric), 1345 (N-O symmetric)[2]
2,6-Bis(4-methoxy-benzylidene)-cyclohexanone 165715952938, 28271199, 1184 (C-O stretch)[2]

Interpretation of the Spectrum

  • C=O Stretching: The strong absorption band observed around 1661 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ketone.[3] The conjugation lowers the frequency from that of a typical saturated ketone (which appears around 1715 cm⁻¹).

  • C=C Stretching: The absorption at 1574 cm⁻¹ can be attributed to the stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the exocyclic double bonds.[2]

  • C-H Stretching: The peak at 3022 cm⁻¹ is indicative of aromatic C-H stretching vibrations. The peaks at 2950 and 2933 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the cyclohexanone ring.[2]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-H bending and skeletal vibrations. The peaks at 1443 and 1434 cm⁻¹ fall into this category and are unique to the molecule's overall structure.[2]

Experimental Protocol: FTIR Analysis of this compound

This protocol outlines the procedure for preparing a solid sample of this compound for analysis using the KBr (potassium bromide) pellet method. This technique is common for acquiring high-quality infrared spectra of solid organic compounds.[4]

Materials and Equipment

  • This compound (1-2 mg)

  • FTIR grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

  • Spatula

Procedure

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This background will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 200 mg of dry FTIR grade KBr into an agate mortar.

    • Add 1-2 mg of the this compound sample to the mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The powder should have a consistent, slightly opaque appearance.

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the FTIR spectrometer's sample compartment.

    • Acquire the infrared spectrum of the sample. Typical scan parameters are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks in the resulting spectrum and compare their wavenumbers to the values in the data table above and other reference spectra to confirm the identity and purity of the compound.

Mandatory Visualization

FTIR_Analysis_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Interpretation start Start: Obtain this compound Sample mix Mix 1-2 mg Sample with ~200 mg dry KBr start->mix grind Grind Mixture in Agate Mortar mix->grind press Press Mixture into a Thin Pellet using Hydraulic Press grind->press background Acquire Background Spectrum (Empty Sample Chamber) press->background sample_scan Place KBr Pellet in Spectrometer and Acquire Sample Spectrum background->sample_scan Background is Subtracted process Process Spectrum (Baseline Correction, Peak Picking) sample_scan->process identify Identify Characteristic Peaks (C=O, C=C, C-H) process->identify compare Compare with Reference Data identify->compare report Report Functional Groups and Confirm Structure compare->report

Caption: Workflow for the FTIR analysis of this compound.

References

Application Note: UV-Vis Spectroscopic Analysis of 2,6-Dibenzylidenecyclohexanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 2,6-Dibenzylidenecyclohexanone and its derivatives using UV-Vis spectroscopy. These compounds, belonging to the chalcone family, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties.[1][2][3] This document outlines the synthesis of these compounds, a standardized protocol for their spectroscopic analysis, and presents key quantitative data to facilitate research and development.

Introduction

This compound and its substituted analogues are α,β-unsaturated ketones known for their characteristic chromophore system which gives rise to strong absorption in the UV-Visible region.[4] The position and intensity of the absorption bands are sensitive to the substitution pattern on the aromatic rings and the solvent polarity, making UV-Vis spectroscopy a valuable tool for their characterization and quantification.[2][4] The core structure consists of a cyclohexanone ring flanked by two benzylidene groups, which can be functionalized to modulate the electronic and biological properties of the molecule.[2] These compounds are typically synthesized via a Claisen-Schmidt condensation reaction between a cyclohexanone and the corresponding benzaldehydes.[5][6]

Data Presentation

The UV-Vis absorption maxima (λmax) of this compound and several of its derivatives are summarized in the table below. The data has been compiled from various studies and illustrates the effect of different substituents on the electronic transitions within the molecules.

CompoundSubstituent (R)Solventλmax (nm)Reference
1a HEthanol330[4]
1b 4-ClMethanol349[6]
1c 4-OCH₃Methanol362[6]
1d 4-N(CH₃)₂Ethanol452[4]
1e 4-iso-propylMethanol339[6]
1f 4-OH--

Note: Molar absorptivity (ε) values are not consistently reported across the literature and are therefore omitted for consistency.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol is based on the Claisen-Schmidt condensation reaction.[5][6]

Materials:

  • Cyclohexanone

  • Substituted benzaldehyde (2 equivalents)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Round bottom flask

  • Stirrer/magnetic stir plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round bottom flask, prepare a solution of aqueous NaOH in ethanol.

  • Prepare a separate mixture of the substituted benzaldehyde (2 equivalents) and cyclohexanone (1 equivalent).

  • Slowly add the aldehyde-ketone mixture to the ethanolic NaOH solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for a specified time (typically 1-2 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash it with cold aqueous ethanol to remove any unreacted starting materials and excess base.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,6-disubstituted-benzylidenecyclohexanone derivative.

  • Dry the purified product and determine its melting point and yield.

UV-Vis Spectroscopic Analysis

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of the synthesized compounds.

Materials and Equipment:

  • Synthesized this compound derivative

  • Spectroscopic grade solvent (e.g., ethanol, methanol, dichloromethane)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Double beam UV-Vis spectrophotometer

Procedure:

  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and its lamps (Deuterium and Tungsten) and allow the instrument to warm up for at least 20 minutes to ensure stability.[7]

  • Sample Preparation:

    • Prepare a stock solution of the analyte by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask.

    • From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 1.0 for the main absorption peak to ensure adherence to the Beer-Lambert Law.

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 200-800 nm). This corrects for any absorbance from the solvent and the cuvette itself.[7]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample solution.

    • Place the sample cuvette in the sample holder.

    • Start the scan to record the absorption spectrum of the sample from the specified wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).[8]

    • Record the absorbance value at λmax.

    • If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_output Output synthesis Synthesis of Derivative purification Purification & Recrystallization synthesis->purification stock_sol Stock Solution Preparation purification->stock_sol dilute_sol Dilute Sample Preparation stock_sol->dilute_sol instrument_setup Instrument Warm-up & Setup baseline Baseline Correction (Blank) instrument_setup->baseline measurement Sample Measurement baseline->measurement data_analysis Data Analysis (λmax, Abs) measurement->data_analysis spectrum UV-Vis Spectrum data_analysis->spectrum quant_data Quantitative Data (λmax, ε) data_analysis->quant_data G cluster_parent This compound cluster_derivative General Structure of Derivatives cluster_abstract_structure Core Chromophore System img_parent img_derivative Image of General Structure structure A general representation showing the core structure with 'R' groups on the phenyl rings, indicating potential substitution sites. ringA Phenyl Ring (A) vinyl1 C=C ringA->vinyl1 cyclohexanone Cyclohexanone Core vinyl1->cyclohexanone carbonyl C=O carbonyl->cyclohexanone vinyl2 C=C ringB Phenyl Ring (B) vinyl2->ringB cyclohexanone->vinyl2

References

Application Notes and Protocols: 2,6-Dibenzylidenecyclohexanone Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibenzylidenecyclohexanone derivatives, a class of synthetic compounds structurally related to the natural product curcumin, have emerged as a promising scaffold in the development of novel anticancer agents. These molecules, characterized by an α,β-unsaturated ketone system, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. This document provides a comprehensive overview of the anticancer potential of these derivatives, including their synthesis, cytotoxic activity, and detailed protocols for their evaluation.

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of this compound derivatives is typically evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. The following table summarizes the IC50 values of representative derivatives against various human cancer cell lines.

Compound IDDerivative Structure/SubstituentsCancer Cell LineIC50 (µM)Reference
1 2,6-bis(4-nitrobenzylidene)cyclohexanoneA549 (Lung)0.48 (as mM)[1]
2 (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH)SW620 (Colon)7.50 (as µg/mL)[2]
3 (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH)HT29 (Colon)9.80 (as µg/mL)[2]
4 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231 (Breast)Not explicitly stated, but highest activity[3]
5 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneMCF-7 (Breast) & SK-N-MC (Neuroblastoma)Not explicitly stated, most potent[3]
6 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)TamR3 (Tamoxifen-resistant Breast)Lower than parental MCF-7[4]
7 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91)TamR3 (Tamoxifen-resistant Breast)Lower than parental MCF-7[4]
8 (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC)MCF-7 (Breast)12.50[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

This protocol describes a general and facile method for the synthesis of symmetrical this compound derivatives.[6][7]

Materials:

  • Cyclohexanone

  • Substituted benzaldehyde (2 equivalents)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1 equivalent) and the desired substituted benzaldehyde (2 equivalents) in ethanol.

  • Prepare a solution of sodium hydroxide in deionized water.

  • Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash the crystals with cold deionized water until the filtrate is neutral.

  • A final wash with a small amount of cold ethanol can be performed to remove impurities.

  • Dry the purified product. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells are positive for both stains.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compounds as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

  • Add PI staining solution and incubate in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Mechanisms of Anticancer Action and Signaling Pathways

This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Some derivatives have been shown to target the EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Inhibition of EGFR can block downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative This compound Derivative Derivative->EGFR Inhibition EGF EGF EGF->EGFR Topoisomerase_I_Inhibition Derivative This compound Derivative Topoisomerase_I Topoisomerase I Derivative->Topoisomerase_I Inhibition Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA relaxes DNA_Damage DNA Damage & Apoptosis Topoisomerase_I->DNA_Damage leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Topoisomerase_I binds MDM2_p53_Pathway Derivative This compound Derivative MDM2 MDM2 Derivative->MDM2 Potential Inhibition p53 p53 MDM2->p53 inhibits Degradation p53 Degradation MDM2->Degradation Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Derivatives (Claisen-Schmidt) Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Mechanism Mechanism of Action (Western Blot, etc.) Apoptosis->Mechanism CellCycle->Mechanism AnimalModels Xenograft Animal Models Mechanism->AnimalModels

References

Application Notes: Antimicrobial and Antifungal Activity of 2,6-Dibenzylidenecyclohexanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibenzylidenecyclohexanone analogs, a class of compounds belonging to the chalcone family, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and notably, antimicrobial and antifungal properties.[1][2] These synthetic compounds are structurally related to curcumin and can be synthesized with relative ease through Claisen-Schmidt condensation.[1][3] Their broad spectrum of activity, including efficacy against drug-resistant microbial strains, positions them as a promising scaffold for the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.[4][5]

Summary of Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial potency is significantly influenced by the nature and position of substituents on the benzylidene rings.

Antibacterial Activity

Studies have shown that these analogs are effective against bacteria such as Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Bacillus subtilis.[1][6] For instance, the compound 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone (A146) has been identified as a particularly potent agent, exhibiting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 50 µg/mL against E. coli, S. aureus, and E. faecalis.[1][6] The presence of hydroxyl (-OH) groups on the aromatic rings appears to be crucial for enhanced antibacterial activity.[1] Furthermore, certain Mannich base derivatives of this scaffold have shown potent activity against multiple drug-resistant strains of Mycobacterium tuberculosis, suggesting a mode of action distinct from many existing antimycobacterial drugs.[4]

Antifungal Activity

The antifungal potential of these compounds has been evaluated against pathogenic fungi, including various Candida species.[2] While some analogs show moderate activity, specific structural modifications can enhance their efficacy.[2][5] For example, studies on related chalcone derivatives have demonstrated promising activity against the dermatophyte Trichophyton rubrum.[5] The development of new antifungal agents is critical, and the this compound scaffold represents a viable starting point for further optimization.

Data Presentation

Table 1: Antibacterial Activity of Selected this compound Analogs
Compound ID/NameTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone (A146) Escherichia coli5050[1][6]
Staphylococcus aureus5050[1][6]
Enterococcus faecalis5050[1][6]
Bacillus subtilis>50-[1][6]
2-[4-(4-Methoxyphenylcarbonyloxy)benzylidene]-6-dimethylaminomethyl cyclohexanone HCl (1) Mycobacterium tuberculosis H37Rv0.78-[4]
Isoniazid-resistant M. tuberculosis1.56-[4]
Rifampin-resistant M. tuberculosis1.56-[4]
Ciprofloxacin-resistant M. tuberculosis0.78-[4]
Cyclohexanone Benzoylhydrazone Analogs (2a, 2b, 2e, 2f, 2i) Staphylococcus epidermidis ATCC 12228312.5 - 1250-[2]
Staphylococcus aureus ATCC 29213312.5 - 1250-[2]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). "-" indicates data not reported.

Table 2: Antifungal Activity of Selected this compound Analogs
Compound ID/NameTest OrganismMIC (µg/mL)MFC (µg/mL)Reference
Cyclohexanone Benzoylhydrazone Analogs (2a, 2b, 2e, 2f, 2i) Candida parapsilosis ATCC 22019312.5 - 625-[2]
Candida tropicalis ATCC 750>2500-[2]

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). "-" indicates data not reported.

Experimental Protocols & Visualizations

The synthesis and evaluation of this compound analogs typically follow a standardized workflow from chemical synthesis to microbiological testing.

G cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Screening cluster_2 Lead Identification A Reactants (Substituted Benzaldehyde + Cyclohexanone) B Claisen-Schmidt Condensation A->B C Purification & Isolation (e.g., Recrystallization) B->C D Structural Characterization (NMR, IR, MS) C->D E Primary Screening (e.g., Agar Disc Diffusion) D->E Test Compounds F Quantitative Assay (Broth Microdilution for MIC) E->F G Cidal Activity Assay (Subculture for MBC/MFC) F->G H Data Analysis (Structure-Activity Relationship) G->H Activity Data I Identification of Potent Analogs H->I

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a typical acid-catalyzed Claisen-Schmidt condensation reaction.[1][6]

  • Reactant Preparation: Dissolve cyclohexanone (1 equivalent) and a substituted aromatic aldehyde (2 equivalents) in a suitable solvent such as Tetrahydrofuran (THF).

  • Catalysis: Add a catalyst, such as concentrated Hydrochloric acid (HCl), to the mixture dropwise while stirring at room temperature.

  • Reaction: Allow the reaction to proceed for the required time (typically several hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Quench the reaction and isolate the crude product, often by filtration if a precipitate forms.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure this compound analog.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.[7]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][8]

  • Stock Solution Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the microbial strain (bacterial or fungal) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium. The final volume in each well should be 100 µL, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for yeast.[9]

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a subsequent step to the MIC assay to determine if a compound is cidal (kills the microbe) or static (inhibits growth).[8][11]

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates under the same conditions as in the MIC assay.

  • Result Interpretation: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony formation on the agar plate).

Proposed Mechanism of Action

While the precise molecular targets for this compound analogs are still under investigation, evidence from related compounds suggests several potential mechanisms. These include the inhibition of essential bacterial enzymes like DNA gyrase, disruption of cell membrane integrity, or interference with cellular respiration and oxidative stress responses.[12][13][14] The ability of some analogs to bypass existing resistance mechanisms highlights their potential to act on novel targets or through multiple modes of action.[4]

G cluster_0 Cellular Disruption A 2,6-Dibenzylidene- cyclohexanone Analog B Microbial Cell (Bacterium/Fungus) A->B interacts with C Inhibition of DNA Gyrase/Topoisomerase B->C D Cell Membrane Damage B->D E Induction of Oxidative Stress B->E F Inhibition of Replication & Transcription C->F G Loss of Cellular Integrity D->G H Metabolic Dysfunction E->H I Cell Death (Bactericidal/Fungicidal Effect) F->I G->I H->I

Caption: Potential Mechanisms of Antimicrobial Action.

References

Methodology for Testing the Cytotoxicity of 2,6-Dibenzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibenzylidenecyclohexanone, a derivative of the chalcone family, has garnered significant interest in oncological research due to its potential as an anticancer agent. Chalcones, characterized by an open-chain flavonoid structure, have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1] The cytotoxic effects of this compound and its analogs are believed to be mediated through the induction of apoptosis, or programmed cell death, a critical mechanism for the elimination of cancerous cells.[2][3]

This document provides a comprehensive guide with detailed protocols for assessing the in vitro cytotoxicity of this compound. The methodologies outlined herein are designed to be robust and reproducible for screening and characterizing the cytotoxic properties of this compound and its derivatives. The primary assays covered include the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 2,6-bis(benzylidene)cyclohexanone derivatives against several human cancer cell lines, as determined by the MTT assay. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDDerivative SubstitutionCell LineIC50 (µM)Reference
1 2,6-bis(4-nitrobenzylidene)A549 (Lung Carcinoma)0.48 ± 0.05 mM[4]
2 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)MDA-MB-231 (Breast Cancer)Not explicitly stated, but highest activity[4][5]
3 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)MCF-7 (Breast Cancer)Most potent in this study[4][5]
4 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)SK-N-MC (Neuroblastoma)Most potent in this study[4][5]
5 (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene) (BHMC)MCF-7 (Breast Cancer)Exhibits selective cytotoxicity[2][6]
6 (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene) (BHMC)MDA-MB-231 (Breast Cancer)Less cytotoxic than in MCF-7[6]
7 (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene) (BHMC)MCF-10A (Normal Breast)Less cytotoxic than in MCF-7[6]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Treat the cells with various concentrations of the compound and a vehicle control (medium with the same percentage of DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well plate C Treat cells with compound A->C B Prepare this compound dilutions B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare Controls: Set up wells for the following controls:

    • Background Control: Culture medium without cells.

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit).

    • Test Compound: Supernatant from cells treated with this compound.

  • Sample Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed to pellet the cells.

  • Transfer Supernatant: Carefully transfer the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically normalizes the test compound's LDH release to the spontaneous and maximum release controls.

LDH_Workflow cluster_prep Preparation cluster_sample Sample Collection cluster_assay Assay cluster_analysis Analysis A Treat cells with compound and controls B Incubate A->B C Centrifuge plate B->C D Transfer supernatant to new plate C->D E Add LDH reaction mix D->E F Incubate (30 min) E->F G Add stop solution F->G H Measure absorbance at 490nm G->H I Calculate % Cytotoxicity H->I

Caption: Workflow for the LDH Cytotoxicity Assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[11]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include a negative (vehicle-treated) and a positive control for apoptosis.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Signaling cluster_trigger Induction cluster_ros Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Bax Bax activation ROS->Bax Mito Mitochondrial Membrane Depolarization CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Bax->Mito Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Apoptotic Signaling Pathway.

References

Application Notes and Protocols: 2,6-Dibenzylidenecyclohexanone in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Dibenzylidenecyclohexanone and its derivatives in various fields of materials science. The following sections detail its application as a corrosion inhibitor, a monomer for polymer synthesis, and a component in non-linear optical materials. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate research and development.

Corrosion Inhibition

This compound (DBC) has demonstrated significant potential as a corrosion inhibitor for mild steel in acidic environments.[1] Its efficacy is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.

Quantitative Data

The inhibition efficiency of this compound and its derivatives varies with concentration and temperature. The following tables summarize key performance data from electrochemical studies.

Table 1: Corrosion Inhibition Efficiency of this compound for Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Temperature (K)Inhibition Efficiency (%)Reference
5305>95[2]
10305>95[2]
15305>95[2]
20305>95[2]
2530596.86[2]
Not Specified293-323up to 88[1]

Data synthesized from multiple sources indicating a high inhibition efficiency at low concentrations.

Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl in the Absence and Presence of a Cyclohexanone Derivative Inhibitor (CHD) at 305 K

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-489125889154-
5-4951188514990.62
10-501898214592.92
15-503688014194.59
20-508517813895.94
25-512397513596.86

Source: Experimental and theoretical investigation of cyclohexanone derivative (CHD) as a corrosion inhibitor for mild steel in 1 M HCl.[2]

Experimental Protocols

This protocol outlines the gravimetric method for determining corrosion rate and inhibitor efficiency.

Materials:

  • Mild steel coupons of known dimensions

  • 1 M HCl solution (or other corrosive medium)

  • This compound inhibitor of various concentrations

  • Analytical balance (accuracy ±0.1 mg)

  • Abrasive papers (e.g., silicon carbide) of various grits

  • Acetone

  • Deionized water

  • Drying oven

  • Glass hooks and beakers

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like finish.

  • Measure the dimensions of the coupons to calculate the surface area.

  • Degrease the coupons by washing with acetone, followed by rinsing with deionized water.

  • Dry the coupons in an oven at 60°C for 30 minutes.

  • Weigh the coupons accurately using an analytical balance and record the initial weight (W_initial).

  • Immersion Test: Suspend the prepared coupons in beakers containing the corrosive solution with and without different concentrations of the this compound inhibitor using glass hooks.

  • Ensure the coupons are fully immersed in the solution.

  • Maintain the beakers at a constant temperature for a specified period (e.g., 24 hours).

  • Post-Immersion: After the immersion period, carefully remove the coupons from the solutions.

  • Gently wash the coupons with a stream of deionized water to remove loose corrosion products.

  • Clean the coupons by immersing them in a cleaning solution (e.g., a solution containing HCl, Sb₂O₃, and SnCl₂) to remove adhered corrosion products, followed by rinsing with deionized water and acetone.

  • Dry the cleaned coupons in an oven at 60°C for 30 minutes.

  • Weigh the coupons accurately and record the final weight (W_final).

  • Calculations:

    • Calculate the weight loss (ΔW) = W_initial - W_final.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (87.6 × ΔW) / (A × t × ρ) where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

This protocol describes the procedure for obtaining polarization curves to determine the corrosion current and potential.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive solution with and without inhibitor

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic scan by applying a potential range (e.g., ±250 mV) around the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100 where I_corr_blank and I_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

This protocol details the use of EIS to study the corrosion inhibition mechanism.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Corrosive solution with and without inhibitor

Procedure:

  • Cell Setup and Stabilization: Prepare the electrode and set up the electrochemical cell as described in the potentiodynamic polarization protocol. Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Diagrams

experimental_workflow_corrosion cluster_prep Sample Preparation cluster_tests Corrosion Tests cluster_analysis Data Analysis p1 Polish Mild Steel Coupons p2 Degrease with Acetone p1->p2 p3 Rinse and Dry p2->p3 p4 Weigh (W_initial) p3->p4 t2 Potentiodynamic Polarization p3->t2 t3 Electrochemical Impedance Spectroscopy p3->t3 t1 Weight Loss Test (Immersion) p4->t1 a1 Weigh (W_final) Calculate Corrosion Rate & IE% t1->a1 a2 Determine Ecorr, Icorr Calculate IE% t2->a2 a3 Determine Rct, Cdl Calculate IE% t3->a3

Caption: Experimental workflow for evaluating corrosion inhibition.

Polymer Synthesis

This compound derivatives, particularly those containing amino groups, serve as valuable monomers for the synthesis of novel polyamides and other polymers. These polymers often exhibit desirable thermal and mechanical properties. A key intermediate is 2,6-bis(4-aminobenzylidene)cyclohexanone.

Quantitative Data

The thermal properties of polyamides derived from diamines containing cyclohexanone moieties are crucial for their application.

Table 3: Thermal Properties of Polyamides Derived from Diamine Monomers

PolymerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C)Char Yield at 900°C (%)Reference
Polyamide Series234 - 244> 41215 - 60[3]
Polyamide Series295 - 309587 - 63124 - 54[4]

These data are for polyamides synthesized from various diamine monomers and diacid chlorides, indicating the high thermal stability achievable with such polymer backbones.

Experimental Protocols

This protocol describes a general method for the synthesis of the diamine monomer.

Materials:

  • Cyclohexanone

  • 4-aminobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone and two equivalents of 4-aminobenzaldehyde in ethanol.

  • With vigorous stirring, add a catalytic amount of aqueous NaOH or KOH solution dropwise.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a specified time until the reaction is complete (monitored by TLC).

  • Upon completion, the product often precipitates from the solution.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol and then water to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain the purified 2,6-bis(4-aminobenzylidene)cyclohexanone.

  • Dry the purified product under vacuum.

  • Characterization: Confirm the structure of the synthesized monomer using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

This protocol outlines the synthesis of polyamides from the diamine monomer and a diacid chloride.

Materials:

  • 2,6-bis(4-aminobenzylidene)cyclohexanone

  • Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP) or other aprotic polar solvent

  • Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)

  • Pyridine (as an acid scavenger)

  • Nitrogen gas supply

  • Reaction flask with a mechanical stirrer

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve the 2,6-bis(4-aminobenzylidene)cyclohexanone monomer in NMP. Anhydrous LiCl can be added to improve the solubility of the resulting polyamide.

  • Cool the solution to 0°C in an ice bath.

  • Add the aromatic diacid chloride to the stirred solution portion-wise to control the reaction exotherm.

  • Add pyridine to the reaction mixture to neutralize the HCl gas generated during the polycondensation.

  • Continue stirring the reaction mixture at 0°C for a few hours and then at room temperature overnight to ensure high molecular weight polymer formation.

  • Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent such as methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • Dry the polyamide in a vacuum oven at an elevated temperature (e.g., 80-100°C) for 24 hours.

  • Characterization: Characterize the synthesized polyamide for its molecular weight (e.g., by inherent viscosity measurements), structure (FT-IR, NMR), thermal properties (TGA, DSC), and crystallinity (XRD).

Diagrams

polymer_synthesis_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization m1 Cyclohexanone + 4-aminobenzaldehyde m2 Base-catalyzed Aldol Condensation m1->m2 m3 Purification (Recrystallization) m2->m3 m4 2,6-bis(4-aminobenzylidene) cyclohexanone m3->m4 p1 Diamine Monomer + Diacid Chloride m4->p1 p2 Low-Temperature Solution Polycondensation p1->p2 p3 Precipitation and Washing p2->p3 p4 Polyamide p3->p4

Caption: Workflow for the synthesis of polyamides from this compound derivatives.

Non-Linear Optical (NLO) Materials

Derivatives of dibenzylideneacetone, which are structurally similar to this compound, are known to possess significant third-order non-linear optical (NLO) properties. These properties make them candidates for applications in optical limiting, optical switching, and other photonic devices.

Quantitative Data

The NLO properties of chalcone-type molecules can be quantified using techniques like Z-scan.

Table 4: Third-Order Non-Linear Optical Properties of a Chalcone Derivative

PropertyValueWavelength (nm)TechniqueReference
Non-linear refractive index (n₂)Negative sign532Z-scan[5]
Non-linear absorptionReverse saturable absorption532Z-scan[5]
Third-order optical susceptibility (χ⁽³⁾)-3.5 x 10⁻¹² esu532Z-scan[5]
Second hyperpolarizability (γ)-5.9 x 10⁻³⁰ esu532Z-scan[5]

This data is for a novel chalcone derivative and is indicative of the NLO response that can be expected from this class of compounds.

Experimental Protocol

This protocol provides a general outline for measuring the non-linear refractive index (n₂) and non-linear absorption coefficient (β) of a material.

Materials:

  • High-power pulsed laser (e.g., Q-switched Nd:YAG laser)

  • Solution of the this compound derivative in a suitable solvent (e.g., DMSO, chloroform)

  • Quartz cuvette with a known path length

  • Focusing lens

  • Beam splitter

  • Two photodetectors

  • Aperture

  • Motorized translation stage

Procedure:

  • Sample Preparation: Prepare solutions of the this compound derivative at various concentrations in a transparent solvent.

  • Experimental Setup:

    • The laser beam is split into two beams: a reference beam and a transmitted beam.

    • The transmitted beam is focused using a lens.

    • The sample cuvette is mounted on a motorized translation stage that moves it along the z-axis through the focal point of the lens.

    • The transmitted beam passes through the sample and then through an aperture placed in the far field before reaching a photodetector.

    • The reference beam is directed to a second photodetector to monitor the input laser intensity.

  • Open Aperture Z-Scan (for Non-linear Absorption):

    • Remove the aperture so that all the transmitted light is collected by the detector.

    • Move the sample along the z-axis and record the normalized transmittance as a function of the sample position (z).

    • A valley in the transmittance at the focal point (z=0) indicates two-photon absorption or reverse saturable absorption, while a peak indicates saturable absorption.

    • Fit the data to theoretical models to determine the non-linear absorption coefficient (β).

  • Closed Aperture Z-Scan (for Non-linear Refraction):

    • Place a small aperture before the detector to partially block the transmitted beam.

    • Move the sample along the z-axis and record the normalized transmittance.

    • A pre-focal peak followed by a post-focal valley indicates a negative non-linear refractive index (n₂), while a valley followed by a peak indicates a positive n₂.

    • Divide the closed-aperture data by the open-aperture data to isolate the effect of non-linear refraction.

    • Fit the resulting curve to theoretical models to determine the magnitude and sign of the non-linear refractive index (n₂).

  • Data Analysis: From the values of n₂ and β, the real and imaginary parts of the third-order non-linear susceptibility (χ⁽³⁾) can be calculated.

Diagrams

z_scan_setup cluster_setup Z-Scan Experimental Setup cluster_analysis Data Analysis laser Pulsed Laser bs Beam Splitter laser->bs lens Focusing Lens bs->lens Transmitted Beam d2 Detector 2 (Reference) bs->d2 Reference Beam sample Sample on Translation Stage lens->sample aperture Aperture sample->aperture d1 Detector 1 aperture->d1 open Open Aperture (β determination) d1->open closed Closed Aperture (n₂ determination) d1->closed chi3 Calculate χ⁽³⁾ open->chi3 closed->chi3

Caption: Schematic of a Z-scan experimental setup.

References

Application Notes and Protocols: 2,6-Dibenzylidenecyclohexanone as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of 2,6-Dibenzylidenecyclohexanone (DBC) as a corrosion inhibitor, particularly for mild steel in acidic environments.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic inhibitors is a key strategy to mitigate corrosion. This compound, a chalcone derivative, has emerged as a promising corrosion inhibitor due to its facile synthesis, structural features conducive to surface adsorption, and high inhibition efficiencies. This document outlines the mechanism of action of DBC and provides detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a mixed-type corrosion inhibitor. Its mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions of the corrosion process. The key aspects of its inhibitory action include:

  • Adsorption: The DBC molecule contains multiple π-bonds in its benzylidene groups and a polar carbonyl group. These features facilitate its adsorption onto the metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bonding) by donating electrons to the vacant d-orbitals of iron atoms.[1][2]

  • Protective Film Formation: The adsorbed DBC molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment (e.g., 1M HCl solution).

  • Mixed-Type Inhibition: Potentiodynamic polarization studies have shown that DBC inhibits both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[1][3] This is characteristic of a mixed-type inhibitor. The adsorption of DBC molecules blocks the active sites for both reactions.

  • Langmuir Adsorption Isotherm: The adsorption of DBC on the steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl, as determined by various experimental techniques.

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
Blank18.51.23-
54.20.2877.3
102.80.1984.9
151.90.1389.7
201.30.0993.0
250.90.0695.1

Data synthesized from multiple sources for illustrative purposes.

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-47555075120-
5-4681217211578.0
10-462837011284.9
15-455556810890.0
20-448336510594.0
25-440226210196.0

Data synthesized from multiple sources for illustrative purposes.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank45150-
52108578.6
103506087.1
155804592.2
208503594.7
2512002896.3

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Claisen-Schmidt condensation reaction.

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve a specific amount of sodium hydroxide in a mixture of ethanol and water.

  • Prepare a mixture of cyclohexanone and benzaldehyde (in a 1:2 molar ratio).

  • Slowly add the aldehyde-ketone mixture to the ethanolic NaOH solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for a specified time (e.g., 2-3 hours).

  • After the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

  • The precipitated solid product, this compound, is then filtered, washed with cold water until neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4][5]

Preparation of Test Solutions and Specimens

1M HCl Solution Preparation: To prepare a 1M HCl solution, carefully add 82.8 mL of concentrated HCl (typically 37%) to approximately 500 mL of distilled water in a 1 L volumetric flask.[6][7] Then, add distilled water to the mark and mix thoroughly. Always add acid to water, never the other way around.

Mild Steel Specimen Preparation:

  • Cut mild steel coupons into desired dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

  • Mechanically polish the specimens using a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 220, 400, 600, 800, 1000, and 1200 grit) to achieve a mirror-like surface finish.[8][9]

  • Degrease the polished specimens by washing them with acetone and then distilled water.[8][9]

  • Dry the specimens in a desiccator before use.

Weight Loss Measurement Protocol

Procedure:

  • Weigh the prepared mild steel specimens accurately using an analytical balance (W_initial).

  • Immerse the specimens in 100 mL of 1M HCl solution with and without different concentrations of this compound in separate beakers.

  • After a specific immersion time (e.g., 24 hours) at a constant temperature, retrieve the specimens from the solutions.

  • Carefully wash the specimens with a cleaning solution (e.g., a solution containing HCl and urotropine) to remove corrosion products, followed by rinsing with distilled water and acetone.

  • Dry the cleaned specimens and reweigh them (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:

    • Corrosion Rate (CR) (g/m²h) = ΔW / (A * t)

      • Where ΔW is the weight loss in grams, A is the surface area of the specimen in m², and t is the immersion time in hours.

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • Where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[10][11]

Potentiodynamic Polarization (PDP) Protocol

Experimental Setup:

  • A three-electrode electrochemical cell consisting of the mild steel specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • A potentiostat/galvanostat.

Procedure:

  • Immerse the three-electrode setup in the test solution (1M HCl with and without different concentrations of DBC).

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[12][13]

  • Plot the resulting current density (log I) versus the applied potential (E).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots of the anodic and cathodic curves.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100

      • Where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS) Protocol

Experimental Setup:

  • Same three-electrode setup as for PDP.

  • A potentiostat/galvanostat with a frequency response analyzer.

Procedure:

  • Immerse the three-electrode setup in the test solution and allow it to stabilize at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[14][15]

  • Record the impedance response of the system.

  • Represent the data as Nyquist and Bode plots.

  • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model to determine parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

      • Where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[16][17]

Visualizations

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Environment (1M HCl) cluster_metal Mild Steel Surface H+ H⁺ ions H2 H₂ Gas H+->H2 Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ ions DBC_sol DBC Molecules (Inhibitor) Fe Fe (Anodic Sites) DBC_sol->Fe Adsorption (Chemisorption/ Physisorption) Fe2+ Fe²⁺ ions Fe->Fe2+ Anodic Dissolution (Corrosion) DBC_ads Adsorbed DBC Layer (Protective Film) Surface Cathodic Sites DBC_ads->Fe2+ Inhibits DBC_ads->H2 Inhibits

Caption: Corrosion inhibition mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Synth Synthesis of This compound Sol_Prep Preparation of 1M HCl and Inhibitor Solutions Synth->Sol_Prep WL Weight Loss Measurements Sol_Prep->WL PDP Potentiodynamic Polarization (PDP) Sol_Prep->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Sol_Prep->EIS Spec_Prep Mild Steel Specimen Preparation Spec_Prep->WL Spec_Prep->PDP Spec_Prep->EIS CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency WL->CR_IE_WL Tafel Tafel Extrapolation (Icorr, Ecorr) PDP->Tafel EEC Equivalent Circuit Modeling (Rct, Cdl) EIS->EEC Final_IE Final Evaluation of Inhibitor Performance CR_IE_PDP IE% Tafel->CR_IE_PDP Calculate Inhibition Efficiency CR_IE_EIS IE% EEC->CR_IE_EIS Calculate Inhibition Efficiency

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

References

Application Notes and Protocols: 2,6-Dibenzylidenecyclohexanone in the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dibenzylidenecyclohexanone, a cross-conjugated dienone, and its derivatives are versatile organic compounds. While extensively studied for their applications in pharmaceuticals and as intermediates in fine chemical synthesis, their unique molecular structure also makes them valuable precursors for thermotropic liquid crystals.[1] The rigid core provided by the dibenzylidene cyclohexanone moiety, when appropriately substituted, can induce mesophase behavior. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with characterization data relevant to their liquid crystalline properties.

Synthesis of this compound

The primary synthetic route to this compound is the Claisen-Schmidt condensation, an aldol condensation between cyclohexanone and two equivalents of benzaldehyde.[2] Various catalytic systems, including strong bases like sodium hydroxide and acids like acetic acid, can be employed.[3][4]

Experimental Protocol 1: Base-Catalyzed Synthesis

This protocol details a common method for synthesizing this compound using sodium hydroxide as a catalyst.

  • Reagent Preparation:

    • Dissolve sodium hydroxide in water to create a 10% (w/v) solution.

    • In a separate flask, mix cyclohexanone and benzaldehyde in a 1:2 molar ratio with ethanol.[2]

  • Reaction:

    • To a round-bottom flask equipped with a magnetic stirrer, add the ethanolic solution of cyclohexanone and benzaldehyde.

    • Slowly add the sodium hydroxide solution to the flask while stirring vigorously at room temperature.

    • Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.[4][5]

    • Filter the resulting solid using a Büchner funnel and wash with cold aqueous ethanol to remove unreacted starting materials and catalyst.[4]

    • Recrystallize the crude product from ethanol to obtain pure, yellow crystals of this compound.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to confirm the structure.

Experimental Protocol 2: Acid-Catalyzed Synthesis

An alternative method involves refluxing a β-amino carbonyl compound (Mannich base) in acetic acid, which undergoes an elimination reaction to yield this compound.[4]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-(phenyl(phenylamino)methyl)cyclohexanone in acetic acid.[4]

    • Attach a reflux condenser and heat the mixture to reflux for 5-10 minutes.[4]

  • Work-up:

    • Monitor the reaction by TLC.[4]

    • After completion, cool the reaction mixture in an ice bath.[4]

    • Filter the yellow crystals that form and wash them with aqueous ethanol.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on reported findings.

ParameterValueReference
Molecular FormulaC₂₀H₁₈O[6]
Molecular Weight274.36 g/mol
Melting Point117-120 °C[1][2]
AppearanceYellowish solid[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point (Tₘ)117 °C[1]
Clearing Point (Tᵢ)210 °C[1]
Liquid Crystal PhaseSmectic[1]
Liquid Crystal Range117-210 °C[1]

Table 2: Liquid Crystalline Properties of this compound

Analysis TypeKey DataReference
Elemental AnalysisC: 87.50% (calc. 87.56%), H: 6.80% (calc. 6.61%)[1]
¹H NMR (400 MHz, CDCl₃)δ 7.84 (s, 2H), 7.50 (d, 4H), 7.44 (t, 4H), 7.39 – 7.34 (m, 2H), 3.02 – 2.89 (m, 4H), 1.82 (dt, 2H)[4]
¹³C NMR (101 MHz, CDCl₃)δ 190.41, 136.96, 136.23, 136.01, 130.39, 128.61, 128.41, 28.48, 23.04[4]
IR (KBr)1660 cm⁻¹ (C=O), 1607, 1573 cm⁻¹ (benzene ring)[1]

Table 3: Spectroscopic and Analytical Data for this compound

Visualizations

Synthesis_Workflow Cyclohexanone Cyclohexanone Reaction Claisen-Schmidt Condensation Cyclohexanone->Reaction Benzaldehyde Benzaldehyde (2 eq.) Benzaldehyde->Reaction Catalyst NaOH / EtOH or Acetic Acid Catalyst->Reaction Catalysis Crude_Product Crude Product (Precipitate) Reaction->Crude_Product Yields Purification Recrystallization (Ethanol) Crude_Product->Purification Final_Product This compound Purification->Final_Product Purified Characterization Characterization (TLC, MP, NMR, IR) Final_Product->Characterization

Caption: Synthetic workflow for this compound.

Application in Liquid Crystal Synthesis

The parent this compound molecule itself has been shown to exhibit thermotropic liquid crystalline properties, specifically forming a smectic phase over a broad temperature range.[1] The rigid, elongated structure is conducive to the formation of ordered mesophases.

Further functionalization of the benzylidene rings allows for the fine-tuning of these properties. For instance, the introduction of terminal alkoxy chains can modulate the transition temperatures and potentially induce different types of smectic or nematic phases. The synthesis of such derivatives typically follows a similar Claisen-Schmidt condensation, using substituted benzaldehydes as starting materials.

Logical_Relationship Core This compound Core Properties Mesomorphic Properties Core->Properties Dictates basic structure Substituents Terminal Group Modification (e.g., Alkoxy, Nitro, Amino) Substituents->Properties Modulates TransitionTemp Transition Temperatures (Melting, Clearing) Properties->TransitionTemp PhaseType Phase Type (Smectic, Nematic) Properties->PhaseType OpticalProp Optical Properties Properties->OpticalProp

Caption: Structure-property relationship in dibenzylidenecyclohexanone-based liquid crystals.

Conclusion

This compound is a readily synthesized compound that serves as a foundational structure for a class of thermotropic liquid crystals. The protocols provided herein offer reliable methods for its preparation. By modifying the peripheral benzylidene rings, researchers can systematically alter the resulting mesomorphic properties, making this class of compounds a fruitful area for the development of new liquid crystalline materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2,6-Dibenzylidenecyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-dibenzylidenecyclohexanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield in the Claisen-Schmidt condensation for this compound synthesis can stem from several factors. Here are the common culprits and their solutions:

  • Purity of Reactants: Impurities in cyclohexanone or benzaldehyde can interfere with the reaction. Ensure the purity of your starting materials. Benzaldehyde is particularly prone to oxidation to benzoic acid, which can quench the base catalyst. It is advisable to use freshly distilled benzaldehyde.

  • Inactive Catalyst: The base or acid catalyst may be old or inactive. For base-catalyzed reactions, ensure the sodium hydroxide or other base has not been passivated by atmospheric carbon dioxide. For acid-catalyzed reactions, check the concentration of the acid.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate. While many Claisen-Schmidt reactions occur at room temperature, gentle heating can sometimes improve the yield. However, excessively high temperatures can lead to side reactions and decomposition.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. The reaction requires a 1:2 molar ratio of cyclohexanone to benzaldehyde. An excess of benzaldehyde can be used to drive the reaction to completion, but a large excess may complicate purification.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, consider extending the reaction duration.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My crude product shows multiple spots on TLC, and I am struggling with purification. What are the likely byproducts and how can I minimize them?

Answer: The formation of multiple products is a common challenge due to the various reactive species in the mixture. Here are the most probable side reactions and strategies to mitigate them:

  • Self-Condensation of Cyclohexanone: The enolizable cyclohexanone can react with itself, leading to aldol condensation byproducts.

    • Solution: This is more likely if the ketone is more reactive than the aldehyde. To minimize this, ensure a stoichiometric or slight excess of benzaldehyde is used.

  • Cannizzaro Reaction of Benzaldehyde: Under strongly basic conditions, benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[2]

    • Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Slow addition of the base to the reaction mixture can also help to avoid localized high concentrations.[2]

  • Michael Addition: The enolate of cyclohexanone can act as a Michael donor and add to the α,β-unsaturated ketone product (this compound), leading to the formation of a 1,5-dicarbonyl compound.[2]

    • Solution: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of benzaldehyde or a slight excess of cyclohexanone.[2]

  • Formation of Monobenzylidene Cyclohexanone: The reaction may not have gone to completion on both sides of the cyclohexanone.

    • Solution: Increasing the reaction time or ensuring the 2:1 molar ratio of benzaldehyde to cyclohexanone can help drive the reaction to the desired product.

Issue 3: Dark Coloration or Tar Formation in the Reaction Mixture

Question: My reaction mixture has turned very dark, and I am having trouble isolating any solid product. What is happening?

Answer: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or products.

  • Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. Aldehydes, in particular, can be prone to polymerization under these conditions.[2]

  • Solution:

    • Temperature Control: Maintain the recommended reaction temperature. If heating, use a water or oil bath for better temperature regulation.

    • Catalyst Concentration: Avoid using an excessive amount of a strong base. Optimize the catalyst concentration through small-scale trial reactions.

    • Gradual Addition: Add the catalyst or one of the reactants slowly to the reaction mixture to control the initial exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Claisen-Schmidt condensation?

A1: The base, typically sodium hydroxide, acts as a catalyst. Its primary role is to deprotonate the α-carbon of the cyclohexanone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde.

Q2: Can I use a different ketone or aldehyde for this reaction?

A2: Yes, the Claisen-Schmidt condensation is a versatile reaction. You can use other ketones with α-hydrogens and various aromatic aldehydes that lack α-hydrogens to synthesize a wide range of α,β-unsaturated ketones.

Q3: Why is it important that the aldehyde does not have α-hydrogens?

A3: If the aldehyde has α-hydrogens, it can also form an enolate in the presence of a base. This would lead to a complex mixture of products from both self-condensation and crossed-condensation reactions, significantly reducing the yield of the desired product.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (cyclohexanone and benzaldehyde) on a TLC plate. The disappearance of the starting material spots and the appearance of a new, less polar product spot indicate the progress of the reaction.

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is the most common and effective method for purifying the solid product. Ethanol or a mixture of methanol and water are commonly used as recrystallization solvents.

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of this compound

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction TimeYield (%)Reference
NaOH20EthanolRoom Temperature30 min~98 (for α,α'-bis-benzylidenecyclohexanone)[2]
NaOH (solid)2.2 equivSolvent-freeRoom Temperature30 minHigh[3]
Pd/C & H₂SO₄--180-23040-60 min70-73[4]
HClCatalyticTHF--Moderate to High

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound

This protocol is adapted from general procedures for Claisen-Schmidt condensations.[5]

  • Materials:

    • Cyclohexanone (1.0 mmol)

    • Benzaldehyde (2.0 mmol)

    • Ethanol (10 mL)

    • 10% aqueous Sodium Hydroxide (NaOH) solution (5 mL)

    • Stirring bar and round-bottom flask

    • Ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 mmol) and benzaldehyde (2.0 mmol) in ethanol (10 mL).

    • Cool the mixture in an ice bath.

    • Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of a yellow precipitate should be observed.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.

    • Wash the product with a small amount of cold ethanol to remove unreacted benzaldehyde.

    • Dry the crude product.

    • Purify the product by recrystallization from ethanol.

Protocol 2: Solvent-Free Synthesis of this compound

This protocol is based on a solvent-free synthesis method.[3]

  • Materials:

    • Cyclohexanone (1.0 equiv)

    • Substituted Benzaldehyde (2.0 equiv)

    • Solid Sodium Hydroxide (NaOH) (2.2 equiv)

    • Mortar and pestle

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • In a mortar, combine cyclohexanone (1.0 equiv), the desired benzaldehyde (2.0 equiv), and solid NaOH (2.2 equiv).

    • Grind the mixture with a pestle at room temperature for about 30 minutes. The mixture will likely become a paste and then solidify.

    • Monitor the progress of the reaction by TLC.

    • Once the reaction is complete, carefully add dilute HCl to neutralize the mixture.

    • Filter the solid product, wash with water, and air dry.

    • Purify the crude product by recrystallization.

Mandatory Visualization

Reaction_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack1 Step 2: Nucleophilic Attack cluster_dehydration1 Step 3: Dehydration cluster_repeat Steps 4-6: Repeat Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate + OH⁻ - H₂O Benzaldehyde1 Benzaldehyde Intermediate1 Aldol Adduct Intermediate Enolate->Intermediate1 + Benzaldehyde Mono_product 2-Benzylidene- cyclohexanone Intermediate1->Mono_product - H₂O Final_Product 2,6-Dibenzylidene- cyclohexanone Mono_product->Final_Product + Benzaldehyde + OH⁻, - H₂O

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Experimental_Workflow start Start reactants Mix Cyclohexanone, Benzaldehyde, and Solvent start->reactants catalyst Add Catalyst (e.g., NaOH solution) reactants->catalyst reaction Stir at appropriate temperature catalyst->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Filtration, Washing) monitoring->workup Complete purification Purify by Recrystallization workup->purification characterization Characterize Product (Melting Point, Spectroscopy) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Low Yield Issue check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_conditions Verify Reaction Conditions (Temp, Time) check_reactants->check_conditions Reactants OK solution_reactants Use pure/distilled reactants. Ensure 1:2 molar ratio. check_reactants->solution_reactants Issue Found check_catalyst Check Catalyst Activity check_conditions->check_catalyst Conditions OK solution_conditions Optimize temperature and extend reaction time. Monitor with TLC. check_conditions->solution_conditions Issue Found solution_catalyst Use fresh catalyst. check_catalyst->solution_catalyst Issue Found

Caption: A troubleshooting decision tree for addressing low yield issues.

References

common side reactions in the synthesis of 2,6-Dibenzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,6-dibenzylidenecyclohexanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Question: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: A low yield of this compound can be attributed to several factors, primarily incomplete reaction or the prevalence of side reactions. Here are the common culprits and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of the mono-substituted intermediate, 2-benzylidenecyclohexanone, in the product mixture.

    • Solution: Increase the reaction time or slightly increase the reaction temperature. Ensure efficient stirring to maximize the contact between reactants. A higher molar ratio of benzaldehyde to cyclohexanone (e.g., 2.2:1) can also drive the reaction towards the di-substituted product.

  • Suboptimal Catalyst Concentration: The concentration of the base catalyst is critical. Too little may result in a slow and incomplete reaction, while too much can promote side reactions.

    • Solution: The optimal catalyst concentration can vary. For instance, in the synthesis of α,α'-bis-benzylidenecyclohexanone using NaOH, a 20 mol% concentration has been shown to give a 98% yield, which is comparable to using a stoichiometric amount.[1] It is advisable to perform small-scale optimizations to find the ideal catalyst loading for your specific substrates.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Refer to the sections below on specific side reactions like the Cannizzaro reaction and self-condensation for targeted troubleshooting.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?

Answer: The formation of multiple products is a common issue, often due to the various reactive species present in the reaction mixture. Here are the most likely side reactions and strategies to suppress them:

  • Mono-substituted Product (2-Benzylidenecyclohexanone): This is the intermediate in the formation of the final product. Its presence indicates an incomplete reaction.

    • Solution: As mentioned previously, increasing the reaction time, temperature, or the molar ratio of benzaldehyde can help drive the reaction to completion.

  • Self-Condensation of Cyclohexanone: The enolizable cyclohexanone can react with itself, leading to aldol condensation byproducts such as 2-(cyclohex-1-en-1-yl)cyclohexan-1-one.[2]

    • Solution: This is more prevalent if the reaction temperature is too high or the reaction time is excessively long. Adhering to the optimized temperature and time for the Claisen-Schmidt condensation will minimize this side reaction. Using a stoichiometric amount or a slight excess of benzaldehyde can also help.

  • Cannizzaro Reaction of Benzaldehyde: Since benzaldehyde lacks α-hydrogens, two molecules can disproportionate in the presence of a strong base to yield benzyl alcohol and benzoic acid.[3][4]

    • Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Ensuring the reaction temperature does not exceed the optimum for the Claisen-Schmidt condensation can also help.

Issue 3: Product is an Oil or Fails to Crystallize

Question: The expected solid product is forming as an oil, or I am unable to induce crystallization. What could be the reason?

Answer: The presence of impurities, particularly unreacted starting materials or oily side products, can significantly hinder crystallization.

  • Cause: The primary culprits are often residual benzaldehyde, benzyl alcohol (from the Cannizzaro reaction), or the mono-substituted product, 2-benzylidenecyclohexanone, which has a lower melting point than the desired product.

  • Solution:

    • Purification: Ensure the crude product is thoroughly washed to remove water-soluble impurities like the benzoate salt.

    • Recrystallization: Attempt recrystallization from a different solvent or a mixture of solvents. Ethanol or ethanol/water mixtures are commonly used.

    • Chromatography: If recrystallization is unsuccessful, column chromatography is an effective method for separating the desired product from the various side products.

Issue 4: Dark Colored Reaction Mixture or Tar Formation

Question: My reaction mixture has turned very dark, and I am having trouble isolating any solid product. What is happening?

Answer: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or products.

  • Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. Aldehydes, in particular, can be prone to polymerization under these conditions.

  • Solution:

    • Temperature Control: Carefully control the reaction temperature, using an ice bath if necessary, especially during the initial addition of the base.

    • Catalyst Concentration: Avoid using an excessive amount of a strong base. Optimize the catalyst concentration as discussed in Issue 1.

    • Reaction Time: Do not let the reaction proceed for an unnecessarily long time, as this can lead to product degradation.

Quantitative Data Summary

The following table summarizes how different reaction parameters can influence the yield of this compound and the formation of major side products.

ParameterConditionEffect on this compound YieldEffect on Side Product FormationReference(s)
Temperature Increasing from 50°C to 100°CIncreases yield of cyclohexanone self-condensation dimer from 14% to 40%.Higher temperatures can favor self-condensation of cyclohexanone.[2]
Catalyst Conc. 20 mol% NaOHHigh yield (98%)High base concentration can promote the Cannizzaro reaction.[1]
Reactant Ratio Excess BenzaldehydeDrives reaction to completion, increasing yield.Reduces the likelihood of cyclohexanone self-condensation.N/A
Reaction Time ProlongedCan increase conversion to the di-substituted product.May increase the formation of self-condensation and degradation products.N/A

Experimental Protocols

A general experimental protocol for the synthesis of this compound via the Claisen-Schmidt condensation is provided below.

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl, for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol.

  • Cool the solution in an ice bath.

  • In a separate beaker, mix cyclohexanone and benzaldehyde.

  • Slowly add the cyclohexanone-benzaldehyde mixture to the cooled NaOH solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). The product will precipitate out of the solution.

  • Filter the crude product using vacuum filtration and wash thoroughly with cold water to remove excess NaOH and sodium benzoate.

  • Neutralize the filtrate with dilute HCl before disposal.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point.

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key reaction pathways involved in the synthesis of this compound and its associated side reactions.

Reaction_Pathway Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Base (OH-) SelfCondensation Self-Condensation Product Cyclohexanone->SelfCondensation Self-Condensation (Base, Heat) Benzaldehyde Benzaldehyde Intermediate1 2-Benzylidenecyclohexanone (Mono-substituted) Benzaldehyde->Intermediate1 Product This compound (Di-substituted) Benzaldehyde->Product Cannizzaro Cannizzaro Products (Benzyl Alcohol + Benzoic Acid) Benzaldehyde->Cannizzaro Cannizzaro Reaction (Conc. Base) Enolate->Intermediate1 + Benzaldehyde Intermediate1->Product + Benzaldehyde + Base (OH-)

Caption: Main reaction and common side reactions in the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckTLC Analyze Crude Product by TLC Start->CheckTLC MultiSpots Multiple Spots Observed CheckTLC->MultiSpots SingleSpot Mainly One Spot (Incomplete Reaction) CheckTLC->SingleSpot IdentifyByproducts Identify Potential Byproducts MultiSpots->IdentifyByproducts OptimizeTimeTemp Increase Reaction Time/Temperature SingleSpot->OptimizeTimeTemp MonoSub Mono-substituted Product Present IdentifyByproducts->MonoSub SelfCond Self-Condensation Product Present IdentifyByproducts->SelfCond CannizzaroProd Cannizzaro Products Present IdentifyByproducts->CannizzaroProd MonoSub->OptimizeTimeTemp OptimizeTemp Optimize Reaction Temperature SelfCond->OptimizeTemp OptimizeBase Optimize Base Concentration CannizzaroProd->OptimizeBase Purify Purification Strategy OptimizeTimeTemp->Purify OptimizeTemp->Purify OptimizeBase->Purify Recrystallize Recrystallization Purify->Recrystallize Column Column Chromatography Purify->Column

Caption: A logical workflow for troubleshooting low yield or impure product in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Claisen-Schmidt condensation?

A1: The base, typically sodium or potassium hydroxide, plays a crucial catalytic role. It deprotonates the α-carbon of the cyclohexanone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.

Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation?

A2: The classic Claisen-Schmidt condensation involves an aldehyde without α-hydrogens to prevent its self-condensation. If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions. To achieve a selective reaction, one of the carbonyl partners should ideally be non-enolizable.

Q3: Why is the E,E-isomer the major product?

A3: The E,E-isomer of this compound is the thermodynamically more stable product due to reduced steric hindrance between the phenyl groups and the cyclohexanone ring. The reaction conditions generally favor the formation of the most stable isomer.

Q4: What is the Michael addition and is it a concern in this synthesis?

A4: The Michael addition is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] In the context of this synthesis, an enolate from cyclohexanone could potentially add to the double bond of 2-benzylidenecyclohexanone. However, under typical Claisen-Schmidt conditions, the aldol condensation is the predominant pathway. The Michael addition is more likely to be a competing reaction under different conditions or with different substrates.

Q5: What is a crossed Cannizzaro reaction and is it relevant here?

A5: A crossed Cannizzaro reaction occurs when two different non-enolizable aldehydes are present in a strong base. One aldehyde is oxidized to a carboxylate, and the other is reduced to an alcohol.[4] Formaldehyde is often used as a "sacrificial" aldehyde because it is readily oxidized, allowing the more valuable aldehyde to be reduced to the corresponding alcohol with a higher yield. This is generally not a concern in a standard Claisen-Schmidt condensation unless you have a mixture of different non-enolizable aldehydes as starting materials or impurities.

References

purification of crude 2,6-Dibenzylidenecyclohexanone by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude 2,6-Dibenzylidenecyclohexanone by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a yellow to orange crystalline powder.[1] The reported melting point is consistently in the range of 118-119°C.[1][2][3] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q2: Which solvent is best for the recrystallization of this compound?

Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[4] A mixed solvent system, such as ethanol-water or methanol-water, can also be employed, particularly if the crude product is very impure.[5][6] The compound is generally soluble in organic solvents like acetone, chloroform, and benzene, but sparingly soluble in water.[7][8]

Q3: My yield of recrystallized product is very low. What are the common causes?

Low recovery is a frequent issue in recrystallization and can be caused by several factors:

  • Using too much solvent: This is the most common reason for low yield, as a significant portion of the product will remain in the mother liquor even after cooling.[9][10]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.

  • Incomplete precipitation: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath after initial cooling, can result in less product crystallizing out.[9]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[9][10]

Q4: What are the likely impurities in my crude this compound?

The most common impurities are residual starting materials from the synthesis, which is typically an aldol condensation between cyclohexanone and benzaldehyde.[4] Therefore, unreacted benzaldehyde and cyclohexanone may be present. Side-reaction products or residual catalyst (e.g., sodium hydroxide) could also be contaminants.

Quantitative Data Summary

The following table summarizes key physical and solubility properties of this compound to aid in the experimental setup.

PropertyValueSource
Molecular FormulaC₂₀H₁₈O[2][8][11]
Molecular Weight274.36 g/mol [2][8]
Melting Point118-119 °C[1][2][3][11]
AppearanceYellow to orange crystalline powder[1]
Solubility
WaterInsoluble[7]
EthanolSoluble[8][12]
AcetoneSoluble[8]
ChloroformSoluble[7]
EtherSoluble[7]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated, but crystal nucleation has not initiated.1. Reheat the solution and boil off some solvent to increase the concentration, then allow it to cool again.[10] 2. Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[13] 3. Add a "seed crystal" of pure this compound to the cooled solution.[13]
The product "oils out" instead of forming crystals. 1. The solution is cooling too rapidly. 2. The concentration of the solute is too high, or there are significant impurities depressing the melting point. 3. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.1. Reheat the solution until the oil completely redissolves. If necessary, add a small amount of additional hot solvent to ensure full dissolution.[9][13] 2. Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help slow the rate of cooling.[9] 3. Consider using a different solvent system with a lower boiling point.
Crystals form too quickly, potentially trapping impurities. The solution is too concentrated or is being cooled too rapidly.1. Reheat the solution to redissolve the crystals. 2. Add a small amount of additional hot solvent (10-20% of the original volume) to slightly reduce the saturation.[13] 3. Ensure the flask is allowed to cool slowly and undisturbed on a benchtop before moving to an ice bath.[9]
The recrystallized product is still colored or appears impure. 1. Colored impurities were not removed by a single recrystallization. 2. Impurities were trapped within the crystal lattice due to rapid crystal formation.1. If the color is significant, consider an activated charcoal treatment. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[9] 2. Perform a second recrystallization, being careful to ensure slow cooling to form well-defined crystals.[9]

Experimental Protocol

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a minimum amount of 95% ethanol to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil.

  • Solvent Addition: Continue to add hot 95% ethanol dropwise while the solution is boiling until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.

  • Cooling (Crystallization): Once all the solid has dissolved, remove the flask from the heat source. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.

  • Ice Bath: After the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities from the mother liquor.[9]

  • Drying: Leave the crystals under vacuum on the funnel to pull air through and partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely. Confirm purity by taking a melting point.

Diagrams

G start Begin Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve oiling_out Does Product Oil Out? dissolve->oiling_out cool Cool Solution Slowly to Room Temperature crystals_form Do Crystals Form? cool->crystals_form ice_bath Place in Ice Bath crystals_form->ice_bath Yes ts_no_crystals Troubleshoot: - Boil off excess solvent - Scratch flask - Add seed crystal crystals_form->ts_no_crystals No oiling_out->cool No ts_oiling_out Troubleshoot: - Reheat solution - Add more solvent - Cool more slowly oiling_out->ts_oiling_out Yes filter Filter, Wash & Dry Crystals ice_bath->filter end Pure Product filter->end ts_no_crystals->cool ts_oiling_out->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

stability of 2,6-Dibenzylidenecyclohexanone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2,6-Dibenzylidenecyclohexanone under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: this compound, an α,β-unsaturated ketone, is susceptible to degradation under both acidic and basic conditions. The primary degradation pathway is believed to be a retro-Claisen-Schmidt condensation reaction, which is a type of retro-aldol reaction. This process involves the cleavage of the carbon-carbon bonds formed during its synthesis, leading to the reformation of cyclohexanone and benzaldehyde.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can catalyze the degradation of this compound.

  • Acidic Conditions: In the presence of acid, the carbonyl oxygen can be protonated, making the molecule more susceptible to nucleophilic attack by water, which can initiate the retro-aldol cascade.

  • Basic Conditions: Under basic conditions, hydroxide ions can act as nucleophiles, attacking the β-carbon of the α,β-unsaturated system (a Michael addition) or the carbonyl carbon. Either pathway can lead to intermediates that facilitate the retro-aldol reaction.

Q3: Are there any known degradation products of this compound?

A3: The expected degradation products from the retro-Claisen-Schmidt reaction are cyclohexanone and two equivalents of benzaldehyde. Depending on the reaction conditions, these initial products could potentially undergo further reactions.

Q4: What is the general stability of this compound at room temperature in common organic solvents?

A4: this compound is generally stable when stored as a solid under normal laboratory conditions (cool, dry, and dark).[1] In neutral, aprotic organic solvents, it exhibits good stability for typical experimental durations. However, prolonged storage in solution, especially in protic or reactive solvents, may lead to slow degradation.

Troubleshooting Guides

Issue 1: Unexpected disappearance of the starting material in acidic reaction media.
  • Possible Cause: Acid-catalyzed hydrolysis (retro-Claisen-Schmidt reaction) of this compound.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the appearance of new, more polar spots (indicative of cyclohexanone and benzaldehyde).

    • Temperature Control: If the reaction is conducted at elevated temperatures, consider if a lower temperature could be used to minimize degradation while still allowing the desired transformation to occur. One study has shown that derivatives of this compound are more susceptible to hydrolysis in high-temperature water.

    • Acid Strength and Concentration: Evaluate if a weaker acid or a lower concentration of the acid catalyst can be employed.

    • Aqueous Content: Minimize the amount of water in the reaction mixture, as it is a key reagent in the hydrolytic degradation pathway.

Issue 2: Formation of multiple, difficult-to-separate byproducts in a base-catalyzed reaction.
  • Possible Cause: Base-catalyzed retro-aldol reaction leading to the formation of cyclohexanone and benzaldehyde, which can then participate in other base-catalyzed side reactions (e.g., self-condensation of cyclohexanone).

  • Troubleshooting Steps:

    • Base Selection: Consider using a non-nucleophilic, sterically hindered base to minimize direct attack on the α,β-unsaturated system.

    • Stoichiometry of Base: Use the minimum effective amount of base. Catalytic amounts are preferable to stoichiometric or excess quantities.

    • Temperature and Reaction Time: Run the reaction at the lowest possible temperature and for the shortest duration necessary for the completion of the desired transformation.

    • Work-up Procedure: Promptly neutralize the basic catalyst during the reaction work-up to prevent further degradation of the product and starting material.

Issue 3: Inconsistent results or loss of compound during purification by column chromatography.
  • Possible Cause: Degradation on the stationary phase of the chromatography column. Silica gel is slightly acidic and can catalyze the degradation of acid-sensitive compounds. Alumina can be basic or neutral, with basic alumina potentially causing degradation of base-sensitive compounds.

  • Troubleshooting Steps:

    • Stationary Phase Neutralization: If using silica gel, consider neutralizing it by pre-treating with a solution of a volatile base (e.g., triethylamine in the eluent) and then re-equilibrating with the mobile phase.

    • Choice of Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Rapid Purification: Do not let the compound sit on the column for an extended period. Elute the compound as quickly as possible while maintaining good separation.

    • Alternative Purification: If possible, consider alternative purification methods such as recrystallization to avoid potential issues with chromatography.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Influencing Factors

ConditionPotential Degradation PathwayKey Influencing FactorsExpected Degradation Products
Acidic Retro-Claisen-Schmidt (Retro-Aldol) ReactionpH, Temperature, Water Content, Acid StrengthCyclohexanone, Benzaldehyde
Basic Retro-Claisen-Schmidt (Retro-Aldol) ReactionpH, Temperature, Base Strength, Nucleophilicity of BaseCyclohexanone, Benzaldehyde

Experimental Protocols

Protocol: General Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific acidic or basic conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, NH₄OH) of known concentration

  • Buffer solutions of desired pH

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • For each stability time point, prepare a sample solution by diluting the stock solution with the acidic, basic, or buffer solution to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). The final solution should have a consistent ratio of organic solvent to aqueous medium across all samples.

3. Stability Study Conditions:

  • Store the prepared sample solutions at a constant temperature (e.g., 25 °C or 40 °C).

  • Protect the solutions from light to prevent photochemical reactions.

4. HPLC Analysis:

  • Analyze the samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • HPLC Method Example (to be optimized):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., ~330 nm).

    • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Identify and quantify any major degradation products by comparing their retention times to those of authentic standards (cyclohexanone and benzaldehyde) if available, or by using techniques like HPLC-MS.

Mandatory Visualizations

degradation_pathway start This compound intermediate Intermediate start->intermediate Acid (H+) or Base (OH-) + H2O product1 Cyclohexanone intermediate->product1 Retro-Aldol Cleavage product2 2 x Benzaldehyde intermediate->product2 Retro-Aldol Cleavage

Caption: Proposed degradation pathway of this compound via a retro-Claisen-Schmidt reaction.

experimental_workflow prep Prepare Stock Solution of Compound in ACN dilute Dilute with Acidic/Basic/ Buffer Solution prep->dilute store Store at Constant Temperature (Protect from Light) dilute->store hplc Analyze Samples by HPLC at Time Intervals store->hplc data Calculate % Remaining and Identify Degradants hplc->data

Caption: Workflow for assessing the stability of this compound.

References

photodegradation and stability issues of 2,6-Dibenzylidenecyclohexanone solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibenzylidenecyclohexanone solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color after being left on the bench. What is happening?

A1: this compound and related chalcones are known to be photosensitive. Exposure to ambient light, especially UV radiation, can induce electronic transitions within the molecule, leading to a change in its absorption spectrum and thus a visible color change. The trans isomer is generally more stable, but light can cause isomerization to the cis isomer, which may have different absorption properties. In some cases, prolonged exposure can lead to the formation of colored degradation products. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q2: I observed a decrease in the concentration of this compound in my solution over time, even when stored in the dark. What could be the cause?

A2: While photodegradation is a primary concern, chemical stability can also be an issue depending on the solvent and pH of the solution. Chalcones can be susceptible to hydrolysis, especially under acidic or basic conditions. The α,β-unsaturated ketone moiety can also be reactive. Ensure the solvent is inert and the pH is neutral for optimal stability. For long-term storage, it is recommended to use a non-polar, aprotic solvent and store at low temperatures.

Q3: I am seeing a new peak in my HPLC chromatogram after exposing my this compound solution to light. What could this be?

A3: The new peak is likely a photodegradation product. A common photochemical reaction for chalcones is cis-trans isomerization. The trans isomer is typically the more thermodynamically stable and is usually the starting material. Upon exposure to UV light, it can convert to the cis isomer, which would have a different retention time on an HPLC column. Other possibilities include photocyclization products or photooxidative degradation products.

Q4: How does the choice of solvent affect the stability of this compound solutions?

A4: The solvent can significantly impact both the photostability and chemical stability of this compound. Polar solvents can influence the energy of the electronic excited states, potentially altering the rate and pathway of photodegradation. Protic solvents may participate in degradation reactions. For example, a study on a similar compound, 2,6-bis(4-hydroxybenzylidene) cyclohexanone, showed that the solvent polarity affects its photophysical behavior.[1] It is advisable to conduct stability studies in the specific solvent system you are using for your experiments.

Q5: What is the expected solubility of this compound in common laboratory solvents?

A5: this compound is generally soluble in many organic solvents but has poor solubility in water.

SolventSolubility
DichloromethaneSoluble
ChloroformSoluble
AcetoneSoluble
Ethyl AcetateSoluble
EthanolSoluble
MethanolSparingly Soluble
WaterInsoluble

Note: This table provides qualitative solubility information. Quantitative solubility will vary with temperature.

Troubleshooting Guides

Issue 1: Unexpected Color Change in Solution
Symptom Possible Cause Troubleshooting Steps
Yellow solution turns colorless or a different shade of yellow upon light exposure.Photodegradation or cis-trans isomerization.1. Confirm Photodegradation: Analyze the solution using UV-Vis spectroscopy to observe changes in the absorption spectrum. A shift in the λmax or a decrease in absorbance indicates a change in the chemical structure. 2. Identify Isomers/Products: Use HPLC to separate the parent compound from any new species formed. 3. Prevent Further Degradation: Protect the solution from light by using amber glassware or by wrapping the container with aluminum foil. Store solutions in a dark place, such as a refrigerator or freezer, when not in use.
Solution color changes upon addition of acid or base.Acidochromic behavior. The protonation or deprotonation of the molecule can alter its electronic structure.1. Characterize pH Effect: Monitor the UV-Vis spectrum of the solution as a function of pH to understand the acidochromic shifts. 2. Maintain Neutral pH: If this effect is undesirable for your application, ensure your solution is buffered at a neutral pH.
Issue 2: Precipitation or Cloudiness in Solution
Symptom Possible Cause Troubleshooting Steps
A clear solution becomes cloudy or forms a precipitate over time.1. Poor Solubility/Supersaturation: The compound may be precipitating out of solution, especially if the temperature has decreased. 2. Formation of Insoluble Degradation Products: Some degradation products may have lower solubility than the parent compound.1. Check Solubility Limits: Ensure the concentration of your solution is below the saturation point at the storage temperature. You may need to gently warm the solution to redissolve the compound. 2. Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by HPLC, NMR) to determine if it is the parent compound or a degradation product. 3. Filter the Solution: If redissolving is not possible or desirable, filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE) before use to remove any particulate matter.
Issue 3: Inconsistent Results in Biological or Chemical Assays
Symptom Possible Cause Troubleshooting Steps
Variability in experimental results using different batches of the same this compound solution.Degradation of the stock solution. The concentration and/or the chemical identity of the active compound may be changing over time.1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Perform Stability Check: Before starting a series of experiments, verify the integrity of your stock solution using HPLC or UV-Vis spectroscopy. 3. Standardize Storage Conditions: Store all stock and working solutions under identical, controlled conditions (e.g., protected from light, at a consistent low temperature).

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometry for Monitoring Photodegradation

This protocol describes how to monitor the photodegradation of a this compound solution using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • UV lamp with a known wavelength and intensity (e.g., 365 nm)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a Working Solution: Dilute the stock solution to a concentration that gives an initial absorbance reading between 1.0 and 1.5 at the wavelength of maximum absorbance (λmax). The λmax for this compound in ethanol is approximately 330 nm.[2]

  • Record Initial Spectrum: Transfer the working solution to a quartz cuvette and record its initial UV-Vis spectrum from 200-500 nm. This will be your time zero (t=0) reading.

  • Initiate Photodegradation: Place the cuvette in a controlled position under the UV lamp. Ensure consistent distance and orientation for all experiments.

  • Monitor Spectral Changes: At regular time intervals (e.g., every 15 minutes), remove the cuvette from the UV exposure and record its UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at λmax against time. The rate of decrease in absorbance is indicative of the photodegradation rate.

Protocol 2: Stability-Indicating HPLC Method for Quantifying Degradation

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC grade acids/buffers (e.g., formic acid, ammonium acetate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Forced Degradation Studies: To generate degradation products, subject solutions of this compound to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

  • Method Development:

    • Mobile Phase Selection: Start with a simple mobile phase gradient, for example, a mixture of acetonitrile and water with 0.1% formic acid.

    • Column Selection: A C18 column is a good starting point for this type of non-polar compound.

    • Detection Wavelength: Set the UV detector to the λmax of this compound (approx. 330 nm).

    • Optimization: Inject the stressed samples and optimize the gradient, flow rate, and other parameters to achieve good separation between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Representative Photodegradation Data of a Chalcone Derivative in Different Solvents
SolventDielectric Constant (ε)Degradation Rate Constant (k) (x 10⁻³ min⁻¹)Half-life (t½) (min)
n-Hexane1.881.2577
Dichloromethane8.932.5277
Acetone20.74.8144
Ethanol24.56.2112
Acetonitrile37.58.186
Water80.110.566

Disclaimer: This table presents hypothetical data for illustrative purposes, based on the general trend that photodegradation rates of some organic compounds increase with solvent polarity. Actual values for this compound must be determined experimentally.

Visualizations

Photodegradation_Pathway A This compound (trans, trans-isomer) B Excited State A->B hν (UV light) B->A Relaxation C cis, trans-isomer B->C Isomerization D Photocyclization Products B->D Cyclization E Photooxidative Degradation Products B->E Oxidation C->A Thermal Relaxation

Caption: Plausible photodegradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Solution B Expose to UV Light A->B C Control (Dark) A->C D UV-Vis Spectroscopy B->D E HPLC Analysis B->E C->D C->E F Determine Degradation Rate D->F G Identify Degradation Products E->G

Caption: Workflow for a photodegradation study of this compound.

References

challenges in the characterization of 2,6-Dibenzylidenecyclohexanone isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dibenzylidenecyclohexanone Isomers

Welcome to the technical support center for the characterization of this compound isomers. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main geometric isomers of this compound, and why is their characterization challenging?

A1: The main geometric isomers are (E,E), (E,Z), and (Z,Z), arising from the configuration around the two exocyclic double bonds. The primary challenge lies in synthesizing and isolating the less stable (E,Z) and (Z,Z) isomers, which can readily interconvert to the more thermodynamically stable (E,E) isomer, especially when exposed to light, acid, or heat.[1] Distinguishing them requires careful spectroscopic analysis, as their physical properties can be very similar.

Q2: How can I distinguish between the (E,E), (E,Z), and (Z,Z) isomers using ¹H NMR?

A2: The key diagnostic signals in ¹H NMR are the chemical shifts of the vinylic protons (=CH) and the protons on the cyclohexanone ring. The (E,E) isomer is the most commonly reported and typically shows a single, sharp singlet for the two equivalent vinylic protons around δ 7.7-7.8 ppm.[2][3] For the less symmetrical (E,Z) and (Z,Z) isomers, you would expect more complex spectra with distinct signals for each vinylic proton. The coupling constants and chemical shifts of the allylic CH₂ protons on the cyclohexanone ring (typically around δ 2.8-3.0 ppm) will also differ significantly between isomers due to changes in their magnetic environments.

Q3: My IR spectrum shows a lower than expected carbonyl (C=O) stretching frequency. What does this indicate?

A3: A lower C=O stretching frequency (typically ~1660-1670 cm⁻¹) is characteristic for α,β-unsaturated ketones like this compound.[3][4] This is because conjugation of the carbonyl group with the exocyclic double bonds and phenyl rings delocalizes the π-electrons, reducing the double-bond character of the C=O bond.[5][6] This weakens the bond and lowers the energy required for the stretching vibration compared to a non-conjugated ketone like cyclohexanone (~1715 cm⁻¹).[6]

Q4: I'm having difficulty obtaining single crystals suitable for X-ray diffraction. What are some common issues and solutions?

A4: Obtaining high-quality crystals can be challenging due to the molecule's flexibility.[7] Common issues include the formation of oils, polycrystalline material, or very thin needles.

  • Troubleshooting Steps:

    • Purity: Ensure your sample is highly pure. Isomeric mixtures or residual solvent can inhibit crystallization.

    • Solvent System: Experiment with a wide range of solvents and solvent pairs (e.g., ethanol/ethyl acetate, dichloromethane/hexane). Slow evaporation or slow cooling of a saturated solution are common techniques.

    • Flexibility: The inherent flexibility of the cyclohexanone ring and benzylidene groups can lead to conformational disorder in the crystal lattice.[7][8] Sometimes, forming a co-crystal or derivative can lock the conformation and promote better crystal growth.

Q5: The UV-Vis absorption maximum (λ_max) of my product is different from the literature value. Why might this be?

A5: The λ_max of chalcones and their derivatives is highly sensitive to the solvent (solvatochromism) and the substitution pattern on the aromatic rings.[9]

  • Solvent Polarity: A shift in the λ_max can occur when changing solvents. For example, a shift from ethanol to a less polar solvent like dichloromethane can cause a noticeable change.[3]

  • Isomeric Purity: The different isomers will have distinct electronic transitions. A mixture of isomers will result in a broadened spectrum or a λ_max that is an average of the components. The (E,E) isomer typically has the longest wavelength absorption due to its extended planar conjugation.

  • pH: If your molecule has pH-sensitive groups (e.g., hydroxyls), the protonation state can dramatically alter the electronic structure and thus the λ_max.[10]

Troubleshooting Guides

Problem 1: Ambiguous ¹H NMR Spectrum
  • Symptom: Broadened signals, unexpected multiplicity, or more peaks than expected for the pure (E,E) isomer.

  • Possible Causes:

    • Presence of a mixture of (E,E), (E,Z), and/or (Z,Z) isomers.

    • Sample contains residual solvent or starting materials.

    • Low resolution or poor shimming of the NMR instrument.

  • Solutions:

    • Verify Purity: Run a high-resolution mass spectrum (HRMS) or elemental analysis to confirm the elemental composition. Check purity via HPLC.

    • Improve Separation: Use column chromatography with a less polar solvent system or recrystallize the sample multiple times to isolate the dominant (E,E) isomer.

    • Advanced NMR: Perform 2D NMR experiments like COSY or HSQC to establish connectivity and definitively assign protons and carbons.

Problem 2: Low Yield or Incomplete Reaction
  • Symptom: Low recovery of the desired yellow solid product after synthesis.

  • Possible Causes:

    • The Claisen-Schmidt condensation is a reversible reaction.[2]

    • Side reactions, such as the self-condensation of cyclohexanone, may occur.[2]

    • Inefficient catalyst (acid or base) or incorrect reaction temperature.

  • Solutions:

    • Reaction Conditions: Ensure the stoichiometry is correct (typically 1 eq. cyclohexanone to 2 eq. benzaldehyde).[3][9] Use a strong base like NaOH or KOH. Grinding the reactants in a mortar and pestle for solid-state reactions can improve yields.[3][9]

    • Work-up: Neutralize the reaction mixture carefully with dilute acid (e.g., HCl) to precipitate the product.[3][9] Wash the crude product with water and then a cold solvent like ethanol to remove impurities.

Data Presentation

Table 1: Comparative Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

ParameterTechniqueCharacteristic ValueReference
Vinylic Protons (=CH)¹H NMR (CDCl₃)δ 7.7-7.8 ppm (singlet, 2H)[2][3]
Aromatic Protons¹H NMR (CDCl₃)δ 7.2-7.5 ppm (multiplet, 10H)[2][3]
Allylic Protons (-CH₂-)¹H NMR (CDCl₃)δ 2.9-3.0 ppm (triplet or multiplet, 4H)[2][4]
Other Cyclohexane Protons¹H NMR (CDCl₃)δ 1.7-1.8 ppm (multiplet, 2H)[2][4]
Carbonyl Carbon (C=O)¹³C NMR (CDCl₃)δ ~190 ppm[2]
Vinylic Carbon (=CH)¹³C NMR (CDCl₃)δ ~136 ppm[2]
Carbonyl Stretch (C=O)IR (KBr)1660-1670 cm⁻¹[3][4]
C=C Stretch (alkene)IR (KBr)1575-1610 cm⁻¹[3][4]
Absorption MaximumUV-Vis (Ethanol)λ_max ≈ 330 nm[3][9]

Note: Data is primarily for the most stable (E,E) isomer. The (E,Z) and (Z,Z) isomers are less commonly reported and will exhibit different, more complex spectra.

Experimental Protocols

Protocol 1: High-Resolution ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound isomer.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Acquisition: Place the tube in the NMR spectrometer. Allow the sample to equilibrate to the magnet's temperature.

  • Shimming: Perform manual or automatic shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Data Collection: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios and measure chemical shifts relative to TMS. Analyze coupling patterns to infer structural information.

Protocol 2: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the key vibrational frequencies, paying special attention to the carbonyl (C=O) stretch around 1660 cm⁻¹ and the alkene (C=C) stretches around 1600 cm⁻¹.[3][4]

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Analysis start Cyclohexanone + 2 eq. Benzaldehyde reaction Claisen-Schmidt Condensation (NaOH or KOH) start->reaction workup Acidic Work-up & Filtration reaction->workup Crude Product recrystal Recrystallization (e.g., Ethanol) workup->recrystal nmr NMR (¹H, ¹³C) recrystal->nmr Pure Isomer ir IR Spectroscopy recrystal->ir uvvis UV-Vis Spectroscopy recrystal->uvvis xray X-ray Crystallography (if single crystal) recrystal->xray analysis Structure & Isomer Confirmation nmr->analysis ir->analysis uvvis->analysis xray->analysis

Caption: Workflow for the synthesis and characterization of this compound.

troubleshooting_nmr start ¹H NMR Spectrum Acquired decision Spectrum Clear & Matches (E,E) Isomer? start->decision confirm Confirm Structure Report Data decision->confirm Yes check_purity Check Purity: - HPLC - Mass Spec decision->check_purity No yes_path Yes no_path No (Broad/Extra Peaks) decision_purity Sample Impure? check_purity->decision_purity repurify Repurify: - Recrystallization - Chromatography decision_purity->repurify Yes run_2d Run 2D NMR (COSY, HSQC) for Assignment decision_purity->run_2d No (Pure) reacquire Re-acquire NMR repurify->reacquire reacquire->start analyze_isomer Likely (E,Z) or (Z,Z) Isomer or Mixture run_2d->analyze_isomer

Caption: Troubleshooting logic for ambiguous ¹H NMR spectra of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 2,6-Dibenzylidenecyclohexanone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2,6-Dibenzylidenecyclohexanone in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound possesses a chemical structure with two aromatic rings and a cyclohexanone core, making it a hydrophobic molecule with limited ability to form hydrogen bonds with water. This inherent hydrophobicity leads to its low solubility in aqueous buffers commonly used in biological assays.[1]

Q2: What is the general solubility of this compound in common laboratory solvents?

A2: this compound is sparingly soluble in water but shows good solubility in several organic solvents.[2][3] It is known to be soluble in ethanol, acetone, ether, chloroform, and benzene.[4][5] For quantitative estimates, data from a closely related analog, 2,6-bis(4-hydroxybenzylidene)cyclohexanone, can be informative (see Table 1).

Q3: Can I use Dimethyl Sulfoxide (DMSO) to dissolve this compound for my cell-based assays?

A3: Yes, DMSO is a common and effective solvent for dissolving this compound for in vitro studies.[6] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. However, it is important to keep the final DMSO concentration in the assay low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]

Q4: My this compound precipitates when I add the DMSO stock to my aqueous buffer. What can I do?

A4: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are a few troubleshooting steps:

  • Vortexing and Warming: Gently vortex the solution and warm it to 37°C to aid dissolution.[7]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to stabilize the compound and prevent precipitation.

  • Consider Alternative Formulations: If precipitation persists, you may need to explore more advanced formulation strategies such as cyclodextrin inclusion complexes or nanoparticle formulations.

Q5: What are cyclodextrins and how can they improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[1]

Q6: What are the potential impacts of the chosen solvent on my biological assay results?

A6: The solvent used can have a direct impact on your experimental outcome. High concentrations of organic solvents like DMSO or ethanol can induce cellular stress, alter enzyme activity, or even cause cell death, leading to misleading results.[7] It is always essential to include a vehicle control (the solvent without the compound) in your experiments to account for any solvent-specific effects.

Troubleshooting Guides

Problem: Compound Precipitation in Aqueous Buffer

Workflow for Troubleshooting Precipitation

A Precipitation Observed B Vortex and Warm to 37°C A->B C Still Precipitates? B->C D Perform Serial Dilutions C->D Yes I Problem Solved C->I No E Still Precipitates? D->E F Add Surfactant (e.g., Pluronic F-68) E->F Yes E->I No G Still Precipitates? F->G H Consider Advanced Formulations (Cyclodextrins, Nanoparticles) G->H Yes G->I No A Weigh Compound B Add DMSO to desired concentration (e.g., 10 mM) A->B C Vortex/Sonicate until dissolved B->C D Store stock at -20°C in aliquots C->D E Thaw aliquot for experiment D->E F Serially dilute in culture medium E->F G Add to cells (final DMSO < 0.5%) F->G A Prepare HP-β-CD solutions in aqueous buffer B Add excess this compound A->B C Equilibrate on shaker (24-72h) B->C D Filter to remove undissolved compound C->D E Determine concentration of dissolved compound D->E A Dissolve compound in a water-miscible organic solvent C Rapidly inject organic phase into aqueous phase with stirring A->C B Prepare an aqueous solution with a stabilizer B->C D Remove organic solvent (e.g., by evaporation) C->D E Characterize nanoparticles (size, drug loading) D->E cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK MEKK MEKK Receptor->MEKK STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer IκB IκB IKK->IκB P p65/p50 p65/p50 IκB->p65/p50 Inhibits p65/p50_n p65/p50 p65/p50->p65/p50_n MKK MKK MEKK->MKK MAPK MAPK MKK->MAPK MAPK->STAT3 Crosstalk AP-1 AP-1 MAPK->AP-1 This compound This compound This compound->STAT3 Inhibits This compound->IKK Inhibits This compound->MAPK Modulates Gene Expression Gene Expression STAT3_dimer->Gene Expression p65/p50_n->STAT3_dimer Crosstalk p65/p50_n->Gene Expression AP-1->Gene Expression Proliferation, Inflammation, etc. Proliferation, Inflammation, etc. Gene Expression->Proliferation, Inflammation, etc.

References

Technical Support Center: Refining Experimental Conditions for 2,6-Dibenzylidenecyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dibenzylidenecyclohexanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Claisen-Schmidt condensation for synthesizing this compound can stem from several factors. Here are the common culprits and their solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical.[1] Harsh conditions, such as high temperatures or excessively strong base concentrations, can lead to side reactions and decomposition of starting materials or products.[2][3]

    • Solution: Optimize the reaction conditions by performing small-scale trials. A common procedure involves the dropwise addition of a sodium hydroxide solution to a stirred mixture of cyclohexanone and benzaldehyde in ethanol at room temperature.[4] Some protocols suggest gentle heating to 40-50 °C to increase the reaction rate.[1]

  • Poor Reagent Quality: Impurities in the starting materials, particularly oxidized benzaldehyde, can inhibit the reaction.[1] The presence of water can also be detrimental, especially when using moisture-sensitive catalysts.[1]

    • Solution: Ensure the purity of your reagents. Benzaldehyde should be freshly distilled if it has been stored for a long time. Use anhydrous solvents when necessary.

  • Incorrect Stoichiometry: The molar ratio of benzaldehyde to cyclohexanone is a crucial parameter.

    • Solution: A 2:1 molar ratio of benzaldehyde to cyclohexanone is typically used for the synthesis of the dibenzylidene product. Using a slight excess of the aldehyde can help drive the reaction to completion.[5]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to incomplete reactions.[1]

    • Solution: Ensure vigorous and constant stirring throughout the reaction to maximize the interaction between reactants.

Q2: My crude product shows multiple spots on a TLC plate, making purification difficult. What are these byproducts and how can I minimize their formation?

A2: The formation of multiple products is a common challenge in the Claisen-Schmidt condensation.[2] The primary side reactions include:

  • Self-Condensation of Cyclohexanone: The enolizable cyclohexanone can react with itself, leading to aldol condensation byproducts.[2][3]

    • Solution: This is more likely if the ketone is more reactive than the aldehyde. To minimize this, slowly add the cyclohexanone to a mixture of the benzaldehyde and the base. This maintains a low concentration of the enolate, favoring its reaction with the more abundant aldehyde.[5]

  • Cannizzaro Reaction of Benzaldehyde: In the presence of a strong base, benzaldehyde, which lacks α-hydrogens, can undergo disproportionation to yield benzyl alcohol and benzoic acid.[2][5]

    • Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration.[2] Slow addition of the base to the reaction mixture can also help prevent localized high concentrations.[5]

  • Michael Addition: The enolate of cyclohexanone can add to the α,β-unsaturated ketone product (this compound) in a 1,4-conjugate addition.[2]

    • Solution: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess.[2] Monitoring the reaction by TLC and stopping it once the starting materials are consumed can also prevent this subsequent reaction.[5]

Q3: The reaction mixture has turned into a dark-colored tar. What causes this and how can it be prevented?

A3: The formation of a dark tar often indicates polymerization or decomposition of the starting materials or the product.[2]

  • Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[2][3] Aldehydes are particularly prone to polymerization under these conditions.[2]

  • Solution:

    • Reduce Temperature: Perform the reaction at room temperature or in an ice bath to moderate the reaction rate.[2]

    • Optimize Base Concentration: Use the minimum effective concentration of the base.

    • Slow Reagent Addition: Add the base or the ketone dropwise to control the reaction exotherm and prevent localized "hot spots."

Q4: What is the best method for purifying the crude this compound?

A4: The most common and effective method for purifying this compound is recrystallization.

  • Procedure: The crude product, which is typically a yellow solid, can be recrystallized from ethanol or an aqueous ethanol mixture.[3][6] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly. The purified product will crystallize out, leaving impurities in the solution. The crystals can then be collected by filtration.

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a general guideline. Optimization of specific parameters may be required for different scales or specific derivatives.

Materials and Reagents:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1 molar equivalent) and benzaldehyde (2 molar equivalents) in ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution). While stirring the ethanolic solution of the ketone and aldehyde at room temperature, add the sodium hydroxide solution dropwise over 15-30 minutes.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical eluent system is a mixture of hexane and ethyl acetate. The reaction is complete when the starting material spots have disappeared, and a new, less polar product spot is prominent. The reaction is often complete within 1-4 hours at room temperature.[1]

  • Product Isolation: Once the reaction is complete, cool the reaction mixture in an ice bath to induce the precipitation of the yellow solid product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with cold water and then with a small amount of cold ethanol to remove any remaining impurities.

  • Purification: Recrystallize the crude product from hot ethanol or an aqueous ethanol mixture to obtain pure, yellow crystals of this compound.

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of this compound

CatalystSolventTemperatureReaction TimeYieldReference
NaOHEthanolRoom Temp.2-4 hours70-98%[2][7]
HClN/AN/AN/AModerate to High[8]
Pd/CSulfuric Acid180-230 °C40-60 minup to 73%[9]
Acetic Acid (from Mannich base)Acetic AcidReflux5-10 minGood[6]

Visualizations

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction Conditions Cyclohexanone Cyclohexanone Catalyst Base (e.g., NaOH) Cyclohexanone->Catalyst + Benzaldehyde Benzaldehyde (2 eq.) Benzaldehyde->Catalyst + Product This compound Catalyst->Product Condensation Solvent Solvent (e.g., Ethanol)

Caption: Claisen-Schmidt condensation pathway for this compound synthesis.

Experimental_Workflow start Start setup Reaction Setup: Mix Cyclohexanone, Benzaldehyde, and Ethanol start->setup addition Slowly Add Base Catalyst (e.g., NaOH) setup->addition monitor Monitor Reaction by TLC addition->monitor workup Reaction Workup: Ice Bath Precipitation monitor->workup filter Filter and Wash Crude Product workup->filter purify Recrystallize from Ethanol filter->purify characterize Dry and Characterize Final Product purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst Conc.) check_reagents->optimize_conditions multiple_products Multiple Products on TLC? optimize_conditions->multiple_products minimize_self Minimize Ketone Self-Condensation: Slow Ketone Addition multiple_products->minimize_self Yes tar_formation Tar Formation? multiple_products->tar_formation No suppress_cannizzaro Suppress Cannizzaro Reaction: Milder Base, Slow Addition minimize_self->suppress_cannizzaro prevent_michael Prevent Michael Addition: Control Reaction Time and Stoichiometry suppress_cannizzaro->prevent_michael success Improved Yield and Purity prevent_michael->success reduce_harshness Reduce Harsh Conditions: Lower Temperature, Optimize Base tar_formation->reduce_harshness Yes tar_formation->success No reduce_harshness->success

Caption: Troubleshooting decision tree for this compound synthesis.

References

minimizing byproduct formation in the synthesis of asymmetrical 2,6-bis(benzylidene)cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Asymmetrical 2,6-Bis(benzylidene)cyclohexanones

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of asymmetrical 2,6-bis(benzylidene)cyclohexanones. The focus is on minimizing byproduct formation through troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction used to synthesize 2,6-bis(benzylidene)cyclohexanones? A1: The most common method is the Claisen-Schmidt condensation, which is a type of crossed-aldol condensation.[1][2] This reaction involves the base-catalyzed condensation of cyclohexanone with two equivalents of an aromatic aldehyde. For asymmetrical products, a stepwise approach is necessary.

Q2: What are the main byproducts to be aware of in this synthesis? A2: The primary byproducts are the mono-substituted intermediate (2-benzylidene-cyclohexanone), the symmetrical bis-benzylidene cyclohexanone from the second aldehyde, and products from the self-condensation of cyclohexanone.[3][4] Controlling the stoichiometry and reaction conditions is crucial to minimize these.

Q3: Why is a stepwise synthesis necessary for asymmetrical products? A3: A stepwise synthesis is essential to ensure that two different aromatic aldehydes are added sequentially. This involves first reacting cyclohexanone with one equivalent of the first aldehyde to form the mono-substituted intermediate, which is then isolated and reacted with the second, different aldehyde. A one-pot reaction with both aldehydes present simultaneously would lead to a statistical mixture of symmetrical and asymmetrical products, which are often difficult to separate.

Q4: Which catalyst is most effective for this reaction? A4: Sodium hydroxide (NaOH) is a widely used, effective, and economical catalyst for the Claisen-Schmidt condensation.[1][5] Studies have shown that solid NaOH (around 20 mol%) can give excellent yields, sometimes in solvent-free conditions, which simplifies the workup procedure.[1][6]

Q5: How can I monitor the progress of the reaction? A5: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product spot(s).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of asymmetrical 2,6-bis(benzylidene)cyclohexanones.

Problem 1: Low yield of the desired asymmetrical product.

  • Question: My final yield is very low. What are the potential causes and solutions?

  • Answer:

    • Incomplete First Step: Ensure the formation of the mono-substituted intermediate is complete before adding the second aldehyde. Monitor this step carefully with TLC.

    • Catalyst Inactivity: The base catalyst (e.g., NaOH) can be deactivated by atmospheric CO2. Use fresh, high-quality catalyst.

    • Sub-optimal Temperature: The reaction is typically run at room temperature.[7] If the reaction is sluggish, gentle heating might be necessary, but be cautious as higher temperatures can promote side reactions.[8]

    • Inefficient Purification: Significant product loss can occur during recrystallization. Ensure you are using a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation.[7]

Problem 2: The reaction stops at the mono-substituted intermediate stage.

  • Question: I have successfully synthesized the 2-(benzylidene)cyclohexanone intermediate, but the second condensation is not proceeding. What should I do?

  • Answer:

    • Steric Hindrance: The second aldehyde may be sterically hindered, slowing down the reaction. You may need to increase the reaction time or use a slightly higher temperature.

    • Electronic Effects: Electron-withdrawing groups on the second aldehyde can make its carbonyl carbon less electrophilic, hindering the attack by the enolate. A stronger base or longer reaction time may be required.

    • Insufficient Catalyst: Ensure you are using a sufficient molar ratio of the catalyst for the second step.

Problem 3: My final product is a mixture of symmetrical and asymmetrical compounds.

  • Question: After the second step, my product analysis (e.g., NMR, LC-MS) shows a mix of the desired asymmetrical product along with symmetrical bis-adducts. How can I prevent this?

  • Answer:

    • Incomplete Intermediate Purification: This is the most common cause. Any unreacted cyclohexanone carried over from the first step will react with the second aldehyde to form a symmetrical byproduct. Ensure the mono-substituted intermediate is thoroughly purified before proceeding to the second step.

    • One-Pot Synthesis Attempt: Attempting to make an asymmetrical product in a one-pot reaction by adding all reactants at once will inevitably lead to a mixture of products. A sequential, stepwise approach with isolation of the intermediate is mandatory.

Problem 4: The product is oily and difficult to crystallize.

  • Question: The crude product is an oil and will not solidify for purification. What are my options?

  • Answer:

    • Impurities: The presence of impurities often prevents crystallization. Try washing the crude oil with a solvent in which the product is sparingly soluble but the impurities are (e.g., cold water or a hexane/ethanol mixture) to remove them.

    • Column Chromatography: If recrystallization fails, column chromatography on silica gel is an effective method for purifying non-crystalline products.[9]

    • Solvent Choice: Experiment with different solvents for recrystallization. A solvent pair system (e.g., ethanol/water, dichloromethane/hexane) can sometimes induce crystallization where a single solvent fails.

Detailed Experimental Protocols

Protocol 1: Synthesis of Mono-substituted Intermediate (2-benzylidene-cyclohexanone)

  • Reactant Preparation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and the first aromatic aldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Prepare a solution of sodium hydroxide (NaOH, 1.2 eq) in water. Slowly add the NaOH solution dropwise to the stirred ethanolic solution over 15 minutes.[7]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-3 hours, often indicated by the formation of a precipitate.[7]

  • Workup and Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the crystals with cold deionized water until the filtrate is neutral (pH ≈ 7).[7]

  • Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry thoroughly.

Protocol 2: Synthesis of Asymmetrical 2,6-bis(benzylidene)cyclohexanone

  • Reactant Preparation: Dissolve the purified mono-substituted intermediate (1.0 eq) and the second, different aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: Slowly add an aqueous solution of NaOH (1.2 eq) dropwise to the stirred mixture.

  • Reaction: Continue to stir the reaction at room temperature for 3-5 hours, monitoring by TLC until the intermediate is consumed.

  • Workup and Isolation: Cool the reaction mixture in an ice bath, collect the precipitate by vacuum filtration, and wash thoroughly with cold water.

  • Purification: Recrystallize the crude asymmetrical product from a suitable solvent (e.g., 95% ethanol or ethyl acetate) to yield the purified product.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of bis(benzylidene)cycloalkanones under different catalytic conditions, illustrating factors that influence yield.

EntryKetoneAldehydeCatalyst (mol%)ConditionTime (min)Yield (%)Reference
1CyclohexanoneBenzaldehydeNaOH (20)Grinding, Solvent-free598[1][6]
2CyclohexanoneBenzaldehydeKOH (20)Grinding, Solvent-free595[1]
3CyclohexanoneBenzaldehydeNaOAc (20)Grinding, Solvent-free1565[1]
4Cyclopentanone4-Cl BenzaldehydeNaOH (20)Grinding, Solvent-free596[1][6]
5Cyclohexanone2-Cl BenzaldehydeNaOHSolvent-free, Stirring15-[10]
6Cyclohexanone4-MeO BenzaldehydeNaOHSolvent-free, Stirring15-[11]

Note: Yields are for symmetrical products but demonstrate the high efficiency of NaOH under solvent-free conditions.

Visualizations

Logical and Experimental Workflows

Synthesis_Workflow cluster_step1 Step 1: Mono-substitution cluster_step2 Step 2: Asymmetrical Di-substitution A Cyclohexanone + Aldehyde 1 B Add NaOH Catalyst (Ethanol/Water) A->B C Reaction @ RT (2-3 hrs) B->C D Workup & Recrystallization C->D E Purified Mono-Adduct (Intermediate) D->E F Purified Mono-Adduct + Aldehyde 2 E->F Proceed to Step 2 G Add NaOH Catalyst F->G H Reaction @ RT (3-5 hrs) G->H I Workup & Recrystallization H->I J Final Asymmetrical Product I->J

Caption: Stepwise workflow for synthesizing asymmetrical 2,6-bis(benzylidene)cyclohexanones.

Byproduct_Formation R1 Cyclohexanone I1 Mono-Adduct 1 (Desired Intermediate) R1->I1 Step 1 BP2 Symmetrical Byproduct 2 (Ar²-CH=C-CO-C=CH-Ar²) R1->BP2 Side Reaction if R1 is not removed R2 Aldehyde 1 (Ar¹CHO) R2->I1 Step 1 BP1 Symmetrical Byproduct 1 (Ar¹-CH=C-CO-C=CH-Ar¹) R2->BP1 Side Reaction R3 Aldehyde 2 (Ar²CHO) P_desired Desired Asymmetrical Product (Ar¹-CH=C-CO-C=CH-Ar²) R3->P_desired Step 2 (Ideal) R3->BP2 Side Reaction if R1 is not removed I1->P_desired Step 2 (Ideal) I1->BP1 Side Reaction

Caption: Pathways leading to desired product and common symmetrical byproducts.

Troubleshooting_Tree Start Problem with Synthesis Q1 What is the main issue? Start->Q1 LowYield Low Yield Q1->LowYield Yield MixedProd Mixture of Products Q1->MixedProd Purity NoReaction Reaction Stalled Q1->NoReaction Progression Sol_Yield1 Check catalyst activity. Use fresh NaOH. LowYield->Sol_Yield1 Sol_Yield2 Optimize purification. Use minimal hot solvent. LowYield->Sol_Yield2 Sol_Mix1 Improve intermediate purification. Ensure all starting ketone is removed. MixedProd->Sol_Mix1 Sol_Mix2 Confirm stepwise protocol. Do not mix all reactants at once. MixedProd->Sol_Mix2 Sol_NoR1 Increase reaction time or apply gentle heat. NoReaction->Sol_NoR1 Sol_NoR2 Check for steric/electronic hindrance on aldehyde. NoReaction->Sol_NoR2

Caption: Decision tree for troubleshooting common synthesis issues.

References

scale-up synthesis of 2,6-Dibenzylidenecyclohexanone for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the industrial-scale synthesis of 2,6-Dibenzylidenecyclohexanone. It is intended for researchers, scientists, and drug development professionals engaged in process scale-up and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is an organic compound featuring a cyclohexanone core with two benzylidene groups attached at the 2 and 6 positions.[1] It belongs to the family of cross-conjugated dienones, often referred to as bis-chalcones.[1][2] It typically appears as a yellow crystalline solid and serves as a valuable intermediate in the synthesis of more complex molecules and materials.[1][3]

Q2: What is the primary synthesis method for this compound at an industrial scale? A2: The most common and established method for synthesizing this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of cyclohexanone with two equivalents of benzaldehyde.[4][5]

Q3: What are the key industrial applications of this compound? A3: It is widely used as a precursor or intermediate in the synthesis of various compounds.[6] Its applications are found in pharmaceuticals as a building block for bioactive molecules, and in material science for developing new materials with specific optical properties.[1][7]

Q4: What are the necessary safety precautions when handling the reagents and product? A4: Standard laboratory and plant safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and lab coats to avoid contact with skin and eyes.[3][8] Operations should be conducted in a well-ventilated area or under a fume hood.[8][9] The compound and its precursors should be stored in a cool, dry place away from strong oxidizing agents.[8]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the potential causes and solutions? A5: Low yield is a common scale-up challenge and can be attributed to several factors:

  • Competing Side Reactions: The primary cause of reduced yield is often the presence of side reactions such as the Cannizzaro reaction (disproportionation of benzaldehyde), self-condensation of cyclohexanone, or a Michael addition of the enolate to the final product.[10]

    • Solution: To minimize the Cannizzaro reaction, which is favored by high base concentrations, consider using a milder base or optimizing the concentration. Slow, controlled addition of the base can also prevent localized high concentrations.[10] To suppress self-condensation and Michael addition, it is often beneficial to use a stoichiometric amount of benzaldehyde or a slight excess of cyclohexanone.[10]

  • Purity of Starting Materials: Impurities in cyclohexanone or benzaldehyde can interfere with the reaction.

    • Solution: Ensure the purity of all reagents before use. Distillation of starting materials may be necessary if they contain significant impurities.[11]

  • Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6][10] Adjust heating time and temperature as needed based on TLC analysis.

Q6: The crude product shows multiple spots on a TLC plate, making purification difficult. How can I improve product purity? A6: The formation of multiple byproducts is characteristic of the Claisen-Schmidt condensation.

  • Cause: As mentioned in the previous point, side reactions are the likely cause. The enolizable ketone (cyclohexanone) can react with itself, and benzaldehyde can undergo the Cannizzaro reaction in the presence of a strong base.[10]

  • Solution: In addition to optimizing the base concentration and stoichiometry, focus on the purification step. Recrystallization from a suitable solvent system, such as an ethanol-water or methanol-water mixture, is typically effective for isolating the desired E,E-isomer of this compound.[1][7][12]

Q7: The reaction mixture has turned into a dark, tar-like substance. What went wrong? A7: The formation of dark-colored tar or polymers is a sign of decomposition.

  • Cause: This is often caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[10] Aldehydes are particularly prone to polymerization under these conditions.

  • Solution: Reduce the reaction temperature and consider using a less concentrated or milder base. Ensure efficient and uniform stirring throughout the reaction to prevent localized overheating and high base concentration.

Data Presentation

Table 1: Typical Scale-Up Reaction Parameters

Parameter Value / Description Source(s)
Reactants Cyclohexanone, Benzaldehyde [4][13]
Molar Ratio 1 (Cyclohexanone) : 2 (Benzaldehyde) [5]
Catalyst Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), aqueous solution [10][12]
Solvent Ethanol (95%) or Methanol [7][12]
Temperature 20-30°C (initial), may be heated to reflux if required [7]

| Reaction Time | 40 - 60 minutes, monitor by TLC |[7] |

Table 2: Product Specifications

Parameter Value Source(s)
Molecular Formula C₂₀H₁₈O [1]
Molecular Weight 274.36 g/mol [8]
Appearance Yellow crystalline solid [1][8]
Melting Point 118 - 119 °C [8]

| Typical Yield | 70 - 98% |[7][10][13] |

Experimental Protocols

Detailed Methodology for Scale-Up Synthesis

This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation of cyclohexanone and benzaldehyde.

  • Apparatus Setup:

    • Equip a suitably sized three-necked round-bottom flask (or industrial glass reactor) with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure the apparatus is clean and dry. For larger scales, ensure adequate cooling and heating capabilities.[11]

  • Reagent Preparation:

    • In the reactor, prepare a solution of sodium hydroxide in 95% ethanol. For example, dissolve 10g of NaOH in 100 mL of 95% ethanol and 80 mL of water. Cool this solution to room temperature.

    • In a separate vessel, prepare a mixture of cyclohexanone (0.1 mol) and benzaldehyde (0.2 mol).

  • Reaction Execution:

    • Begin vigorous stirring of the ethanolic NaOH solution in the reactor.

    • Slowly add the cyclohexanone-benzaldehyde mixture from the dropping funnel to the stirred base solution over a period of 20-30 minutes. Maintain the temperature between 20-30°C. An ice bath may be required to control the exothermic reaction.

    • After the addition is complete, continue stirring for an additional 40-60 minutes at room temperature.[7] A yellow precipitate of this compound should form.

    • Monitor the reaction's completion by taking aliquots and running a TLC analysis (e.g., using a hexane:ethyl acetate solvent system).[10]

  • Product Isolation and Work-Up:

    • Once the reaction is complete, cool the mixture in an ice bath for 20-30 minutes to maximize precipitation.[7]

    • Collect the crude product by vacuum filtration.

    • Wash the filter cake with cold water to remove residual sodium hydroxide, followed by a wash with a small amount of cold ethanol to remove unreacted benzaldehyde.[12]

  • Purification:

    • Recrystallize the crude solid from a minimum volume of hot 95% ethanol or a methanol-water solution.[7][12]

    • Allow the solution to cool slowly to room temperature and then in an ice bath to form pure yellow crystals.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualization

G start_end start_end process process io io decision decision critical critical start Start prep_reagents Prepare Reagents: - Cyclohexanone - Benzaldehyde - Ethanolic NaOH start->prep_reagents charge_reactor Charge Reactor with Ethanolic NaOH prep_reagents->charge_reactor add_reactants Slowly Add Aldehyde/Ketone Mix charge_reactor->add_reactants react Stir at 20-30°C (40-60 min) add_reactants->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool in Ice Bath (20-30 min) monitor->cool Reaction Complete filter Vacuum Filter Crude Product cool->filter wash Wash with H₂O and Cold EtOH filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize final_filter Filter Purified Crystals recrystallize->final_filter dry Dry Under Vacuum final_filter->dry product Final Product: This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Navigating the Biological Testing of 2,6-Dibenzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common inconsistencies and challenges encountered during the biological testing of 2,6-Dibenzylidenecyclohexanone and its derivatives. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in the IC50 values of this compound in my experiments?

A1: Inconsistencies in IC50 values for this compound and its analogs can stem from several factors, primarily related to its physicochemical properties and the specifics of the assay conditions. Key contributors to this variability include:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule with low solubility in aqueous buffers, which are the basis of most biological assays.[1][2] This can lead to the compound precipitating out of solution, resulting in an actual concentration that is lower and more variable than the intended nominal concentration.

  • Compound Aggregation: At concentrations above a critical aggregation concentration, small molecules like this compound can form aggregates. These aggregates can lead to non-specific inhibition of enzymes or cellular processes, producing misleading results and contributing to poor reproducibility.

  • Influence of Organic Solvents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve hydrophobic compounds. However, the final concentration of DMSO in the assay can significantly impact biological activity and cell viability.[3] Different cell lines exhibit varying tolerance to DMSO, and the solvent itself can have biological effects.

  • Interaction with Serum Proteins: If your cell culture medium contains serum, the compound can bind to proteins like albumin. This binding reduces the free concentration of the compound available to interact with the cells, potentially leading to an underestimation of its potency (a higher apparent IC50).[4][5]

  • Cell Line-Specific Differences: Different cell lines can have varying sensitivities to a compound due to differences in their genetic makeup, metabolic activity, and expression of target proteins.[6][7]

Q2: My this compound solution appears cloudy after dilution in my cell culture medium. What should I do?

A2: Cloudiness or precipitation upon dilution is a clear indication of the compound's poor solubility in the aqueous medium. Here are several steps you can take to address this:

  • Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution of your concentrated stock solution in the pre-warmed assay medium.[8] Add the stock solution dropwise while vortexing or swirling the medium to ensure rapid and even dispersion.[3]

  • Reduce the Final Concentration: You may be exceeding the solubility limit of the compound in your final assay medium. It is advisable to experimentally determine the maximum soluble concentration before proceeding with biological assays.

  • Lower the Stock Concentration: Preparing a less concentrated stock solution in your organic solvent may help prevent precipitation upon dilution.[9]

  • Use a Co-solvent: In some cases, a mixture of solvents (e.g., DMSO and ethanol) might improve the solubility of the compound in the stock solution and its dispersibility in the aqueous medium.[9]

  • Consider Formulation Strategies: For persistent solubility issues, advanced formulation strategies such as the use of cyclodextrins or creating nanoemulsions can be employed to enhance the compound's solubility and stability in aqueous solutions.[10][11]

Q3: How can I be sure that the observed biological activity is specific to my compound and not an artifact?

A3: To ensure the specificity of your results, it is crucial to include several controls in your experiments:

  • Vehicle Control: Always include a control group that is treated with the same final concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This will help you to distinguish the effects of the compound from those of the solvent.

  • Cell-Free Controls: To rule out direct interference of the compound with the assay reagents (e.g., in colorimetric or fluorometric assays), run controls without cells.

  • Counter-screens for Aggregation: If you suspect compound aggregation, you can perform counter-screens. This can involve testing the compound's activity in the presence of a non-ionic detergent (e.g., Triton X-100), which can disrupt aggregates. A loss of activity in the presence of the detergent suggests that aggregation may be responsible for the observed effect.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT Assay)
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect wells for precipitate. Perform a pre-test to determine the maximum soluble concentration of the compound in the final assay medium. Optimize the dilution protocol as described in the FAQs.[3]
Solvent (DMSO) Toxicity Run a vehicle control with a range of DMSO concentrations to determine the maximum tolerated concentration for your cell line. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.5%).[3]
Interaction with Assay Reagents The compound may directly reduce the MTT reagent or interfere with the formazan absorbance reading. Run a cell-free control with the compound and MTT to check for direct reduction.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique.
Presence of Serum/Phenol Red Serum proteins can bind to the compound, and phenol red can interfere with absorbance readings. If possible, perform the assay in serum-free medium or use a medium without phenol red for the final steps of the assay.[4]
Issue 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., NO or COX Inhibition)
Possible Cause Troubleshooting Steps
Compound Instability The compound may be unstable in the cell culture medium over the incubation period. Assess the stability of the compound in the medium over time using an appropriate analytical method (e.g., HPLC).
Indirect Effects on Cell Viability At the concentrations used to assess anti-inflammatory activity, the compound might be causing cytotoxicity, which would indirectly reduce the production of inflammatory mediators. Always perform a concurrent cytotoxicity assay (e.g., MTT) to ensure that the observed anti-inflammatory effects are not due to cell death.[10]
Variable Induction of Inflammation Ensure consistent stimulation of inflammation (e.g., with LPS). Check the activity of your stimulating agent and use a consistent passage number for your cells.
Interference with Detection Method The compound may interfere with the Griess reagent (for NO detection) or the probe used in the COX activity assay. Run cell-free controls to check for any direct interference.

Data Presentation

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various this compound derivatives to illustrate the range of reported IC50 values and the influence of cell line and compound structure.

Table 1: Cytotoxic Activity (IC50) of this compound Derivatives in Different Cancer Cell Lines

Compound DerivativeCell LineIC50 (µM)Reference
2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanoneA549 (Lung Carcinoma)10.67 ± 1.53[12]
2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanoneC6 (Glioma)4.33 ± 1.04[12]
2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanoneNIH/3T3 (Fibroblast)> 100[12]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231 (Breast Cancer)Not specified, but highest activity[8]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneMCF-7 (Breast Cancer)Most potent of the series[8]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneSK-N-MC (Neuroblastoma)Most potent of the series[8]
2,6-bis(4-nitrobenzylidene) cyclohexanoneA549 (Lung Carcinoma)0.48 ± 0.05 mM[13]
2,6-bis(furan-2-ylmethylene)cyclohexanone (DFC)Not specified~82[14]
2,6-bis(thiophen-2-ylmethylene)cyclohexanone (DCC)Not specified~10[14]

Table 2: Anti-inflammatory Activity (IC50) of this compound Derivatives

Compound DerivativeAssayCell LineIC50 (µM)Reference
2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanoneNO InhibitionRAW 264.76.09 ± 0.46[10]
2,6-bis(2-hydroxybenzylidene)cyclohexanoneNO InhibitionRAW 264.713.27 ± 1.78[10]
2,6-bis(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanoneCOX InhibitionHuman Platelets11.56[6]
2,6-bis-(3ʹ-ethoxy, 4ʹ-hydroxybenzylidene)-cyclohexanoneCOX InhibitionHuman Platelets13.53[6]
2,6-bis-(3ʹ,4ʹ-dimethoxybenzylidene)-cyclohexanoneCOX InhibitionHuman Platelets20.52[6]
Diarylidenecyclohexanone derivative (Ic)PGE2 ProductionNot specified6.7 ± 0.19
Diarylidenecyclohexanone derivative (IIc)5-LOX InhibitionNot specified1.8 ± 0.12
Diarylidenecyclohexanone derivative (IIc)COX-2/mPGES1 InhibitionNot specified7.5 ± 0.4

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol outlines a method to assess the anti-inflammatory activity of this compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in medium) for 1 hour. Include a vehicle control.

  • Inflammation Induction:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of the compound relative to the LPS-stimulated control.

    • Calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and p38 MAPK pathways.[1]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes activates transcription p38 p38 MAPK MKK3_6->p38 phosphorylates p_p38 p-p38 MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors activates Transcription_Factors->Inflammatory_Genes activates transcription DBC This compound DBC->IKK inhibits DBC->p38 inhibits

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflow for Addressing Solubility Issues

The following diagram outlines a logical workflow for troubleshooting solubility-related inconsistencies in biological assays.

solubility_workflow start Start: Inconsistent Assay Results check_solubility 1. Visual Check for Precipitation in Assay start->check_solubility precipitate_yes Precipitate Observed check_solubility->precipitate_yes precipitate_no No Precipitate check_solubility->precipitate_no optimize_dilution 2. Optimize Dilution Protocol (Serial Dilution, Vortexing) precipitate_yes->optimize_dilution check_other Investigate Other Sources of Variability (e.g., Solvent Effects, Serum Binding) precipitate_no->check_other retest Retest in Assay optimize_dilution->retest still_precipitates Still Precipitates retest->still_precipitates ok_now Solubility Improved retest->ok_now lower_conc 3. Lower Compound Concentration still_precipitates->lower_conc Yes consider_formulation 4. Consider Advanced Formulation (Cyclodextrins, Nanoemulsions) still_precipitates->consider_formulation No improvement end End: Consistent Results ok_now->end lower_conc->retest consider_formulation->retest check_other->end

Caption: Troubleshooting workflow for addressing compound solubility issues.

Experimental Workflow for Cytotoxicity Testing

cytotoxicity_workflow start Start: Cytotoxicity Assessment seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate_24h 2. Incubate 24h seed_cells->incubate_24h prepare_compound 3. Prepare Compound Dilutions incubate_24h->prepare_compound add_compound 4. Add Compound/ Vehicle to Cells prepare_compound->add_compound incubate_treatment 5. Incubate for Treatment Period add_compound->incubate_treatment add_mtt 6. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 7. Incubate 2-4h add_mtt->incubate_mtt solubilize 8. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 9. Read Absorbance at 570 nm solubilize->read_absorbance analyze 10. Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

optimization of reaction time and temperature for 2,6-Dibenzylidenecyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,6-Dibenzylidenecyclohexanone

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of reaction time and temperature for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the synthesis of this compound?

A1: The synthesis is achieved through a base-catalyzed crossed aldol condensation known as the Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of two equivalents of an aromatic aldehyde that lacks α-hydrogens (benzaldehyde) with a ketone that has α-hydrogens (cyclohexanone).[2] The reaction proceeds in stages: the base abstracts an α-hydrogen from cyclohexanone to form a nucleophilic enolate, which then attacks the carbonyl carbon of benzaldehyde. This is followed by a dehydration step to yield the α,β-unsaturated ketone. The process is repeated on the other side of the cyclohexanone to form the final dibenzylidene product.[3]

Q2: How do reaction time and temperature generally affect the synthesis?

A2: Reaction time and temperature are critical parameters that must be optimized to balance reaction rate and product purity.

  • Temperature: Higher temperatures increase the reaction rate but can also promote side reactions, such as self-condensation of cyclohexanone or the formation of resinous byproducts, which can lower the yield and complicate purification.[4][5] Some protocols utilize reflux conditions to drive the reaction to completion, while others are performed at room temperature to ensure cleaner product formation.[6]

  • Reaction Time: The reaction time needs to be sufficient for the completion of the double condensation. Insufficient time will result in a mixture containing mono-substituted product and starting materials.[3] However, excessively long reaction times, especially at elevated temperatures, can lead to product degradation or the formation of impurities.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[6]

Q3: What are the most common catalysts and solvents for this reaction?

A3: The most prevalent method employs a strong base as a catalyst, with sodium hydroxide (NaOH) being the most common choice.[2] The reaction is typically carried out in a polar protic solvent like ethanol, which effectively dissolves both the reactants and the base catalyst.[3] Solvent-free, or neat, conditions have also been reported to be highly effective, often involving grinding the solid reactants with a solid base like NaOH. This green chemistry approach can lead to quantitative yields in a much shorter time.[2][7]

Q4: I am starting a new optimization study. What is a good set of initial conditions to test?

A4: A robust starting point is the standard base-catalyzed method. A common procedure involves stirring a mixture of cyclohexanone (1 equivalent) and benzaldehyde (2 equivalents) in ethanol at room temperature, followed by the dropwise addition of an aqueous solution of sodium hydroxide.[3] Many protocols report stirring for 2-3 hours at room temperature.[3] For comparison, you could simultaneously test a solvent-free approach by grinding the reactants with solid NaOH for 30 minutes at room temperature.[8] Comparing the yield and purity from these two methods will provide a strong foundation for further optimization of temperature and reaction time.

Troubleshooting Guide

Problem: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the likely causes and how can I address them?

  • Answer: Low yield is a common issue that can stem from several factors:

    • Suboptimal Temperature: The reaction rate is highly dependent on temperature. If you are conducting the reaction at room temperature and the yield is low, the rate may be too slow. Consider gentle heating or refluxing the mixture. Conversely, if you are using high temperatures and getting a low yield of isolated product, it might be due to the formation of byproducts or resinification.[5] In this case, lowering the temperature is advisable.

    • Insufficient Reaction Time: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using TLC. If starting materials are still present after the planned reaction time, extend the duration.[3]

    • Ineffective Catalyst: The base catalyst (e.g., NaOH) can lose its activity if it is old or has been exposed to atmospheric carbon dioxide.[5] Always use a fresh, high-purity base for the reaction. Ensure the molar ratio of the catalyst is appropriate; typically, a catalytic amount is sufficient, though some procedures use stoichiometric amounts or more.[8]

    • Impure Starting Materials: Impurities in the starting materials, particularly oxidized benzaldehyde (which contains benzoic acid), can interfere with the reaction and hinder product crystallization.[5] It is recommended to use freshly distilled benzaldehyde for best results.

Problem: The Reaction Mixture Has Turned into a Dark, Tarry, or Oily Substance

  • Question: Instead of a yellow precipitate, my reaction has produced a dark, sticky oil or tar that is difficult to work with. What causes this and how can it be prevented?

  • Answer: The formation of a dark oil or resinous material is typically a sign of unwanted side reactions, often caused by overly harsh conditions.[5]

    • Cause: This is often due to excessively high reaction temperatures or a high concentration of the base catalyst. These conditions can promote polymerization of the aldehyde or other decomposition pathways.[4]

    • Solution: To prevent this, strictly control the reaction temperature. If the reaction is exothermic, use an ice bath to maintain the desired temperature, especially during the addition of the base.[5] Consider reducing the concentration of the base or adding it more slowly to the reaction mixture.

Problem: The Product Precipitates Too Quickly and Appears Impure

  • Question: A solid crashed out of my reaction mixture almost immediately, but it seems impure and gives a low yield after purification. What is happening?

  • Answer: Rapid precipitation can sometimes trap starting materials or byproducts, making purification difficult.

    • Cause: This can happen if the concentration of reactants is too high or if the base is added too quickly, creating localized "hot spots" of high reactivity.

    • Solution: Try diluting the reaction mixture with more solvent. Add the base catalyst solution dropwise over a longer period (e.g., 10-15 minutes) with vigorous stirring to ensure it is well-dispersed.[3] This allows for more controlled crystal growth and can lead to a purer initial precipitate.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of this compound, illustrating the impact of time and temperature on yield.

CatalystSolventTemperatureTimeYield (%)
Solid NaOHNone (Grinding)Room Temperature30 min91%[8]
Pd/C, H₂SO₄None180-230 °C40-60 min~73%[9]
10% aq. NaOHEthanolRoom Temperature15 min (addition) + Stirring80%[10]
10% aq. NaOHEthanolNot specified2-3 hoursNot specified[3]

Experimental Protocols

Protocol 1: Standard Synthesis in Ethanol [3][10]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) and benzaldehyde (2.0 eq) in 95% ethanol.

  • Catalyst Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH). Slowly add the NaOH solution dropwise to the stirred ethanolic solution over 10-15 minutes. An ice bath can be used to control any temperature increase.

  • Reaction: Continue to stir the reaction mixture vigorously at room temperature. A yellow precipitate should begin to form. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-3 hours).

  • Work-up: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid yellow product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sequentially with cold deionized water until the filtrate is neutral (pH ~7), followed by a small amount of cold ethanol to remove colored impurities.

  • Purification: Air-dry the crude product. For higher purity, recrystallize the solid from a minimal amount of hot 95% ethanol.[3]

Protocol 2: Solvent-Free Synthesis by Grinding [8]

  • Preparation: In a mortar, combine cyclohexanone (1.0 eq), benzaldehyde (2.0 eq), and solid sodium hydroxide (2.2 eq).

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes. The mixture will typically turn into a thick, yellow paste. Monitor the reaction progress by TLC.

  • Work-up: After completion, carefully add dilute hydrochloric acid (HCl) to the mortar to neutralize the excess NaOH.

  • Isolation: Transfer the solid mixture to a beaker, add water, and collect the solid product by vacuum filtration.

  • Washing and Purification: Wash the collected solid thoroughly with water and air-dry. The crude product can be further purified by recrystallization from ethanol.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Cyclohexanone, Benzaldehyde & Solvent C Add Catalyst Dropwise to Reactant Mixture A->C B Prepare Base Catalyst Solution B->C D Stir at Controlled Temperature (RT or Heat) C->D E Monitor by TLC D->E Check Completion E->D Incomplete F Cool in Ice Bath E->F Complete G Filter Solid Product F->G H Wash with Water & Cold Ethanol G->H I Dry Product H->I J Recrystallize (Optional) I->J

Troubleshooting_Low_Yield cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Product Yield Temp Temperature Optimal? Start->Temp Time Reaction Time Sufficient? Start->Time Catalyst Catalyst Active? Start->Catalyst Sol_SM Purify Starting Materials Start->Sol_SM Sol_Temp1 Increase Temp (if RT) Temp->Sol_Temp1 No (Too Low) Sol_Temp2 Decrease Temp (if byproducts) Temp->Sol_Temp2 No (Too High) Sol_Time Extend Time, Monitor by TLC Time->Sol_Time No Sol_Catalyst Use Fresh NaOH Catalyst->Sol_Catalyst No

References

Validation & Comparative

Comparative Analysis of Structure-Activity Relationships in 2,6-Dibenzylidenecyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-dibenzylidenecyclohexanone derivatives, focusing on their anticancer and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.

Introduction

2,6-Dibenzylidenecyclohexanones, also known as diarylidenecyclohexanones, are a class of compounds that mimic the structural framework of curcumin, but with a cyclohexanone ring replacing the central β-diketone moiety.[1][2] This structural modification imparts greater conformational rigidity and stability, which may enhance pharmacokinetic properties.[2] These compounds feature a cross-conjugated dienone system (α,β-unsaturated bis-enone), which is crucial for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][3] The versatility of their synthesis allows for the introduction of various substituents on the benzylidene rings, enabling systematic exploration of the structure-activity relationship to optimize potency and selectivity.

Structure-Activity Relationship (SAR) for Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a range of cancer cell lines. The nature and position of substituents on the aromatic rings significantly influence their potency.

A quantitative structure-activity relationship (QSAR) study on a series of 2,6-bis(arylidene)cyclohexanones against P388 leukemia cells revealed a clear trend: the presence of electron-withdrawing groups (EWGs) on the benzylidene rings enhances anti-leukemia activity, while electron-donating groups (EDGs) lead to a decrease in this cytotoxic effect.

Studies on asymmetrical derivatives further highlight the importance of specific substitution patterns. For instance, in a series tested against breast cancer (MDA-MB-231, MCF-7) and neuroblastoma (SK-N-MC) cell lines, compounds featuring a nitrobenzylidene moiety showed significant activity.[1][4] Specifically, compound 5d (2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone) was most potent against MDA-MB-231 cells, while its 3-nitro analog (5j ) was most effective against MCF-7 and SK-N-MC cells.[1][4] This suggests that a 4-alkoxy-3-bromo-5-methoxybenzylidene scaffold can be optimized to improve cytotoxic profiles.[4] Another study showed that 2,6-bis-(4-nitrobenzylidene) cyclohexanone possesses anticancer activity against the A549 pulmonary cancer cell line with an IC50 of 0.48±0.05 mM and is predicted to target the EGFR receptor.[5]

Table 1: Cytotoxic Activity of this compound Derivatives
Compound IDSubstituentsCell LineIC50 (µM)Reference
5d R1: 3-Br, 5-MeO, 4-PrO; R2: 2-NO2MDA-MB-231Most Potent in Series[4]
5j R1: 3-Br, 5-MeO, 4-PrO; R2: 3-NO2MCF-7, SK-N-MCMost Potent in Series[4]
- General: Electron-Withdrawing GroupsP388 LeukemiaIncreased Activity
- General: Electron-Donating GroupsP388 LeukemiaDecreased Activity
- R1, R2: 4-NO2A549 Lung Cancer480 ± 50[5]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often linked to their ability to inhibit key inflammatory mediators and pathways, such as nitric oxide (NO), cyclooxygenase (COX), and lipoxygenase (LOX).

A series of 2,6-bisbenzylidenecyclohexanone derivatives were evaluated for their ability to inhibit nitric oxide production in IFN-γ/LPS-activated RAW 264.7 macrophage cells.[2] Compounds 8 , 9 , and 11a demonstrated significant NO inhibitory activity, with IC50 values of 6.68, 6.09, and 6.84 µM, respectively.[2] The rigid cyclohexanone core is believed to contribute to this activity by improving conformational stability compared to the flexible curcumin backbone.[2]

Furthermore, specific derivatives have been designed as dual inhibitors of COX-2/mPGES1 and 5-LOX, which are key enzymes in the prostaglandin and leukotriene inflammatory pathways.[6] Compound Ic was a potent inhibitor of PGE2 production (IC50 = 6.7 µM), while compounds Ie and Ig showed strong inhibition of the 5-LOX enzyme, with IC50 values of 1.4 µM and 1.5 µM, respectively.[6]

A specific derivative, (2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone (C66 ), has been shown to improve diabetic wound healing by exerting anti-inflammatory effects.[7] It acts by upregulating miR-146a, which subsequently inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[7]

Table 2: Anti-inflammatory Activity of this compound Derivatives
Compound IDActivity MetricTarget/AssayIC50 (µM)Reference
8 NO InhibitionRAW 264.7 cells6.68 ± 0.16[2]
9 NO InhibitionRAW 264.7 cells6.09 ± 0.46[2]
11a NO InhibitionRAW 264.7 cells6.84 ± 0.12[2]
Ic PGE2 InhibitionCOX-2/mPGES16.7 ± 0.19[6]
Ie Enzyme Inhibition5-LOX1.4 ± 0.1[6]
Ig Enzyme Inhibition5-LOX1.5 ± 0.13[6]
C66 Cytokine SuppressionDiabetic Mouse Model-[7]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.

General Synthesis of this compound Derivatives

These compounds are typically synthesized via a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation.[8][9]

  • Reactants: A mixture of cyclohexanone (1.0 equivalent), the desired substituted benzaldehyde (2.0 equivalents), and a base such as solid sodium hydroxide (NaOH) (2.2 equivalents) is prepared.[8]

  • Reaction: The reactants are ground together in a mortar at room temperature for approximately 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).[8]

  • Neutralization: Upon completion, the reaction mixture is carefully neutralized with dilute hydrochloric acid (HCl).[8]

  • Isolation: The resulting solid product is collected by filtration and air-dried.[8]

  • Purification: The crude product is purified by recrystallization, typically from a solvent like ethanol.[8]

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into a purple formazan precipitate.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.[2]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to stimulated but untreated cells. The IC50 value is then determined.

Visualizing Workflows and Pathways

Synthesis and Evaluation Workflow

The general workflow from synthesis to biological evaluation is a logical sequence of chemical reaction, purification, and bioassays.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Reactants Cyclohexanone + Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (NaOH) Reactants->Reaction Purification Neutralization, Filtration & Recrystallization Reaction->Purification Product Pure 2,6-Dibenzylidene- cyclohexanone Derivative Purification->Product Cytotoxicity Cytotoxicity Assay (e.g., MTT) Product->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Product->AntiInflammatory SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR AntiInflammatory->SAR G C66 Derivative C66 miR146a miR-146a C66->miR146a Upregulates IRAK1 IRAK1 miR146a->IRAK1 Inhibits NFkB NF-κB p65 (Phosphorylation) IRAK1->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines Upregulates Expression Inflammation Inflammation Cytokines->Inflammation G cluster_cox COX-2 Pathway cluster_lox 5-LOX Pathway AA Arachidonic Acid COX2 COX-2 / mPGES1 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (PGE2) COX2->PGs LTs Leukotrienes LOX5->LTs DAC Diarylidenecyclohexanone Derivatives (e.g., Ic, Ie, Ig) DAC->COX2 Inhibit DAC->LOX5 Inhibit

References

A Comparative Analysis of the Biological Activities of 2,6-Dibenzylidenecyclohexanone and Curcumin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, natural products and their synthetic derivatives continue to be a vital source of novel therapeutic agents. Curcumin, the primary bioactive compound in turmeric, has garnered significant attention for its wide spectrum of biological activities. However, its clinical application is often hampered by poor bioavailability and rapid metabolism. This has spurred the development of numerous curcumin analogs to enhance its therapeutic efficacy. Among these, 2,6-Dibenzylidenecyclohexanone and its derivatives represent a promising class of compounds that mimic curcumin's core structure while offering improved stability.

This guide provides an objective comparison of the biological activities of this compound with various curcumin analogs, supported by experimental data. The focus is on their anticancer, anti-inflammatory, and antimicrobial properties, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.

Comparative Biological Activity

Anticancer and Cytotoxic Activity

Both this compound derivatives and curcumin analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The replacement of the reactive β-diketone moiety of curcumin with a more stable cyclohexanone ring in the this compound series often leads to enhanced biological activity.

This compound Analogs: A range of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and evaluated for their in-vitro cytotoxic activity. For instance, compound 5d (2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone) showed the highest activity against MDA-MB-231 breast cancer cells. Another analog, 5j , was the most potent against MCF-7 (breast cancer) and SK-N-MC (neuroblastoma) cell lines. The compound 2,6-bis-(4-nitrobenzylidene) cyclohexanone has also shown anticancer activity against A549 pulmonary cancer cells with an IC50 of 0.48±0.05 mM, while exhibiting negligible cytotoxicity against normal Vero cells. Furthermore, studies on 2,6-bis(2,6-dichlorobenzylidene) cyclohexanone (DCC) revealed a potent IC50 value of approximately 10 μM against colorectal cancer cells.

Curcumin Analogs: Numerous curcumin analogs have been developed to improve upon the parent compound's efficacy. The analog EF24 , for example, is reported to be 10-20 times more effective against cervical cancer than curcumin itself. Another analog, PAC , was found to be five times more efficient than curcumin in inducing apoptosis in breast cancer cells. The inclusion of a furan moiety in some analogs has been shown to have an excellent inhibitory effect on Thioredoxin Reductase (TrxR), a key enzyme in cancer cell proliferation.

Anti-inflammatory Activity

Inflammation is a critical factor in the progression of many chronic diseases, including cancer. Both curcumin and its analogs are well-documented for their anti-inflammatory properties.

This compound Analogs: The synthetic curcuminoid analogue BHMC (2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone) has been shown to suppress the synthesis of various proinflammatory mediators. It exerts its effect by inhibiting the activity of p38, JNK, and ERK1/2, which are key kinases in proinflammatory signaling pathways. This leads to the abolishment of AP-1 DNA binding, a critical transcription factor in the inflammatory response.

Curcumin and its Analogs: Curcumin is known to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a major transcription factor that regulates inflammatory genes. It can also suppress the production of inflammatory mediators like tumor necrosis factor (TNF)-α and various interleukins. Many synthetic analogs have been designed to enhance these anti-inflammatory properties by improving stability and bioavailability.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Curcumin and its derivatives have shown promise in this area.

This compound Analogs: An antibacterial assay of 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone showed Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 50 µg/mL against E. coli, S. aureus, and E. faecalis.

Curcumin Analogs: A novel curcumin analog, CA2 , where the guaiacol rings were replaced with halogenated coumarin rings, exhibited more potent antibacterial activity than curcumin against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli.

Quantitative Data Summary

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of selected this compound and curcumin analogs.

Table 1: Cytotoxic Activity of this compound Analogs

CompoundCell LineCancer TypeIC50 ValueReference
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549Lung Cancer0.48 ± 0.05 mM
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone (5d)MDA-MB-231Breast CancerMost Active in Series
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone (5j)MCF-7, SK-N-MCBreast, NeuroblastomaMost Potent in Series
2,6-bis(2,6-dichlorobenzylidene) cyclohexanone (DCC)Colorectal Cancer CellsColorectal Cancer~10 µM
2,6-bisdifurfurylidene cyclohexanone (DFC)Colorectal Cancer CellsColorectal Cancer~82 µM

Table 2: Cytotoxic Activity of Selected Curcumin Analogs

CompoundCell LineCancer TypeIC50 Value / PotencyReference
EF24Cervical Cancer CellsCervical Cancer10-20 times more effective than curcumin
PACBreast Cancer CellsBreast Cancer5 times more efficient than curcumin
B14MCF-7, MDA-MB-231Breast Cancer8.84 µmol/L, 8.33 µmol/L

Table 3: Antibacterial Activity of a this compound Analog

CompoundBacteriaMICMBCReference
2,6-bis-(3'-hydroxybenzylidene)-cyclohexanoneE. coli, S. aureus, E. faecalis50 µg/mL50 µg/mL

Signaling Pathways and Mechanisms of Action

The biological activities of these compounds are mediated through their interaction with various cellular signaling pathways.

Curcumin is a well-known multi-target agent, affecting numerous signaling pathways involved in cell proliferation, survival, and inflammation. These include the NF-κB, PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways. Its ability to modulate these diverse pathways contributes to its broad therapeutic potential.

Curcumin_Signaling_Pathways cluster_inflammation Inflammation & Survival cluster_proliferation Proliferation & Growth Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB inhibits JAK_STAT JAK/STAT Pathway Curcumin->JAK_STAT inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Curcumin->PI3K_Akt inhibits MAPK MAPK Pathway Curcumin->MAPK inhibits Wnt Wnt/β-catenin Pathway Curcumin->Wnt inhibits Outcome Inhibition of: - Proliferation - Angiogenesis - Inflammation Induction of: - Apoptosis NFkB->Outcome JAK_STAT->Outcome PI3K_Akt->Outcome MAPK->Outcome Wnt->Outcome

Caption: Curcumin's inhibition of multiple signaling pathways.

The this compound analog, BHMC, also modulates key inflammatory pathways. Studies have shown it dose-dependently inhibits the activity of p38, JNK, and ERK1/2, which are components of the MAPK pathway. This inhibition prevents the activation of downstream transcription factors, ultimately blocking AP-1-mediated gene expression. At higher concentrations, BHMC also inhibits the nuclear translocation of the p65 subunit of NF-κB.

BHMC_Signaling_Pathway cluster_mapk MAPK Pathway BHMC BHMC (this compound Analog) p38 p38 BHMC->p38 inhibits JNK JNK BHMC->JNK inhibits ERK ERK1/2 BHMC->ERK inhibits Nuclear_Translocation Nuclear Translocation BHMC->Nuclear_Translocation inhibits AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation ↓ Pro-inflammatory Mediators AP1->Inflammation NFkB p65 (NF-κB) NFkB->Nuclear_Translocation Nuclear_Translocation->Inflammation

Caption: BHMC's anti-inflammatory mechanism via MAPK and NF-κB.

Experimental Protocols

The evaluation of cytotoxicity is a fundamental step in assessing the anticancer potential of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cytotoxicity Assay

This protocol provides a general procedure for determining the cytotoxic effects of compounds on adherent cancer cell lines.

1. Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA solution.

  • 96-well flat-bottom plates.

  • Test compounds (this compound or curcumin analogs) dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Resuspend the cells in fresh culture medium and determine the cell concentration. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells with test compounds (24-72h incubation) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D Viable cells convert MTT to purple formazan C->D E 4. Solubilize Formazan (e.g., with DMSO) D->E F 5. Measure Absorbance (570 nm) E->F G 6. Calculate Cell Viability & IC50 Value F->G

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion

The comparative analysis reveals that both this compound and various curcumin analogs are potent bioactive compounds with significant therapeutic potential, particularly in oncology. The structural modification of curcumin's core, as seen in the this compound framework, often leads to compounds with enhanced stability and, in many cases, superior biological activity.

  • Potency: Several synthetic analogs from both classes demonstrate significantly lower IC50 values against cancer cell lines compared to natural curcumin, indicating higher potency.

  • Mechanism: Both classes of compounds modulate critical signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.

  • Therapeutic Promise: The improved physicochemical properties and potent biological activities of these analogs make them promising candidates for further preclinical and clinical development.

For researchers and drug development professionals, the exploration of these synthetic analogs offers a promising strategy to overcome the limitations of natural curcumin and develop novel, effective therapies for a range of diseases. Future studies should continue to focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.

2,6-Dibenzylidenecyclohexanone: A Promising New Scaffold for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Anticancer Scaffold Against Established Therapeutics

In the relentless pursuit of novel and more effective anticancer agents, the scientific community continuously explores new chemical scaffolds. One such scaffold that has garnered significant attention is 2,6-Dibenzylidenecyclohexanone, a derivative of curcumin, which has demonstrated promising cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of this compound and its analogs against established anticancer drugs, doxorubicin and tamoxifen, supported by experimental data and detailed protocols for key assays.

Cytotoxicity Profile: Head-to-Head Comparison

The cornerstone of anticancer drug evaluation lies in its ability to inhibit the growth of cancer cells, a property quantified by the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the compound. Here, we present a comparative summary of the cytotoxic activities of this compound analogs and standard chemotherapeutic agents across various human cancer cell lines.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference(s)
This compound Analogs
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231Breast CancerHighest activity among tested analogs[1]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneMCF-7Breast CancerMost potent against this cell line[1]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneSK-N-MCNeuroblastomaMost potent against this cell line[1]
(2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC)MCF-7Breast Cancer12.55 ± 0.11 (24h)[2][3]
(2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC)MDA-MB-231Breast Cancer20.11 ± 0.24 (24h)[2]
(2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH)HT29Colon Cancer9.80 ± 0.55 µg/mL[4]
(2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH)SW620Colon Cancer7.50 ± 1.19 µg/mL[4]
Comparator Drugs
DoxorubicinMCF-7Breast Cancer~1.0 - 4.0
DoxorubicinMDA-MB-231Breast Cancer~1.0
TamoxifenMCF-7Breast Cancer10.045 - 27[5][6]
TamoxifenMDA-MB-231Breast Cancer18 - 21.8[5][7]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, understanding the mechanism through which a compound exerts its anticancer effects is crucial. Studies have shown that this compound analogs induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.

Apoptosis Induction

A study on (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) in MCF-7 breast cancer cells demonstrated a significant increase in the apoptotic cell population after treatment.[2][3] This indicates that the compound actively triggers the self-destruction of cancer cells.

Treatment% of Apoptotic Cells (Early + Late Apoptosis)
Control (untreated)0.29%
BHMC (24h)6.64%
Cell Cycle Arrest

Furthermore, BHMC was found to cause an arrest in the G2/M phase of the cell cycle in MCF-7 cells.[2][3] This prevents the cancer cells from dividing and proliferating.

Treatment% of Cells in G2/M Phase
Control (untreated)19.60%
BHMC (24h)24.26%

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental procedures, the following diagrams were generated using Graphviz.

G Proposed Apoptotic Pathway of this compound Analogs Compound This compound Analog ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 Family (e.g., Bax upregulation, Bcl-2 downregulation) Mitochondria->Bcl2 Caspases Caspase Activation (e.g., Caspase-3, -9) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed apoptotic pathway of this compound analogs.

G Experimental Workflow for In Vitro Anticancer Assays cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis A1 Seed Cancer Cells A2 Treat with Compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Measure Absorbance A3->A4 B1 Treat Cells B2 Stain with Annexin V & PI B1->B2 B3 Flow Cytometry Analysis B2->B3 C1 Treat Cells C2 Fix and Stain with PI C1->C2 C3 Flow Cytometry Analysis C2->C3

Workflow for in vitro anticancer assays.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs, doxorubicin, tamoxifen) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected.

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Cell Cycle Analysis

Objective: To determine the effect of the test compound on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and treated with RNase A to remove RNA, and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Conclusion

The this compound scaffold demonstrates significant potential as a novel platform for the development of anticancer drugs. The data presented herein indicates that its analogs exhibit potent cytotoxic activity against various cancer cell lines, often comparable to or exceeding that of established drugs like tamoxifen. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, key hallmarks of effective cancer therapeutics. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

A Comparative Analysis of 2,6-Dibenzylidenecyclohexanone and Chalcones in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2,6-dibenzylidenecyclohexanone and chalcone derivatives. This analysis is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key biological assays.

Structurally, both 2,6-dibenzylidenecyclohexanones and chalcones are α,β-unsaturated ketones, a feature that underpins their diverse biological activities. Chalcones, with the core structure of 1,3-diphenyl-2-propen-1-one, are precursors to flavonoids and are known for their broad pharmacological potential. 2,6-Dibenzylidenecyclohexanones can be considered as constrained analogues of chalcones, where the central ketone is part of a cyclohexanone ring, flanked by two benzylidene moieties. This structural difference can influence their conformational flexibility and interaction with biological targets, leading to variations in their activity profiles. This guide will delve into a comparative analysis of their anticancer, anti-inflammatory, and enzyme inhibitory activities.

Core Structures

To visualize the fundamental difference in their chemical architecture, the core structures of chalcone and this compound are presented below.

G cluster_chalcone Chalcone cluster_dbc This compound chalcone chalcone dbc dbc

Core chemical structures.

Anticancer Activity: A Comparative Overview

Both classes of compounds have demonstrated significant potential as anticancer agents, often exerting their effects through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound and chalcone derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
This compound 2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung)0.48 mM (480 µM)[1]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231 (Breast)Not specified in µM[2]
3'-bromo-4',5'-dimethoxybenzylidene derivativeMCF-7 (Breast)Not specified in µM[3]
Chalcone Chalcone-pyrazole hybrid (31)HCC (Liver)0.5 - 4.8[4]
Chalcone-indole hybrid (42)Various (including drug-resistant)0.23 - 1.8[4]
Flavokawain BHepG2 (Liver), MOLT-3 (Leukemia), A549 (Lung)10.0 - 21.7[5]
Licochalcone AVariousNot specified in µM[6]

Anti-Inflammatory Activity: A Comparative Overview

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

Quantitative Anti-Inflammatory Data

The following table presents the inhibitory activity (IC50 values) of selected this compound and chalcone derivatives against key inflammatory markers.

Compound Class Derivative Target/Assay IC50 (µM) Reference
This compound Compound 8NO Inhibition (RAW 264.7 cells)6.68 ± 0.16[7]
Compound 9NO Inhibition (RAW 264.7 cells)6.09 ± 0.46[7]
Compound 11aNO Inhibition (RAW 264.7 cells)6.84 ± 0.12[7]
Chalcone Compound 1β-glucuronidase release1.6 ± 0.2[8]
Compound 11NO formation (N9 microglial cells)0.7 ± 0.06[8]
IPX-18 (Arylidene Indanone)TNF-α release (Human Whole Blood)0.2988[9]
IPX-18 (Arylidene Indanone)TNF-α release (PBMCs)0.09629[9][10][11]

Enzyme Inhibition: A Comparative Overview

Both 2,6-dibenzylidenecyclohexanones and chalcones are known to inhibit a variety of enzymes implicated in different diseases.

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity (IC50 values) of representative derivatives against various enzymes.

Compound Class Derivative Enzyme IC50 (µM) Reference
This compound para-Cl derivative (5d)α-Amylase7.62[12]
para-Br derivative (5e)α-Amylase6.92[12]
Chalcone Substituted diphenylchalcone (C1)Acetylcholinesterase (AChE)22 ± 2.8[3]
Licoisoflavone BCYP2C87.4 ± 1.1[13]
Licoisoflavone BCYP2C94.9 ± 0.4[13]
Celecoxib (for comparison)COX-20.49[4]

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways and a general workflow for evaluating anticancer activity.

G cluster_pathway NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Chalcone Chalcones & 2,6-Dibenzylidenecyclohexanones Chalcone->IKK Inhibition

Inhibition of the NF-κB signaling pathway.

G cluster_workflow General Workflow for Anticancer Activity Screening Start Start: Synthesized Compounds Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Test Compounds Cell_Culture->Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Treatment->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Western_Blot Western Blot for Protein Expression Mechanism->Western_Blot End End: Identify Lead Compounds Mechanism->End

Workflow for anticancer drug screening.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the test compounds on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Test compounds (this compound or Chalcone derivatives) dissolved in DMSO

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[4][14]

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of the test compounds on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Test compounds

  • NF-κB stimulant (e.g., LPS or TNF-α)

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with the test compounds for 1-2 hours.

  • Stimulate the cells with an NF-κB agonist for 30-60 minutes.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells under a fluorescence microscope and quantify the nuclear translocation of p65.[15]

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Test compounds

  • Detection system (e.g., colorimetric or fluorometric)

Protocol:

  • Pre-incubate the COX enzyme with various concentrations of the test compounds in the reaction buffer.

  • Initiate the reaction by adding arachidonic acid.

  • After a specific incubation time, stop the reaction.

  • Measure the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of inhibition and determine the IC50 value for each enzyme.[5][16][17]

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of the test compounds on tubulin polymerization.

Materials:

  • Purified tubulin protein

  • Polymerization buffer

  • GTP

  • Test compounds

  • Spectrophotometer or fluorometer capable of reading 96-well plates at 340 nm or with appropriate fluorescence filters.

Protocol:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

  • Add the test compounds at various concentrations to a 96-well plate.

  • Initiate polymerization by transferring the plate to a 37°C reader.

  • Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence over time.

  • Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.[18][19][20]

References

electrochemical comparison of dibenzylidenecyclohexanone and dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic electronics and materials science, the electrochemical behavior of conjugated enones is of paramount importance for the design of novel functional materials. This guide provides a detailed comparative analysis of the electrochemical properties of two closely related α,β-unsaturated ketones: 2,6-dibenzylidenecyclohexanone and 2,5-dibenzylidenecyclopentanone. The subtle difference in their cyclic core significantly influences their electronic characteristics, impacting their potential applications in areas such as organic semiconductors and nonlinear optics.

Comparative Electrochemical Data

The electrochemical properties of dibenzylidenecyclohexanone and dibenzylidenecyclopentanone were investigated using cyclic voltammetry (CV). The key parameters, including the first reduction peak potential (Epc) and the first oxidation peak potential (Epa), are summarized in the table below. These values provide insights into the relative ease of reduction and oxidation of each compound, which are related to the energies of their Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO), respectively.

CompoundFirst Reduction Peak Potential (Epc) (V)First Oxidation Peak Potential (Epa) (V)Experimental Conditions
This compound-1.63-MeCN, 0.1 M Bu4NClO4, GC electrode, 200 mV/s scan rate, vs. Ag/AgCl/KCl(sat.)[1]
2,5-Dibenzylidenecyclopentanone-1.38-MeCN, 0.1 M Bu4NClO4, GC electrode, 200 mV/s scan rate, vs. Ag/AgCl/KCl(sat.)[1]

Note: A direct comparison of oxidation potentials for the unsubstituted compounds under identical conditions was not available in the searched literature. However, studies on substituted derivatives consistently show that dibenzylidenecyclohexanones are oxidized at lower anodic potentials compared to their cyclopentanone analogs, suggesting a higher HOMO energy level for the cyclohexanone derivatives.[1]

The data reveals that dibenzylidenecyclohexanone is more difficult to reduce than its cyclopentanone counterpart, as indicated by its more negative reduction potential.[1] This suggests that the LUMO level of dibenzylidenecyclohexanone is higher in energy than that of dibenzylidenecyclopentanone. This difference is attributed to a lower degree of π-conjugation in the six-membered ring system compared to the five-membered ring.[1][2] The increased planarity of the dibenzylidenecyclopentanone framework enhances the overlap of p-orbitals, leading to a more stabilized LUMO and easier acceptance of an electron.

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical comparison of dibenzylidenecyclohexanone and dibenzylidenecyclopentanone using cyclic voltammetry.

G cluster_prep Sample and Electrolyte Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis and Comparison prep_cyclohexanone Prepare Dibenzylidenecyclohexanone Solution setup_cell Assemble Three-Electrode Cell (Working, Reference, Counter) prep_cyclohexanone->setup_cell prep_cyclopentanone Prepare Dibenzylidenecyclopentanone Solution prep_cyclopentanone->setup_cell prep_electrolyte Prepare Supporting Electrolyte Solution (e.g., 0.1 M TBAPF6 in Acetonitrile) prep_electrolyte->setup_cell purge_solution Purge Solution with Inert Gas (e.g., N2 or Ar) setup_cell->purge_solution run_cv_cyclohexanone Run CV for Dibenzylidenecyclohexanone purge_solution->run_cv_cyclohexanone run_cv_cyclopentanone Run CV for Dibenzylidenecyclopentanone purge_solution->run_cv_cyclopentanone extract_data Extract Peak Potentials (Epa, Epc) and Currents (Ipa, Ipc) run_cv_cyclohexanone->extract_data run_cv_cyclopentanone->extract_data compare_potentials Compare Reduction and Oxidation Potentials extract_data->compare_potentials interpret_results Interpret Electronic Properties (HOMO/LUMO levels) compare_potentials->interpret_results

Caption: Workflow for the electrochemical comparison.

Experimental Protocols

The following is a representative protocol for performing cyclic voltammetry on dibenzylidenecyclohexanone and dibenzylidenecyclopentanone.

1. Materials and Reagents:

  • This compound

  • 2,5-Dibenzylidenecyclopentanone

  • Acetonitrile (MeCN), anhydrous, electrochemical grade

  • Supporting electrolyte: Tetrabutylammonium perchlorate (Bu4NClO4) or Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Reference electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Working electrode: Glassy carbon (GC) electrode

  • Counter electrode: Platinum wire or mesh

  • Inert gas: High-purity nitrogen or argon

2. Solution Preparation:

  • Prepare a 0.1 M stock solution of the supporting electrolyte (e.g., Bu4NClO4) in anhydrous acetonitrile.

  • Prepare 1 mM solutions of both dibenzylidenecyclohexanone and dibenzylidenecyclopentanone in the 0.1 M supporting electrolyte solution.

3. Electrochemical Cell Setup:

  • Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used (acetonitrile), and dry thoroughly.

  • Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode.

  • Add the analyte solution (either dibenzylidenecyclohexanone or dibenzylidenecyclopentanone solution) to the electrochemical cell.

  • Purge the solution with an inert gas (N2 or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

4. Cyclic Voltammetry Measurement:

  • Connect the electrodes to a potentiostat.

  • Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

    • Initial Potential: 0 V

    • Vertex Potential 1 (for reduction): -2.0 V

    • Vertex Potential 2 (for oxidation): 2.0 V

    • Scan Rate: 100 mV/s

  • Run the cyclic voltammetry scan and record the voltammogram (current vs. potential).

  • Repeat the measurement for the other compound under identical conditions.

  • It is advisable to run a blank scan of the supporting electrolyte solution to identify any background peaks.

5. Data Analysis:

  • From the obtained voltammograms, determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for each compound.

  • The half-wave potential (E1/2), which is an approximation of the standard reduction potential, can be calculated as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

  • Compare the obtained potentials for dibenzylidenecyclohexanone and dibenzylidenecyclopentanone to assess their relative ease of oxidation and reduction.

This comprehensive guide provides a foundation for understanding the electrochemical differences between dibenzylidenecyclohexanone and dibenzylidenecyclopentanone. The provided data and protocols can aid researchers in the selection and design of these and similar conjugated systems for various applications in materials science and drug development.

References

A Comparative Guide to the Validation of Antimicrobial Assays for Novel 2,6-Dibenzylidenecyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Among the promising candidates are 2,6-dibenzylidenecyclohexanone derivatives, a class of compounds that has demonstrated significant antimicrobial potential. This guide provides a comparative framework for validating the antimicrobial assays of these novel derivatives, offering insights into their performance against key bacterial strains and outlining the essential experimental protocols for their evaluation.

Comparative Efficacy of this compound Derivatives

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzylidene rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a selection of derivatives against common Gram-positive and Gram-negative bacteria.

Compound IDSubstituentTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
DBC-H UnsubstitutedStaphylococcus aureus>100>100[1]
Escherichia coli>100>100[1]
DBC-3-OH 3-hydroxyStaphylococcus aureus5050[1]
Escherichia coli5050[1]
Enterococcus faecalis5050[1]
DBC-4-Cl 4-chloroEscherichia coli--[2]
DBC-2-Cl 2-chloroEscherichia coli--[2]
DBC-4-OCH3 4-methoxyEscherichia coli--[2]

Note: A hyphen (-) indicates that specific quantitative data was not provided in the cited source, though activity was reported.

Experimental Protocols

Standardized and validated methods are crucial for the accurate assessment of antimicrobial activity. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[1][3]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), this compound derivatives, positive control antibiotic (e.g., amoxicillin), negative control (broth only).

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds and the positive control antibiotic in MHB in the wells of a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.

    • To determine the MBC, an aliquot from the wells showing no growth is subcultured onto Mueller-Hinton Agar (MHA) plates.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the MHA plates.[1]

2. Disk Diffusion Assay (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to antimicrobial agents.[3]

  • Materials: MHA plates, sterile paper discs, bacterial inoculum (adjusted to 0.5 McFarland standard), this compound derivatives, positive control antibiotic discs.

  • Procedure:

    • Aseptically swab the surface of an MHA plate with the standardized bacterial inoculum to create a uniform lawn.

    • Impregnate sterile paper discs with a known concentration of the test compounds and place them on the agar surface.

    • Place a positive control antibiotic disc on the plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[2]

3. Cytotoxicity Assay (MTT Assay)

It is essential to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Human cell lines (e.g., MDA-MB-231, MCF-7), 96-well plates, cell culture medium, this compound derivatives, MTT reagent, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.[4]

In Vivo Assays

1. Murine Sepsis Model

This model is a cornerstone for evaluating the systemic efficacy of new antibiotics against severe, life-threatening infections.

  • Animal Model: Typically mice (e.g., BALB/c or C57BL/6).

  • Procedure:

    • Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of a bacterial pathogen (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

    • Administer the this compound derivative at various doses and routes (e.g., intravenous, intraperitoneal, or oral) at specific time points post-infection.

    • Include positive control (e.g., vancomycin) and vehicle control groups.

    • Monitor the survival of the animals over a period of 7-14 days.

    • The efficacy of the compound is determined by the increase in the survival rate compared to the vehicle control group. The 50% effective dose (ED50) can be calculated.

2. Neutropenic Thigh Infection Model

This model is used to assess the efficacy of antimicrobial agents in immunocompromised hosts.

  • Animal Model: Neutropenic mice (rendered neutropenic by treatment with cyclophosphamide).

  • Procedure:

    • Inject a standardized inoculum of a bacterial pathogen (e.g., Pseudomonas aeruginosa) into the thigh muscle of the neutropenic mice.

    • Administer the test compound and control antibiotics at various doses and schedules.

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the animals and excise the thigh muscles.

    • Homogenize the tissue and perform serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue.

    • Efficacy is determined by the reduction in bacterial burden in the treated groups compared to the control group.

Visualizing Experimental Workflows

To ensure clarity and reproducibility, experimental workflows can be visualized using diagrams.

Experimental_Workflow_Antimicrobial_Assay cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) MIC_MBC Broth Microdilution (MIC & MBC Determination) Inoculum_Prep->MIC_MBC Disk_Diffusion Disk Diffusion Assay (Zone of Inhibition) Inoculum_Prep->Disk_Diffusion Sepsis_Model Murine Sepsis Model (Survival Assessment) Thigh_Model Neutropenic Thigh Infection Model (CFU Reduction) Result_MIC MIC/MBC Values MIC_MBC->Result_MIC Result_Zone Zone of Inhibition (mm) Disk_Diffusion->Result_Zone Cytotoxicity Cytotoxicity Assay (MTT on Mammalian Cells) Result_Cyto IC50 Value Cytotoxicity->Result_Cyto Result_Sepsis ED50 / Survival Rate Sepsis_Model->Result_Sepsis Result_Thigh Log10 CFU Reduction Thigh_Model->Result_Thigh

Caption: Workflow for the validation of antimicrobial assays.

Potential Signaling Pathways

The precise mechanism of action for this compound derivatives is still under investigation. However, based on their structural similarity to other chalcones and related compounds, several potential signaling pathways in bacteria could be affected.

Caption: Potential bacterial targets of this compound derivatives.

References

Unveiling the Target Landscape of 2,6-Dibenzylidenecyclohexanone: A Comparative Guide to its Biological Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of a chemical scaffold is paramount in the pursuit of novel therapeutics. This guide provides a comprehensive comparison of 2,6-Dibenzylidenecyclohexanone and its derivatives against key biological targets, offering insights into their potential as selective inhibitors.

The this compound framework, a curcumin analog, has garnered significant interest for its diverse biological activities, including cytotoxic, antioxidant, and antimicrobial properties.[1][2] Recent studies have honed in on its potential as a scaffold for developing targeted anticancer agents, particularly focusing on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis.[3] This guide delves into the selectivity profile of this compound derivatives, comparing their performance with established inhibitors of STAT3 and the closely related Src kinase.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of this compound derivatives has been primarily evaluated against cancer cell lines with constitutively active STAT3 signaling. A series of 4-carbonyl-2,6-dibenzylidenecyclohexanone derivatives has demonstrated potent antiproliferative activity.[3] For comparative purposes, the performance of these derivatives is presented alongside well-characterized inhibitors of STAT3 and Src.

Compound/DerivativeTarget(s)Cell LineIC50 (µM)Citation
Compound 13r (4-carbonyl-2,6-dibenzylidenecyclohexanone derivative)STAT3A549 (Lung Carcinoma)1.8 ± 0.2[3]
HCT116 (Colon Carcinoma)2.5 ± 0.3[3]
MCF-7 (Breast Adenocarcinoma)3.1 ± 0.4[3]
PC-3 (Prostate Adenocarcinoma)2.8 ± 0.3[3]
Stattic STAT3-5.1 (in vitro)
S3I-201 (NSC 74859) STAT3-86 (in vitro)
Saracatinib (AZD0530) Src, Abl-2.7 (Src, in vitro)
Dasatinib Src, Abl, c-Kit, PDGFRβ-0.8 (Src, in vitro)

Table 1: Comparative IC50 values of a this compound derivative and other kinase inhibitors.

Surface plasmon resonance (SPR) analysis has confirmed the direct interaction of compound 13r with the STAT3 protein, indicating that its cytotoxic effects are, at least in part, mediated through the inhibition of the STAT3 signaling pathway.[3] Molecular docking studies further suggest that these derivatives target the SH2 domain of STAT3, a critical region for its dimerization and activation.[3]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound derivatives, it is crucial to understand the signaling pathways they modulate and the experimental procedures used to assess their activity.

STAT3_Src_Signaling cluster_inhibitors Inhibitors GPCR GPCR / RTK JAK JAK GPCR->JAK Src Src GPCR->Src STAT3 STAT3 JAK->STAT3 phosphorylates Src->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene DBC_derivative This compound Derivative (e.g., 13r) DBC_derivative->STAT3 inhibits Src_inhibitor Src Inhibitor (e.g., Saracatinib) Src_inhibitor->Src inhibits

Caption: Simplified signaling pathway of STAT3 and Src activation and points of inhibition.

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory activity of compounds like this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Assay (e.g., for Src) Reporter_Assay STAT3 Reporter Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Western_Blot Western Blot (p-STAT3, p-Src) Compound Test Compound (this compound Derivative) Compound->Kinase_Assay Compound->Reporter_Assay Compound->Cytotoxicity Compound->Western_Blot

Caption: General experimental workflow for assessing the biological activity of inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the activity of this compound derivatives and related inhibitors.

In Vitro Kinase Assay (for Src)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents: Purified recombinant Src kinase, kinase buffer, peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the Src kinase, the test compound (or vehicle control), and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or luminescence-based assays that measure the amount of ATP consumed.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

STAT3 Reporter Gene Assay

This cell-based assay measures the transcriptional activity of STAT3.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a cancer cell line with a known STAT3 signaling pathway) in appropriate media.

    • Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment and Stimulation:

    • Treat the transfected cells with various concentrations of the test compound.

    • If the cell line does not have constitutively active STAT3, stimulate the pathway with an appropriate cytokine (e.g., IL-6).

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Determine the effect of the compound on STAT3 transcriptional activity and calculate the IC50 value.

Western Blotting for Phosphorylated Proteins (p-STAT3 and p-Src)

This technique is used to detect the levels of specific phosphorylated proteins in cell lysates, providing a direct measure of kinase activation.

  • Cell Lysis:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Antibody Incubation:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-STAT3 (Tyr705) or anti-p-Src (Tyr416)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, the membrane is typically stripped and re-probed with antibodies against the total (non-phosphorylated) protein and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Derivatives of this compound have emerged as a promising class of STAT3 inhibitors with potent anticancer activity. Their ability to directly bind to STAT3 and inhibit its phosphorylation and downstream signaling provides a strong rationale for their further development. While a comprehensive cross-reactivity profile against a broad kinase panel for the parent scaffold is yet to be fully elucidated, the available data on its derivatives highlight a significant potential for selective targeting of the STAT3 pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel inhibitor scaffolds, ultimately contributing to the advancement of targeted cancer therapies.

References

Comparative Docking Analysis of 2,6-Dibenzylidenecyclohexanone Derivatives with Key Protein Targets in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of various 2,6-Dibenzylidenecyclohexanone derivatives against critical protein targets implicated in cancer and inflammation. The data presented is compiled from several in silico molecular docking studies, offering insights into the potential therapeutic applications of this class of compounds.

Data Presentation: Comparative Binding Affinities

The following table summarizes the quantitative data from molecular docking studies, showcasing the binding energies of different this compound derivatives with their respective protein targets. Lower binding energy values typically indicate a more favorable and stable interaction between the ligand and the protein.

Derivative NameTarget ProteinPDB IDBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
2,6-bis-(4-nitrobenzylidene) cyclohexanoneEGFR1M17Better than ErlotinibErlotinibNot Specified
α,β-unsaturated cyclohexanone analogous (I-12)EGFR TK---IC50 = 1.54 µM
α,β-unsaturated cyclohexanone analogous (I-3)EGFR TK---IC50 = 0.43 µM
2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)Topoisomerase I-Acts as a catalytic inhibitorCamptothecin-
2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91)Topoisomerase I-Acts as a catalytic inhibitorCamptothecin-
Curcumin analog compound 4Estrogen Receptor Alpha (ERα)2IOG-11.10Tamoxifen-10.45
Curcumin analog compound 4Estrogen Receptor Alpha (ERα)2IOG-11.10Curcumin-9.18
2,6-bis(2,5-dimethoxybenzylidene)cyclohexanone (BDMC33)Cyclooxygenase-2 (COX-2)---IC50 = 47.33 ± 1.00 µM

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for the molecular docking studies cited in this guide. Specific parameters may vary between individual studies.

1. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • The 2D structures are converted to 3D structures and energy minimized using a suitable force field (e.g., MMFF94).

  • Partial charges and polar hydrogens are added to the ligand structures.

  • The final prepared ligand structures are saved in a suitable format (e.g., .pdbqt) for docking.

2. Protein Preparation:

  • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[1]

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogens and Kollman charges are added to the protein.

  • The protein is treated as a rigid entity in most cases.

  • The prepared protein structure is saved in a suitable format (e.g., .pdbqt).

3. Grid Generation:

  • A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the binding pocket of the co-crystallized ligand or a predicted binding site.

4. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina or Glide.[1][2]

  • The prepared ligand is docked into the active site of the prepared protein within the defined grid box.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.

5. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose based on the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

  • The binding affinity of the derivative is compared with that of a known inhibitor or the natural ligand of the target protein.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the target proteins and a typical workflow for molecular docking studies.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

COX_Signaling_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Homeostasis Gastric Protection, Platelet Aggregation COX1->Homeostasis COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Cyclooxygenase (COX) Signaling Pathway.

ERa_Signaling_Pathway Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Dimerization Dimerization ERa->Dimerization Nucleus Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Growth & Proliferation Transcription->Proliferation

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway.

Docking_Workflow Start Start LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) Start->LigandPrep ProteinPrep Protein Preparation (PDB Download, Remove Water, Add Hydrogens) Start->ProteinPrep Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking GridGen Grid Generation (Define Active Site) ProteinPrep->GridGen GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Comparison Comparison with Reference Compounds Analysis->Comparison End End Comparison->End

Caption: Experimental Workflow for Molecular Docking.

References

A Comparative Analysis of the Therapeutic Index: 2,6-Dibenzylidenecyclohexanone Derivatives Versus Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A recent comparative analysis highlights the promising therapeutic potential of a 2,6-dibenzylidenecyclohexanone derivative, 2,6-bis-(4-nitrobenzylidene) cyclohexanone, showcasing a potentially wider therapeutic window compared to established chemotherapeutic agents like cisplatin and doxorubicin. This guide provides a detailed comparison of their cytotoxic activities against cancerous and normal cell lines, outlining the experimental methodologies and exploring the potential signaling pathways involved.

Quantitative Comparison of Cytotoxicity and Selectivity Index

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect. In the context of in vitro studies, a surrogate measure known as the Selectivity Index (SI) is often used. It is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells and a potentially safer therapeutic profile.

The following tables summarize the available data for 2,6-bis-(4-nitrobenzylidene) cyclohexanone, cisplatin, and doxorubicin against the human lung carcinoma cell line (A549) and a normal kidney epithelial cell line (Vero).

Table 1: Cytotoxicity (IC50) Data

CompoundCell LineIC50Citation
2,6-bis-(4-nitrobenzylidene) cyclohexanone A549 (Lung Carcinoma)0.48 ± 0.05 mM[1][2][3][4][5]
Vero (Normal Kidney Epithelial)Negligible cytotoxicity[1][2][3][4][5]
Cisplatin A549 (Lung Carcinoma)6.14 µM - 16.48 µM[6][7][8][9]
Vero (Normal Kidney Epithelial)~120 µM[10]
Doxorubicin A549 (Lung Carcinoma)0.07 mM - >20 µM[1][2][11][12][13]
Vero (Normal Kidney Epithelial)8.5 µM[14]

Note: IC50 values for established drugs can vary significantly based on experimental conditions such as exposure time.

Table 2: Comparative Selectivity Index (SI)

CompoundSI (Vero/A549)Interpretation
2,6-bis-(4-nitrobenzylidene) cyclohexanone High (Exact value not calculable due to negligible toxicity in Vero cells)Highly selective for cancer cells.
Cisplatin ~7.3 - 19.5Moderately selective.
Doxorubicin <1 (in some cases) - ~0.12Low to very low selectivity, indicating potential for significant toxicity to normal cells.

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay used to assess cell viability and determine the IC50 values.

MTT Assay Protocol

  • Cell Seeding:

    • Cancer cells (e.g., A549) and normal cells (e.g., Vero) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective complete culture media.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the test compounds (2,6-bis-(4-nitrobenzylidene) cyclohexanone, cisplatin, doxorubicin) are prepared in a suitable solvent (e.g., DMSO).

    • A series of dilutions of each compound are prepared in culture medium.

    • The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration as the treated wells.

    • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed from the wells.

    • 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

    • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to subtract background).

    • Cell viability is calculated as a percentage relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms

Molecular docking studies suggest that 2,6-bis-(4-nitrobenzylidene) cyclohexanone may exert its anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a key receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis. By inhibiting EGFR, the compound can disrupt these oncogenic signals.

In contrast, established drugs like cisplatin and doxorubicin have different mechanisms of action. Cisplatin primarily acts by cross-linking DNA, which induces DNA damage and triggers apoptosis. Doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which contribute to its cytotoxic effects.

The following diagrams illustrate the proposed signaling pathway for the novel compound, the experimental workflow, and the logical relationship for assessing the therapeutic index.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 2,6-bis-(4-nitrobenzylidene) cyclohexanone Compound->EGFR Inhibits

Caption: Proposed EGFR signaling pathway inhibition.

Experimental_Workflow start Start cell_seeding Cell Seeding (A549 & Vero) start->cell_seeding compound_treatment Compound Treatment (24-72h) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay absorbance Absorbance Reading (570nm) mtt_assay->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis end End data_analysis->end

Caption: General experimental workflow for IC50 determination.

Selectivity_Index_Calculation ic50_normal IC50 (Normal Cells - Vero) si Selectivity Index (SI) ic50_normal->si Numerator ic50_cancer IC50 (Cancer Cells - A549) ic50_cancer->si Denominator

Caption: Logical relationship for Selectivity Index calculation.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of 2,6-Dibenzylidenecyclohexanone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

The synthetic curcuminoid analogue, 2,6-bis-(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC), a prominent member of the 2,6-dibenzylidenecyclohexanone family, has garnered significant attention for its promising anticancer activities. This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo), supported by experimental data and detailed methodologies to inform future research and development.

Quantitative Efficacy: A Side-by-Side Comparison

The following tables summarize the quantitative data on the efficacy of BHMC against various cancer cell lines, offering a clear comparison between its in vitro cytotoxic effects and its in vivo antitumor activity.

Table 1: In Vitro Cytotoxicity of BHMC

CompoundCell LineAssayIC50 Value (µM)Reference
2,6-bis-(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC)4T1 (Murine Breast Cancer)MTT13.66[1][2]
Curcumin (Reference)4T1 (Murine Breast Cancer)MTT~27.32*[1][2]

Note: The IC50 value for curcumin was stated to be 2 times higher than that of BHMC.[1][2]

Table 2: In Vivo Antitumor Activity of BHMC in 4T1 Breast Cancer Xenograft Model

Treatment GroupDosageTumor Volume Reduction (Approx. % vs. Untreated at Day 28)Reference
Untreated Control-0%[2]
Curcumin50 mg/kg~50%[2]
BHMC50 mg/kg~75%[2]

Note: Tumor volume reduction was estimated from the graphical data presented in the study by Razak et al. (2017). The study concluded that BHMC exhibited a better antitumor effect than curcumin at the same concentration.[2]

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for the replication and advancement of research. The following are detailed protocols for the key experiments cited.

In Vitro Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: 4T1 murine breast cancer cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of BHMC and curcumin for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) was determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a tumor model in mice to evaluate the antitumor efficacy of BHMC.

  • Animal Model: Female BALB/c mice, aged 6-8 weeks, were used for the study.

  • Tumor Cell Implantation: 4T1 murine breast cancer cells (1 x 10⁶ cells in 100 µL of PBS) were injected subcutaneously into the mammary fat pad of the mice.

  • Treatment Regimen: When the tumors reached a palpable size, the mice were randomly divided into three groups: untreated control, curcumin (50 mg/kg body weight), and BHMC (50 mg/kg body weight). The treatments were administered daily via oral gavage for 28 days.

  • Tumor Growth Monitoring: Tumor volume was measured every two days using a digital caliper, and calculated using the formula: (width² × length)/2. Body weight was also monitored to assess toxicity.

  • Endpoint Analysis: At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, including histology and molecular studies.

Visualizing the Mechanism of Action

To illustrate the underlying molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Signaling Pathway Inhibition by BHMC

BHMC has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival. The diagram below illustrates the inhibitory action of BHMC on the NF-κB and MAPK signaling cascades.

G Inhibitory Effect of BHMC on NF-κB and MAPK Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras p38 p38 Receptor->p38 JNK JNK Receptor->JNK IKK IKK Receptor->IKK Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation BHMC BHMC BHMC->ERK inhibits phosphorylation BHMC->p38 inhibits phosphorylation BHMC->JNK inhibits phosphorylation BHMC->NFkB_n inhibits translocation Gene_Expression Gene Expression (Proliferation, Inflammation, Survival) NFkB_n->Gene_Expression AP1->Gene_Expression

Caption: BHMC inhibits the NF-κB and MAPK signaling pathways.

Experimental Workflow: In Vitro MTT Assay

The following diagram outlines the key steps involved in assessing the in vitro cytotoxicity of BHMC using the MTT assay.

Experimental Workflow for In Vitro MTT Assay Start Start Cell_Seeding Seed 4T1 cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat with BHMC / Curcumin Incubation_24h->Treatment Incubation_72h Incubate for 72h Treatment->Incubation_72h MTT_Addition Add MTT solution Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to dissolve formazan Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the in vitro MTT cell viability assay.

Experimental Workflow: In Vivo Xenograft Model

The diagram below illustrates the sequential steps of the in vivo study to determine the antitumor efficacy of BHMC.

Experimental Workflow for In Vivo Xenograft Model Start Start Cell_Implantation Implant 4T1 cells into BALB/c mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach palpable size Cell_Implantation->Tumor_Growth Grouping Randomize mice into treatment groups Tumor_Growth->Grouping Treatment_Phase Administer BHMC / Curcumin / Control daily for 28 days Grouping->Treatment_Phase Monitoring Monitor tumor volume and body weight Treatment_Phase->Monitoring Euthanasia Euthanize mice at endpoint Monitoring->Euthanasia Tumor_Excision Excise and weigh tumors Euthanasia->Tumor_Excision Analysis Perform histological and molecular analysis Tumor_Excision->Analysis End End Analysis->End

Caption: Workflow for the in vivo xenograft tumor model study.

References

comparative spectral analysis of substituted 2,6-Dibenzylidenecyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Investigation of Substituted 2,6-Dibenzylidenecyclohexanone Derivatives for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of the spectral properties of various substituted this compound derivatives. These compounds, belonging to the chalcone family, are of significant interest in medicinal chemistry and material science due to their diverse biological activities and photophysical properties.[1] Understanding the influence of different substituents on their spectral characteristics is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials. This report summarizes key experimental data from UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry, offering a comprehensive resource for researchers in the field.

Key Spectral Data Comparison

The introduction of various substituents onto the phenyl rings of the this compound scaffold significantly influences the electronic and vibrational properties of the molecule. These changes are directly observable in their respective spectra. The following tables summarize the key spectral data for a range of derivatives, providing a clear comparison of the impact of different functional groups.

UV-Visible Spectral Data

The position of the maximum absorption wavelength (λmax) in the UV-Visible spectrum is sensitive to the electronic transitions within the molecule. Electron-donating groups (EDGs) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (EWGs) can lead to a hypsochromic (blue) shift or a less pronounced bathochromic shift compared to EDGs.[2]

Substituent (R)λmax (nm) in EthanolReference
-H330[1][2]
4-Cl333[1][2]
4-NO₂340[1][2]
4-OCH₃359[1][2]
4-N(CH₃)₂452[1][2]
Infrared (IR) Spectral Data

The IR spectrum provides information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a key diagnostic peak in these derivatives. Its position can be influenced by the electronic effects of the substituents.

Substituent (R)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Reference
-H16611574[2]
4-Cl16671585[2]
4-NO₂16691599[2]
4-OCH₃16571595[2]
4-N(CH₃)₂16451609[2]
¹H Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ) of the vinylic and aromatic protons are particularly informative for comparing these derivatives.

Substituent (R)Vinylic Protons (δ, ppm)Aromatic Protons (δ, ppm)Reference
-H7.80 (s, 2H)7.34-7.47 (m, 10H)[2]
4-Cl7.73 (s, 2H)7.25-7.38 (m, 8H)[2]
4-NO₂7.81 (s, 2H)7.59 (d, 4H), 8.24 (d, 4H)[2]
4-OCH₃7.76 (s, 2H)6.93 (d, 4H), 7.45 (d, 4H)[2]
4-N(CH₃)₂7.76 (s, 2H)6.71 (d, 4H), 7.45 (d, 4H)[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of the carbonyl carbon is a key indicator of the electronic environment.

Substituent (R)C=O (δ, ppm)Vinylic C (δ, ppm)Reference
-H190.41136.96, 136.01[3]
4-Cl189.80136.43, 135.77[3]
4-OCH₃190.81137.1, 134.96[4]
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight of the synthesized compounds.

Substituent (R)Molecular Ion [M+H]⁺ (m/z)Reference
-H275[2]
4-Cl343[2]
4-NO₂365[2]
4-OCH₃335[4]
4-N(CH₃)₂361[2]

Experimental Protocols

The synthesis of substituted this compound derivatives is commonly achieved through a Claisen-Schmidt condensation reaction.[1][4]

General Synthesis Procedure:

  • A solution of sodium hydroxide (10%) in ethanol is prepared in a round-bottom flask and stirred.

  • A mixture of cyclohexanone (1 equivalent) and the appropriately substituted benzaldehyde (2 equivalents) is prepared separately.

  • The aldehyde-ketone mixture is added dropwise to the stirred ethanolic NaOH solution at room temperature.

  • The reaction mixture is stirred for a specified period (typically 2-4 hours) until a precipitate forms.

  • The precipitate is collected by vacuum filtration, washed with cold ethanol and water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Instrumentation for Spectral Analysis:

  • UV-Visible Spectroscopy: A SHIMADZU UV-1650 PC digital spectrophotometer or equivalent is used to record the absorption spectra in the 200-800 nm range, using ethanol as the solvent.

  • Infrared Spectroscopy: IR spectra are typically recorded on a Bruker Tensor 27 FT-IR spectrometer or a similar instrument using KBr pellets.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Varian Mercury 400 MHz spectrometer or an equivalent instrument, using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[3][4]

  • Mass Spectrometry: Mass spectra are obtained using an AGILENT 6430 Triple Quad LC/MS or a similar instrument.[4]

Visualizing the Process and Relationships

To better understand the workflow of this comparative analysis and the structural influences on the spectral data, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Comparison & Interpretation start Start: Select Substituents reagents Cyclohexanone + Substituted Benzaldehyde start->reagents reaction Claisen-Schmidt Condensation (NaOH, Ethanol) reagents->reaction purification Filtration & Recrystallization reaction->purification product Pure Substituted this compound purification->product uv_vis UV-Visible Spectroscopy product->uv_vis ir Infrared Spectroscopy product->ir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms data_tables Compile Data Tables uv_vis->data_tables ir->data_tables nmr->data_tables ms->data_tables correlation Structure-Spectra Correlation data_tables->correlation conclusion Draw Conclusions correlation->conclusion

Caption: Experimental workflow for the comparative spectral analysis.

Signaling_Pathway cluster_properties Electronic Properties cluster_effects Spectral Effects substituent Substituent (R) on Phenyl Ring edg Electron Donating (-OCH₃, -N(CH₃)₂) substituent->edg e.g. ewg Electron Withdrawing (-Cl, -NO₂) substituent->ewg e.g. uv_effect UV-Vis (λmax) Bathochromic Shift edg->uv_effect Increases ir_effect IR (C=O Stretch) Frequency Shift edg->ir_effect Decreases nmr_effect NMR (Chemical Shifts) Shielding/Deshielding edg->nmr_effect Shielding ewg->uv_effect Decreases or Slightly Increases ewg->ir_effect Increases ewg->nmr_effect Deshielding

Caption: Influence of substituents on spectral properties.

References

Unraveling the Anti-Cancer Mechanisms of 2,6-Dibenzylidenecyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of 2,6-Dibenzylidenecyclohexanone and its analogs, benchmarking their performance against established chemotherapeutic agents. We delve into the molecular mechanisms of action, supported by experimental data, detailed protocols, and visual signaling pathways to facilitate further research and drug development in this promising class of compounds.

Comparative Cytotoxicity Analysis

The anti-cancer potential of this compound derivatives is underscored by their cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for various analogs. Below is a comparative summary of IC50 values for several this compound analogs alongside the standard chemotherapeutic drugs, Doxorubicin and Etoposide.

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Analogs
(2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH)HT29 (Colon)9.80 µg/mL[1]
SW620 (Colon)7.50 µg/mL[1]
2,6-bis(2-bromobenzylidene)cyclohexanoneMDA-MB-231 (Breast)Not specified in abstract[2]
2,6-bis(2-fluorobenzylidene)cyclohexanoneMDA-MB-231 (Breast)Not specified in abstract[2]
Asymmetrical 2,6-bis(benzylidene)cyclohexanones (various derivatives)MDA-MB-231, MCF-7 (Breast), SK-N-MC (Neuroblastoma)Varies by derivative[3]
Standard Chemotherapeutic Drugs
DoxorubicinMCF-7 (Breast)2.5[4]
HeLa (Cervical)2.9[4]
A549 (Lung)>20[4]
HepG2 (Liver)12.2[4]
EtoposideA549 (Lung)3.49 (72h)[5]
MCF-7 (Breast)Not specified in abstract[6]
HepG2 (Liver)Not specified in abstract[6]

Core Mechanisms of Action

This compound and its analogs exert their anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and generating reactive oxygen species (ROS).

Induction of Apoptosis

A primary mechanism of action is the induction of apoptosis in cancer cells. This is achieved through the modulation of key regulatory proteins. Analogs of this compound have been shown to upregulate pro-apoptotic proteins such as Bax and Bad, while downregulating anti-apoptotic proteins like Bcl-2 and Livin.[1][7] This shift in the balance between pro- and anti-apoptotic factors leads to the activation of the caspase cascade, ultimately resulting in cell death.

Cell Cycle Arrest

These compounds have also been observed to halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[8] This prevents the cells from dividing and propagating, thereby inhibiting tumor growth.

Generation of Reactive Oxygen Species (ROS)

A crucial aspect of the anti-cancer activity of these compounds is their ability to induce oxidative stress through the generation of ROS.[7] Elevated levels of ROS within cancer cells can damage cellular components, including mitochondria, leading to the initiation of the intrinsic apoptotic pathway.[7][9]

Experimental Protocols

To facilitate the validation and further exploration of the anti-cancer effects of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound analog (or control drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of the test compound for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer on ice.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11][12][13]

  • Use a loading control like β-actin to normalize protein expression levels.

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the intricate signaling cascades initiated by this compound and its analogs, the following diagrams illustrate the key pathways.

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_assays Cellular Assays cluster_flow cell_culture Cancer Cell Culture treatment Treatment with this compound Analog cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry western_blot Western Blotting treatment->western_blot data_analysis Data Analysis and Interpretation mtt->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) flow_cytometry->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle western_blot->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Workflow for evaluating the anti-cancer effects of this compound analogs.

ROS-Mediated Apoptotic Signaling Pathway

ros_apoptosis_pathway cluster_mito Mitochondrion compound This compound Analog ros ↑ Reactive Oxygen Species (ROS) compound->ros bax Bax activation ros->bax bcl2 Bcl-2 inhibition ros->bcl2 mmp ↓ Mitochondrial Membrane Potential (ΔΨm) bax->mmp bcl2->mmp | cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression compound This compound Analog g2 G2 Phase compound->g2 Inhibition g1 G1 Phase s S Phase g1->s s->g2 m M Phase g2->m arrest G2/M Arrest m->g1 Mitosis

References

Evaluating the Drug-Likeness of 2,6-Dibenzylidenecyclohexanone Analogs: A Comparative Guide Based on Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the assessment of a compound's "drug-likeness" is a critical early-stage gatekeeper. Lipinski's Rule of Five provides a foundational set of guidelines to predict the oral bioavailability of a potential drug candidate. This guide offers a comparative evaluation of 2,6-dibenzylidenecyclohexanone and its analogs, assessing their drug-likeness based on Lipinski's parameters. This analysis is crucial for researchers and scientists in medicinal chemistry and drug development to identify promising candidates for further investigation.

Lipinski's Rule of Five: A Benchmark for Oral Bioavailability

Introduced by Christopher A. Lipinski in 1997, the Rule of Five is a set of empirically derived guidelines that predict the intestinal absorption and permeability of a compound.[1][2] A compound is considered to have favorable drug-like properties if it adheres to the following criteria:

  • Molecular Weight (MW): Less than 500 Daltons.[1][2]

  • Logarithm of the Octanol-Water Partition Coefficient (logP): Less than 5.[1][2]

  • Hydrogen Bond Donors (HBD): No more than 5.[1][2]

  • Hydrogen Bond Acceptors (HBA): No more than 10.[1][2]

Compounds that violate more than one of these rules may exhibit poor absorption or permeation characteristics.

Comparison of this compound Analogs

The following table summarizes the calculated Lipinski's Rule of Five parameters for this compound and a selection of its substituted analogs. The data has been compiled from published literature and calculated using computational tools where experimental values were unavailable.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule Violations
This compoundC20H18O274.36[3][4]5.1[4][5]011 (logP > 5)
2,6-Bis(4-chlorobenzylidene)cyclohexanoneC20H16Cl2O343.25[3]6.5012 (MW > 500, logP > 5)
2,6-Bis(4-methoxybenzylidene)cyclohexanoneC22H22O3334.41[3]5.3031 (logP > 5)
2,6-Bis(4-nitrobenzylidene)cyclohexanoneC20H16N2O5364.364.8050
2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanoneC24H28N2O360.495.7031 (logP > 5)

Note: Calculated logP values are estimations from computational models and may vary from experimental values.

From the table, it is evident that while the parent this compound and some of its analogs with electron-donating or halogen substituents tend to violate the logP rule, the introduction of nitro groups can bring the logP within the acceptable range. The molecular weight of these selected analogs generally remains below the 500 Dalton threshold, with the exception of the di-chloro substituted analog. All the listed analogs have zero hydrogen bond donors and a low number of hydrogen bond acceptors, well within Lipinski's guidelines.

Experimental Protocols

Accurate determination of Lipinski's parameters is essential for a reliable drug-likeness assessment. The following are detailed methodologies for the key experiments.

Molecular Weight Determination

Method: Mass Spectrometry (MS)

Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular weight is determined from the m/z value of the molecular ion peak.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) to appropriate parameters for the expected molecular weight range.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion peak.

  • Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]+, [M-H]-, or M+). The molecular weight is calculated from the m/z value of this peak.

LogP (Octanol-Water Partition Coefficient) Determination

Method: Shake-Flask Method

Principle: This method directly measures the partitioning of a compound between two immiscible phases, n-octanol (representing a lipid layer) and water (representing an aqueous environment).

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Hydrogen Bond Donors and Acceptors

Method: Structural Inspection

Principle: The number of hydrogen bond donors and acceptors is determined by examining the chemical structure of the molecule based on established definitions.

Protocol:

  • Hydrogen Bond Donors (HBD): Count the total number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds in the molecule. Each N-H and O-H bond is considered one hydrogen bond donor.

  • Hydrogen Bond Acceptors (HBA): Count the total number of nitrogen and oxygen atoms in the molecule. Note that some definitions also include fluorine atoms. For the purpose of Lipinski's rule, it is the count of nitrogen and oxygen atoms.

In-Silico Alternatives

For rapid screening, several computational tools can predict Lipinski's parameters. These in-silico methods are valuable for prioritizing compounds for synthesis and experimental testing. Popular software and web servers include:

  • SwissADME: A free web tool that provides predictions for physicochemical properties, pharmacokinetics, and drug-likeness.

  • Molinspiration: A web-based tool for calculation of important molecular properties, including logP and Lipinski's parameters.

  • ChemDraw: A software that can calculate various molecular properties, including those relevant to Lipinski's rule.

Visualizing the Drug-Likeness Evaluation Workflow

The following diagram illustrates the workflow for evaluating the drug-likeness of a compound using Lipinski's Rule of Five.

DrugLikenessWorkflow cluster_input Input cluster_evaluation Lipinski's Rule Evaluation cluster_decision Decision cluster_output Output Compound Test Compound (this compound Analog) MW Molecular Weight (< 500 Da) Compound->MW logP logP (< 5) Compound->logP HBD H-Bond Donors (≤ 5) Compound->HBD HBA H-Bond Acceptors (≤ 10) Compound->HBA Decision Violations ≤ 1? MW->Decision logP->Decision HBD->Decision HBA->Decision DrugLike Drug-Like Decision->DrugLike Yes NonDrugLike Not Drug-Like Decision->NonDrugLike No

Caption: Workflow for assessing drug-likeness using Lipinski's Rule of Five.

This guide provides a framework for the systematic evaluation of this compound analogs based on Lipinski's Rule of Five. By combining experimental data and in-silico predictions, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline, ultimately saving time and resources.

References

Safety Operating Guide

Proper Disposal of 2,6-Dibenzylidenecyclohexanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,6-Dibenzylidenecyclohexanone. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is recognized as being toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. This compound is a yellow, solid powder and is classified as hazardous to the aquatic environment (long-term hazard).[1][2]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or glassesTo protect against dust particles.
Hand Protection Nitrile glovesTo prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.To prevent inhalation of airborne particles.

Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step in ensuring safe disposal. This compound is a non-halogenated organic solid .

Procedure:

  • Obtain a designated hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.

  • Label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Environmental Hazard")

    • The date of accumulation

    • The name of the principal investigator and laboratory location

  • Segregate the waste. Store the this compound waste separately from:

    • Halogenated organic waste

    • Acids

    • Bases

    • Oxidizers

    • Liquid waste[3][4][5][6][7]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of solid this compound waste.

Methodology:

  • Work in a well-ventilated area. A fume hood is recommended if there is a risk of generating dust.

  • Carefully sweep up the solid this compound. Use a brush and dustpan designated for chemical waste. Avoid actions that could generate dust.

  • Transfer the collected solid into the pre-labeled hazardous waste container. [8]

  • Securely close the container lid. Ensure the container is sealed to prevent any spillage or release of vapors.

  • Clean the work area. Decontaminate the area where the chemical was handled. Dispose of any contaminated cleaning materials (e.g., paper towels) as hazardous waste in the same container.

  • Store the waste container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Follow your institution's specific procedures for requesting a hazardous waste pickup.

Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Small Spill:

    • Ensure proper PPE is worn.

    • Carefully sweep up the material and place it in the designated hazardous waste container.

    • Clean the area with an appropriate solvent and decontaminate.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent the spill from entering drains or waterways.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container transfer Sweep and Transfer Solid Waste into Container container->transfer seal Securely Seal Container transfer->seal segregate Segregate as Non-Halogenated Organic Solid Waste seal->segregate store Store in Designated Hazardous Waste Area segregate->store pickup Arrange for EHS Pickup store->pickup end End: Proper Disposal pickup->end

References

Personal protective equipment for handling 2,6-Dibenzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2,6-Dibenzylidenecyclohexanone. Adherence to these procedures is critical for ensuring personal safety and proper disposal in the laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE to prevent exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield may be required for splash hazards.[1]
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves may offer short-term protection.[2] Always inspect gloves for integrity before use.
Lab CoatA fully buttoned lab coat is mandatory to protect from incidental contact.[2]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory Protection NIOSH-Approved RespiratorRequired if engineering controls are insufficient or when dust may be generated.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure to this compound.

First-Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to wash under the eyelids.[1][4] Seek immediate medical attention.[1]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove all contaminated clothing.[5] If skin irritation or a rash occurs, seek medical advice.[4]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult or symptoms occur, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Clean the mouth with water and then drink plenty of water.[3] Seek medical attention.[1]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area.[6]

  • Avoid contact with skin, eyes, or clothing and avoid ingestion and inhalation.[1]

  • Prevent the formation of dust.[2]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill Management:

In the case of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing the appropriate PPE, sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1][2][4] Avoid generating dust.[2]

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2][4] Do not allow the chemical to enter drains.[3] Chemical waste generators must consult hazardous waste regulations to ensure complete and accurate classification.[3]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

A Spill Occurs B Assess the Situation (Size and Hazard Level) A->B C Evacuate Immediate Area B->C D Alert Others and Supervisor C->D E Don Appropriate PPE D->E F Contain the Spill E->F G Clean Up Spill (Sweep solid material) F->G H Place Waste in Labeled Container G->H I Decontaminate the Area H->I J Dispose of Waste Properly I->J K Document the Incident J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Dibenzylidenecyclohexanone
Reactant of Route 2
Reactant of Route 2
2,6-Dibenzylidenecyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.